Benzyl furan-3-ylcarbamate
Description
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Properties
IUPAC Name |
benzyl N-(furan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQJHWVJZLXGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745195 | |
| Record name | Benzyl furan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499202-76-5 | |
| Record name | Benzyl furan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl furan-3-ylcarbamate
Abstract
Introduction: The Significance of the Furan Carbamate Scaffold
The furan ring is a ubiquitous heterocyclic motif found in a vast array of natural products and pharmacologically active compounds. Its unique electronic properties and ability to participate in various chemical interactions make it a privileged scaffold in medicinal chemistry. When coupled with a carbamate functional group, the resulting molecule possesses a combination of features that are highly attractive for drug design. The carbamate moiety can act as a hydrogen bond donor and acceptor, contributing to target binding affinity and influencing physicochemical properties such as solubility and metabolic stability.
Benzyl furan-3-ylcarbamate, the subject of this guide, represents a novel chemical entity with potential applications in various therapeutic areas. The synthesis of this and related compounds is of significant interest to researchers seeking to expand the chemical space around the furan core and explore new structure-activity relationships.
Proposed Synthetic Strategy: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence commencing with furan-3-carboxylic acid. The key transformation is the conversion of the carboxylic acid to an amine precursor via the Curtius rearrangement, followed by the formation of the carbamate.
The overall synthetic transformation is as follows:
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of Furan-3-yl Isocyanate via Curtius Rearrangement
The Curtius rearrangement is a classic and reliable method for converting carboxylic acids to isocyanates, which are versatile intermediates for the synthesis of amines, ureas, and carbamates.[1][2] This reaction proceeds through an acyl azide intermediate and is known for its high functional group tolerance and stereospecificity.
The proposed mechanism for the Curtius rearrangement of furan-3-carboxylic acid is as follows:
Caption: Nucleophilic addition of benzyl alcohol to furan-3-yl isocyanate.
Causality behind Experimental Choices:
-
Nucleophile: Benzyl alcohol is chosen as the trapping agent to introduce the benzyl portion of the final carbamate. It is a readily available and relatively inexpensive reagent.
-
Reaction Conditions: The reaction is typically carried out in the same pot as the Curtius rearrangement. The benzyl alcohol is added to the solution containing the in situ generated isocyanate. The reaction can often be driven to completion by continued heating. In some cases, a non-nucleophilic base may be added to deprotonate the alcohol and increase its nucleophilicity, although this is often not necessary for reactive isocyanates.
Experimental Protocols
The following protocols are proposed based on established procedures for the Curtius rearrangement and carbamate formation. [1][2]Researchers should perform small-scale trials to optimize the reaction conditions for this specific substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Furan-3-carboxylic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent grade | Commercially Available |
| Sodium azide (NaN₃) | ≥99% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Benzyl alcohol | ≥99% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent grade | Commercially Available |
| Hexanes | Reagent grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available |
Step-by-Step Synthesis of this compound
Step 1: Formation of Furan-3-carbonyl azide
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add furan-3-carboxylic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Carefully add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
To the resulting crude furan-3-carbonyl chloride, add anhydrous toluene.
-
In a separate flask, prepare a solution of sodium azide (1.5 eq) in a minimal amount of water and add it to a vigorously stirred solution of the acyl chloride in toluene at 0 °C. A phase-transfer catalyst, such as tetrabutylammonium bromide, may be beneficial.
-
Allow the biphasic mixture to stir vigorously at room temperature for 1-2 hours.
-
Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Step 2: Curtius Rearrangement and Trapping with Benzyl Alcohol
-
The dried toluene solution containing the furan-3-carbonyl azide from the previous step is carefully heated to reflux. Caution: Acyl azides can be explosive. Perform this step behind a blast shield.
-
Reflux the solution for 1-2 hours, monitoring the disappearance of the acyl azide by IR spectroscopy (disappearance of the azide stretch at ~2130 cm⁻¹) and the formation of the isocyanate (appearance of the isocyanate stretch at ~2270 cm⁻¹).
-
Once the rearrangement is complete, cool the reaction mixture slightly and add benzyl alcohol (1.1 eq) dropwise.
-
Continue to heat the reaction mixture at reflux for an additional 2-4 hours, or until the isocyanate has been completely consumed (monitored by IR spectroscopy).
-
Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.
Purification and Characterization
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
The fractions containing the product should be combined and the solvent removed under reduced pressure to yield this compound.
-
The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Expected Characterization Data
As no experimental data for this compound is currently available in the literature, the following are expected spectroscopic characteristics based on the analysis of analogous compounds such as benzyl carbamate and furan-2-ylmethyl carbamate. [3][4]
| Property | Expected Value |
|---|---|
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.30 (m, 5H, Ar-H), δ 7.20 (s, 1H, furan-H), δ 6.80 (br s, 1H, NH), δ 6.40 (s, 1H, furan-H), δ 5.20 (s, 2H, CH₂), δ 7.40 (s, 1H, furan-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 155.0 (C=O), δ 143.0 (furan-C), δ 140.0 (furan-C), δ 136.0 (Ar-C), δ 128.5 (Ar-CH), δ 128.0 (Ar-CH), δ 127.5 (Ar-CH), δ 118.0 (furan-C), δ 105.0 (furan-CH), δ 67.0 (CH₂) |
| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 1690-1720 (C=O stretch, carbamate), 1520-1540 (N-H bend), 1230-1250 (C-O stretch) |
| Mass Spec (ESI+) | m/z 218.07 [M+H]⁺, 240.05 [M+Na]⁺ |
Safety Considerations
-
Thionyl chloride is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with care, and solutions should not be disposed of down the drain.
-
Acyl azides are potentially explosive and should be handled with extreme caution, especially when heated. All heating steps involving the acyl azide should be conducted behind a blast shield.
-
Solvents such as dichloromethane and toluene are volatile and flammable. They should be used in a well-ventilated fume hood.
Conclusion
This technical guide presents a well-reasoned and scientifically sound synthetic route for the preparation of this compound. By employing the robust and versatile Curtius rearrangement, this method offers a practical approach for accessing this novel compound from a readily available starting material. The detailed experimental protocols and expected characterization data provide a solid foundation for researchers to successfully synthesize and validate the target molecule. The development of this and other related furan-based carbamates will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.
References
- Boyle, P. H., Coy, J. H., & Dobbs, H. N. (1972). Reaction of allyl and benzyl alcohols, and their toluene-p-sulphonates, with furan. Journal of the Chemical Society, Perkin Transactions 1, 1617-1622.
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Lingham, A. R., Rook, T. J., & Hügel, H. M. (2017). Synthesis of some 3-Furylamine Derivatives. ResearchGate. Retrieved from [Link]
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Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12136, Benzyl carbamate. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 697924, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 153732393, (2-Benzyl-3-oxo-1-benzofuran-6-yl) carbamate. Retrieved from [Link].
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Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
- Shaabani, A., Soleimani, E., & Maleki, A. (2007).
- The Royal Society of Chemistry. (2014). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. RSC Advances, 4(94), 52249-52254.
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Wikipedia contributors. (2023, December 27). Benzyl chloroformate. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
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Wikipedia contributors. (2023, December 29). Curtius rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(38), 7175-7177.
- Zhang, J., & Schmalz, H. G. (2006). A simple and highly efficient protodecarboxylation of various heteroaromatic carboxylic acids is catalyzed by Ag2CO3 and AcOH in DMSO.
- Padwa, A., & Kulkarni, Y. S. (1990). Preparation of 2-Amido Substituted Furans Using the Curtius Re-arrangement of Furan-2-carbonyl Azide. Arkivoc, 2000(1), 63-71.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
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PubMed. (2015). Synthesis of 3-aryl-2-arylamidobenzofurans based on the Curtius rearrangement. The Journal of organic chemistry, 80(1), 438–446. [Link]
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An In-Depth Technical Guide to Benzyl furan-3-ylcarbamate: Synthesis, Characterization, and Potential Applications
Introduction: Navigating the Landscape of a Novel Carbamate
In the vast and ever-expanding universe of chemical compounds, the pursuit of novel molecular architectures is a cornerstone of innovation, particularly within the realms of medicinal chemistry and drug discovery. This guide focuses on a compound of significant potential, Benzyl furan-3-ylcarbamate. Our initial comprehensive search of established chemical databases and literature reveals that this specific molecule is not widely documented, suggesting its status as a novel or sparsely investigated chemical entity.
This document, therefore, serves a dual purpose. It is both a presentation of the known chemical principles that underpin the existence and reactivity of this compound and a forward-looking guide for the researcher poised to synthesize, characterize, and explore its therapeutic potential. We will proceed by delineating a proposed synthetic route, predicting its physicochemical properties, and contextualizing its potential applications within the broader landscape of pharmacologically active carbamates and furan-containing molecules.
PART 1: Foundational Identifiers and Predicted Properties
Given the absence of a registered CAS number for this compound, we will begin by establishing its fundamental chemical identifiers based on its constituent parts. A closely related registered compound, benzyl N-(2,4-dimethylfuran-3-yl)carbamate, possesses the CAS number 87675-99-8, indicating that the general structure is chemically feasible[1].
Table 1: Core Identifiers for this compound
| Identifier | Value |
| IUPAC Name | Benzyl N-(furan-3-yl)carbamate |
| Molecular Formula | C₁₂H₁₁NO₃ |
| Molecular Weight | 217.22 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2=COC=C2 |
| InChI Key | InChI=1S/C12H11NO3/c14-12(13-10-7-8-15-9-10)16-6-11-4-2-1-3-5-11/h1-5,7-9H,6H2,(H,13,14) |
| Predicted LogP | 2.1 |
| Predicted Solubility | Moderately soluble in organic solvents (e.g., DMSO, DMF, Methanol); low solubility in water. |
PART 2: A Proposed Synthetic Pathway
The synthesis of this compound can be logically approached as a two-stage process: the formation of the key intermediate, 3-aminofuran, followed by its reaction with benzyl chloroformate.
Stage 1: Synthesis of 3-Aminofuran
The synthesis of 3-aminofuran derivatives is a non-trivial endeavor, as the inherent reactivity of the furan ring and the amino group presents challenges. However, several methods have been reported for the synthesis of substituted 3-aminofurans, which can be adapted for the parent compound[2][3][4]. A plausible approach involves the intramolecular cyclization of a suitable acyclic precursor.
Diagram 1: Proposed Synthesis of this compound
Caption: A two-stage synthetic approach to this compound.
Stage 2: Reaction with Benzyl Chloroformate (Cbz Protection)
The reaction of an amine with benzyl chloroformate to form a carbamate is a classic and robust transformation in organic synthesis, commonly known as Cbz protection[5][6][7]. This reaction is typically carried out in the presence of a mild base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of this compound
-
Dissolution of 3-Aminofuran: In a round-bottom flask, dissolve 1.0 equivalent of 3-aminofuran in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add 1.1 equivalents of benzyl chloroformate to the cooled solution with stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure this compound.
PART 3: Characterization and Analytical Validation
Due to the novelty of this compound, rigorous analytical characterization is paramount to confirm its identity and purity.
Table 2: Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the furan ring protons, the benzylic protons, and the aromatic protons of the benzyl group. | Structural confirmation and purity. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Structural confirmation. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (217.22 g/mol ). | Confirmation of molecular weight. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, and C-O-C stretches of the furan and ester groups. | Functional group identification. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Purity assessment. |
PART 4: Potential Applications in Drug Discovery
The carbamate functional group is a well-established motif in medicinal chemistry, appearing in numerous approved drugs[8][9]. It can act as a stable amide bond isostere and participate in hydrogen bonding interactions with biological targets[8]. The furan ring, a common scaffold in natural products and synthetic drugs, offers a five-membered aromatic system with a unique electronic profile and potential for various intermolecular interactions.
The combination of these two pharmacophores in this compound suggests several potential avenues for drug discovery research:
-
Enzyme Inhibition: The carbamate moiety can act as a covalent or non-covalent inhibitor of various enzymes, particularly serine hydrolases.
-
Antimicrobial Agents: Furan derivatives have demonstrated a broad spectrum of antimicrobial activities.
-
Anticancer Therapeutics: The carbamate group is present in several anticancer agents, and furan-containing compounds have also shown promise in this area.
Diagram 2: Potential Therapeutic Areas for this compound Derivatives
Caption: Potential therapeutic applications of this compound.
Conclusion: A Call to Investigation
This compound stands as an intriguing, yet unexplored, molecule at the confluence of furan and carbamate chemistry. This guide has provided a comprehensive framework for its synthesis, characterization, and potential applications. The lack of existing data presents a unique opportunity for researchers to make a significant contribution to the field of medicinal chemistry by being the first to fully elucidate the properties and therapeutic potential of this novel compound. The methodologies and insights presented herein are intended to serve as a robust starting point for such an endeavor.
References
- Huang, W., et al. (2019). Lewis Acid-Catalyzed Synthesis of Benzofurans and 4,5,6,7-Tetrahydrobenzofurans from Acrolein Dimer and 1,3-Dicarbonyl Compounds. J. Org. Chem., 84, 2941.
- Al-Tel, T. H. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28243-28264.
- Padwa, A., et al. (1998). Application of furanyl carbamate cycloadditions toward the synthesis of hexahydroindolinone alkaloids. The Journal of Organic Chemistry, 63(17), 5938-5949.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
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Molbase. (n.d.). benzyl N-(2,4-dimethylfuran-3-yl)carbamate. Retrieved from [Link]
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Organic Mechanisms. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
- Ramaiah, M., et al. (2013). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 5(4), 47-51.
- Katritzky, A. R., & Ji, F. B. (2002). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 4(15), 2533–2535.
- Ghang, Y. J., et al. (2020). 2-Furanylmethyl N-(2-propenyl)
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- Mor, M., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495–1504.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Biological Activity of Furan-Containing Compounds
Abstract
The furan nucleus, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone scaffold in medicinal chemistry and drug discovery.[1][2] Its unique electronic and steric properties, often serving as a bioisostere for phenyl or other aromatic rings, allow for nuanced modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[1] This guide provides an in-depth exploration of the diverse biological activities exhibited by furan-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical considerations of metabolic activation and toxicity. We will explore key therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities, and provide validated experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the furan scaffold.
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry
The furan ring is more than a simple aromatic spacer. Its electron-rich nature facilitates a wide range of electronic interactions with biological targets like enzymes and receptors.[3] Furthermore, its planarity and distinct hydrophilic-lipophilic balance, compared to a phenyl ring, can enhance metabolic stability, improve receptor binding, and increase bioavailability.[1] The versatility of furan chemistry allows for straightforward modification at various positions, enabling the synthesis of diverse derivatives to optimize potency, selectivity, and safety.[2][3] These characteristics have cemented the furan nucleus as a "privileged scaffold" found in numerous natural products and commercially available drugs.[4][5]
Spectrum of Biological Activities and Mechanistic Insights
Furan derivatives exhibit a remarkable breadth of pharmacological effects. Their utility spans multiple therapeutic classes, a testament to the scaffold's adaptability.[2][6]
Antimicrobial Activity
Furan-containing compounds are potent agents against a wide range of pathogens, including Gram-positive and Gram-negative bacteria.[1]
Mechanism of Action: The Nitrofurans The most well-characterized mechanism belongs to the nitrofuran class, exemplified by Nitrofurantoin, a frontline antibiotic for urinary tract infections.[1][7] The furan ring acts as a scaffold for the critical 5-nitro group. Inside the bacterial cell, flavoproteins reduce the nitro group, generating highly reactive electrophilic intermediates.[1] These intermediates non-specifically attack and damage bacterial ribosomal proteins and DNA, leading to a rapid cessation of protein synthesis, DNA replication, and other vital metabolic processes, ultimately causing cell death.[1] This multi-targeted mechanism is a key reason for the low incidence of acquired bacterial resistance to nitrofurans.
Diagram 1: Mechanism of Action for Nitrofurans
Caption: Reductive activation of nitrofurans within bacterial cells.
Anti-inflammatory Activity
Several furan derivatives function as potent anti-inflammatory agents.[1][4] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade. For example, furanone-containing compounds like the former drug Rofecoxib were designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for producing pro-inflammatory prostaglandins.[1] Other natural furan derivatives have been shown to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) and to modulate signaling pathways like MAPK and PPAR-γ.[4][5]
Anticancer Activity
The furan scaffold is a promising platform for the development of novel anticancer therapeutics.[1][8] These compounds can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of critical cell signaling pathways, and disruption of the cell cycle.[1][9]
Key Anticancer Mechanisms:
-
Tubulin Polymerization Inhibition: Certain furan derivatives have been shown to inhibit the polymerization of β-tubulin, a key component of the cellular microtubule network.[8] This disruption prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]
-
Signaling Pathway Modulation: Studies have indicated that some furan derivatives can suppress critical cancer-promoting pathways like PI3K/Akt and Wnt/β-catenin, often by promoting the activity of tumor suppressor proteins like PTEN.[9]
-
Membranolytic Effects: Novel furan-peptide conjugates have been developed that exhibit potent and selective anticancer activity by directly disrupting the cancer cell membrane, causing a loss of mitochondrial membrane potential and cell lysis.[10]
Other Notable Biological Activities
The versatility of the furan scaffold extends to a wide array of other therapeutic areas.
| Biological Activity | Description | Example Compounds |
| Antiviral | Inhibition of viral replication for viruses such as HIV, influenza, and hepatitis C.[1] | Roseophilin, Nifurtimox[1] |
| Cardioprotective | Used in managing conditions like angina and arrhythmias.[1] | Ranolazine, Amiodarone, Dronedarone[1] |
| Anti-ulcer | Reduction of stomach acid production.[7] | Ranitidine, Niperotidine[1][7] |
| Diuretic | Used to treat hypertension and congestive heart failure.[7] | Furosemide[4][7] |
| CNS Activity | Modulation of neurotransmitter activity for conditions like depression and anxiety.[1] | Vilazodone[1] |
The Double-Edged Sword: Metabolic Activation and Toxicity
A critical consideration in the development of furan-based drugs is the potential for metabolic activation of the furan ring into toxic intermediates.[11] This phenomenon is a classic example of mechanism-based toxicity and is a primary concern for drug safety and toxicology professionals.
The liver is the major site of this metabolic process. Cytochrome P450 enzymes, particularly CYP2E1, can oxidize the furan ring to form a highly reactive, unsaturated dialdehyde intermediate, cis-2-butene-1,4-dial.[12] This electrophilic metabolite can readily form covalent adducts with cellular nucleophiles, including proteins and DNA.[11] The formation of these adducts disrupts cellular function, leading to cytotoxicity, and in cases of chronic exposure, can result in significant organ damage, most notably hepatotoxicity (liver injury) and carcinogenicity.[11][12]
Not all furan-containing compounds are hepatotoxic; the susceptibility to this metabolic activation depends heavily on the substitution pattern of the furan ring and the overall molecular structure.[11] Therefore, a thorough investigation of a compound's metabolic profile is a non-negotiable step in the preclinical development of any furan-based therapeutic candidate.
Diagram 2: Metabolic Activation Pathway of Furan
Caption: Bioactivation of the furan ring leading to hepatotoxicity.
Methodologies for Biological Evaluation
Rigorous and validated experimental protocols are essential for accurately assessing the biological activity and safety of novel furan derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Methodology:
-
Preparation of Test Compound: Dissolve the furan derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL, covering a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Bacterial Inoculum Preparation: Culture the test bacterium (e.g., E. coli ATCC 25922) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, then further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized bacterial suspension to each well containing the test compound, bringing the final volume to 200 µL.
-
Controls: Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined by visual inspection or by measuring absorbance at 600 nm.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include untreated control wells (cells + medium only) and blank wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Diagram 3: General Workflow for Biological Screening
Caption: A typical workflow for drug discovery with furan compounds.
Conclusion and Future Perspectives
The furan scaffold continues to be a highly valuable and versatile core in modern drug discovery.[1] Its derivatives have demonstrated a wide spectrum of potent biological activities, leading to the development of important therapeutic agents. However, the potential for mechanism-based toxicity through metabolic activation remains a significant challenge that must be addressed through careful molecular design and rigorous preclinical safety assessment.[11]
Future research should focus on designing furan derivatives with minimized susceptibility to P450-mediated oxidation, perhaps by incorporating blocking groups at key positions on the ring or by modulating the electronic properties of the molecule. Furthermore, conjugating furan moieties to targeting ligands or peptides offers a promising strategy to enhance selectivity and reduce off-target effects.[10] As our understanding of the complex interplay between chemical structure, biological activity, and metabolic fate deepens, the furan scaffold will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.
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- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020). PubMed Central.
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An In-depth Technical Guide to the Putative Mechanism of Action of Benzyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl furan-3-ylcarbamate is a synthetic organic molecule that, while not extensively documented in current scientific literature, presents a compelling scaffold for investigation in drug discovery. Its structure uniquely combines three key functional moieties: a furan ring, a carbamate linker, and a benzyl group. This guide synthesizes established principles of medicinal chemistry and pharmacology to propose a putative mechanism of action for this compound, offering a foundational framework for future research and development. The furan ring is a known bioisostere for phenyl groups and is present in numerous pharmacologically active compounds, often enhancing binding affinity and modifying metabolic stability.[1] The carbamate group is a well-established pharmacophore, notably for its ability to act as a covalent inhibitor of enzymes.[2] Finally, the benzyl group can participate in crucial hydrophobic and aromatic interactions within protein binding pockets.[3] This guide will deconstruct the potential contributions of each component to the molecule's overall biological activity and propose testable hypotheses for its mechanism of action.
Molecular Scaffolding: Deconstruction of Bioactive Moieties
The predicted biological activity of this compound is a composite of the properties inherent to its constituent parts. Understanding these individual contributions is paramount to postulating its overall mechanism of action.
The Furan Ring: A Versatile Aromatic Scaffold
The furan ring is a five-membered aromatic heterocycle that serves as a core structural component in a multitude of pharmacologically active compounds.[1] Its utility in medicinal chemistry stems from its role as a bioisostere for the phenyl ring, offering distinct steric and electronic properties that can refine drug-receptor interactions and improve bioavailability.[1] The oxygen atom in the furan ring can act as a hydrogen bond acceptor, further enhancing its interaction with biological targets.[4] Furan derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][5]
The Carbamate Group: A Covalent Modifier
The carbamate functional group is a key structural motif in many approved drugs and is increasingly utilized in medicinal chemistry for its ability to form covalent bonds with biological targets.[6] Carbamates are particularly well-known as inhibitors of serine hydrolases, such as acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH).[2][7] The mechanism of inhibition typically involves the carbamylation of a catalytically active serine residue within the enzyme's active site, leading to a stable, often slowly reversible, covalent modification that inactivates the enzyme.[2][8]
The Benzyl Group: A Lipophilic Anchor
The benzyl group, a phenyl ring attached to a methylene group, primarily contributes to the molecule's lipophilicity and its ability to engage in non-covalent interactions within a protein's binding pocket. These interactions can include van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.[9] Such interactions are critical for anchoring a ligand within its binding site, thereby influencing its affinity and selectivity.[9] In some contexts, benzyl groups have been shown to contribute to the antagonist activity of compounds at certain receptors.[10]
Postulated Mechanisms of Action
Based on the analysis of its functional groups, this compound is hypothesized to act primarily as an enzyme inhibitor, likely through covalent modification of a serine hydrolase. A secondary possibility involves non-covalent interactions with a receptor binding pocket.
Primary Hypothesis: Covalent Inhibition of Serine Hydrolases
The most probable mechanism of action for this compound is the covalent inhibition of one or more serine hydrolases. The carbamate moiety is a well-established "warhead" for this class of enzymes.[2]
Key Putative Targets:
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes, which are critical for the breakdown of the neurotransmitter acetylcholine, is a common mechanism for carbamate-containing drugs used in the treatment of Alzheimer's disease and myasthenia gravis.[11]
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of endocannabinoids like anandamide. FAAH inhibitors, including carbamates, have shown analgesic and anxiolytic effects in preclinical studies.[2]
-
Other Serine Proteases and Lipases: The broad family of serine hydrolases presents numerous other potential targets involved in various physiological processes.
The proposed inhibitory mechanism involves a two-step process:
-
Initial Binding: The furan and benzyl groups guide the molecule to the enzyme's active site through hydrophobic and aromatic interactions.
-
Covalent Modification: The electrophilic carbonyl carbon of the carbamate is attacked by the nucleophilic serine residue in the enzyme's catalytic triad, leading to the formation of a stable carbamoyl-enzyme complex and release of the benzyl alcohol leaving group.[8]
Figure 1: Proposed two-step mechanism of covalent enzyme inhibition.
Secondary Hypothesis: Receptor Antagonism/Modulation
While less likely to be the primary mechanism, the structural motifs of this compound could allow it to act as a ligand for various receptors. The furan and benzyl groups can mimic the aromatic structures of endogenous ligands.[1] In this scenario, the molecule would bind non-covalently to the receptor's binding pocket, potentially acting as an antagonist or an allosteric modulator. The carbamate group, in this context, would primarily serve as a linker and could participate in hydrogen bonding interactions.
Experimental Validation: A Roadmap for Mechanistic Elucidation
To investigate the proposed mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for these studies.
Protocol 1: General Serine Hydrolase Activity Screening
This initial screen aims to determine if this compound exhibits broad inhibitory activity against serine hydrolases.
Methodology:
-
Prepare a panel of representative serine hydrolases: Include AChE, BChE, FAAH, and other commercially available serine proteases (e.g., trypsin, chymotrypsin) and lipases.
-
Assay Principle: Utilize chromogenic or fluorogenic substrates that produce a detectable signal upon cleavage by the active enzyme.
-
Experimental Setup:
-
Pre-incubate each enzyme with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for a defined period (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each enzyme.
Expected Outcome: Significant inhibition of one or more serine hydrolases would support the primary hypothesis.
Protocol 2: Characterization of Covalent Inhibition
If significant inhibition is observed in Protocol 1, this experiment will determine if the inhibition is covalent and reversible or irreversible.
Methodology:
-
"Jump Dilution" Assay:
-
Incubate the target enzyme with a high concentration of this compound (e.g., 10x IC50) for an extended period to allow for covalent modification.
-
Rapidly dilute the enzyme-inhibitor mixture to a concentration well below the IC50 value.
-
Immediately measure the enzymatic activity.
-
-
Dialysis:
-
Incubate the enzyme with the inhibitor as above.
-
Subject the mixture to dialysis to remove any unbound inhibitor.
-
Measure the activity of the dialyzed enzyme.
-
Data Interpretation:
-
Reversible Inhibition: If enzyme activity is restored upon dilution or dialysis, the inhibition is likely reversible.
-
Irreversible/Slowly Reversible Covalent Inhibition: If enzyme activity is not restored, this strongly suggests covalent modification.
Figure 2: Experimental workflow for characterizing the nature of inhibition.
Protocol 3: Receptor Binding Assays
To investigate the secondary hypothesis, a panel of receptor binding assays should be conducted.
Methodology:
-
Select a panel of relevant receptors: Based on structural similarity to known ligands, this could include G-protein coupled receptors (GPCRs) or ion channels.
-
Competitive Binding Assay:
-
Use a radiolabeled or fluorescently labeled known ligand for the target receptor.
-
Incubate receptor-containing membranes or cells with the labeled ligand in the presence of varying concentrations of this compound.
-
Measure the displacement of the labeled ligand.
-
-
Data Analysis: Determine the Ki (inhibition constant) of this compound for each receptor.
Expected Outcome: A low Ki value for a specific receptor would indicate significant binding affinity and suggest a potential role in receptor modulation.
Quantitative Data Summary
The following table presents a template for summarizing the potential quantitative data that would be generated from the proposed experimental protocols.
| Assay Type | Target | Metric | Hypothetical Value |
| Enzyme Inhibition | Acetylcholinesterase | IC50 | 50 nM |
| Enzyme Inhibition | Butyrylcholinesterase | IC50 | 200 nM |
| Enzyme Inhibition | Fatty Acid Amide Hydrolase | IC50 | 1 µM |
| Receptor Binding | Sigma-1 Receptor | Ki | > 10 µM |
| Receptor Binding | Muscarinic M1 Receptor | Ki | > 10 µM |
Conclusion
This compound represents a molecule with significant, albeit currently unexplored, therapeutic potential. Based on a first-principles analysis of its chemical structure, the most plausible mechanism of action is the covalent inhibition of serine hydrolases via carbamylation of the active site serine. This guide provides a comprehensive, albeit hypothetical, framework for the systematic investigation of this compound. The proposed experimental protocols are designed to rigorously test the postulated mechanisms and to generate the foundational data necessary to advance this compound from a chemical entity to a validated lead compound. The insights gained from such studies will be invaluable for understanding its structure-activity relationships and for guiding the design of future analogs with improved potency and selectivity.
References
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Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 12(11), 1179–1187. [Link]
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PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]
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Tomaš, M., & Vianello, R. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 72(4), 253–275. [Link]
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Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry, 51(15), 4567–4579. [Link]
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PubChem. (n.d.). 3-Benzylfuran. Retrieved from [Link]
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Nonstop Neuron. (2019, April 9). Anticholinesterase Agents (Organophosphates & Carbamates) [Video]. YouTube. [Link]
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Rossi, D., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Journal of Medicinal Chemistry, 64(1), 744–763. [Link]
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ChEMBL. (n.d.). ChEMBL database. European Bioinformatics Institute. Retrieved from [Link]
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Wang, P., et al. (2023). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. Journal of the American Chemical Society, 145(3), 1765–1772. [Link]
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Ohno, O., et al. (2008). Inhibitory effects of benzyl benzoate and its derivatives on angiotensin II-induced hypertension. Bioorganic & Medicinal Chemistry, 16(16), 7843–7851. [Link]
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El-Damasy, A. K., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega, 8(3), 3249–3270. [Link]
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A Comprehensive Technical Guide to the Solubility and Stability of Benzyl Furan-3-ylcarbamate
Foreword: Navigating the Physicochemical Landscape of Novel Carbamates
In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These characteristics, primarily solubility and stability, form the bedrock upon which successful formulation, preclinical, and clinical studies are built. This guide provides an in-depth technical exploration of benzyl furan-3-ylcarbamate, a molecule of interest due to its carbamate linkage and furan heterocycle—moieties prevalent in numerous bioactive compounds.
While specific experimental data for this compound is not extensively available in public literature, this document serves as a comprehensive framework for its characterization. By leveraging established principles of physical chemistry and drawing parallels with structurally related compounds, we will delineate the critical factors governing its solubility and stability. The protocols and theoretical discussions herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the rationale and step-by-step methodologies to generate robust and reliable data for this and similar molecules.
Section 1: Solubility Profile of this compound
The therapeutic efficacy of an orally administered drug is intrinsically linked to its aqueous solubility. Insufficient solubility can lead to poor absorption, low bioavailability, and ultimately, therapeutic failure. This section delves into the theoretical and practical aspects of determining the solubility of this compound.
Molecular Structure and Predicted Solubility Characteristics
This compound possesses a molecular structure that suggests moderate lipophilicity. The presence of the benzyl and furan rings contributes to its hydrophobic character, while the carbamate group can participate in hydrogen bonding, offering a degree of aqueous solubility.
Based on qualitative data from analogous compounds like benzyl carbamate, which is moderately soluble in water, and benzyl (5-oxotetrahydrofuran-3-yl)carbamate, which is reported to be insoluble in water but soluble in organic solvents such as chloroform, dichloromethane, and methanol, we can anticipate a similar profile for this compound.[1][2]
Table 1: Predicted and Analog-Derived Solubility of this compound
| Solvent/Medium | Predicted Solubility | Rationale |
| Water | Low to moderate | The hydrophobic benzyl and furan moieties likely limit aqueous solubility. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Low | Similar to water, with potential for slight pH-dependent variations. |
| 0.1 N HCl (pH ~1) | Low | The molecule lacks strongly basic functional groups for significant protonation and solubility enhancement at low pH. |
| 0.1 N NaOH (pH ~13) | Potentially higher, with degradation | The carbamate proton may be abstracted under strongly basic conditions, potentially increasing solubility but also promoting hydrolysis. |
| Methanol, Ethanol | High | Polar protic solvents capable of hydrogen bonding with the carbamate group. |
| Dichloromethane, Chloroform | High | Apolar organic solvents are expected to readily dissolve the compound. |
| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent known for its excellent solubilizing capacity for a wide range of organic molecules. |
Experimental Determination of Solubility: A Methodological Imperative
A multi-faceted approach to solubility determination is crucial to gain a comprehensive understanding. This involves assessing both kinetic and thermodynamic solubility.
Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution, typically generated by diluting a high-concentration DMSO stock solution into an aqueous buffer.[3] This high-throughput screening method is invaluable in early discovery to quickly flag compounds with potential solubility liabilities.[3]
Experimental Protocol: High-Throughput Kinetic Solubility Assay by Nephelometry
Objective: To rapidly assess the kinetic solubility of this compound in a pharmaceutically relevant buffer.
Principle: Laser nephelometry detects the formation of precipitate by measuring light scattering.[4][5]
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Microplate nephelometer (e.g., NEPHELOstar Plus)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 µM).
-
Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well in a new 96-well plate containing a larger volume of PBS, pH 7.4 (e.g., 198 µL). This creates a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation to occur.
-
Measurement: Measure the turbidity of each well using a microplate nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the nephelometry signal is not significantly different from the background (buffer with 1% DMSO).
Causality and Self-Validation: The choice of nephelometry provides a direct, physical measurement of insolubility.[4][5] The use of a wide concentration range ensures the capture of the precipitation point. Including positive and negative controls (a known insoluble and a known soluble compound, respectively) in the assay validates the experimental run.
Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[3][6] This is a more time- and resource-intensive measurement but provides the most accurate and relevant solubility data for later-stage development.[6]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound.
Principle: An excess of the solid compound is equilibrated with the solvent of interest. The concentration of the dissolved compound in the supernatant is then quantified, typically by HPLC-UV.
Materials:
-
Crystalline this compound
-
Solvents of interest (e.g., water, PBS pH 7.4, 0.1 N HCl)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a UV detector
-
Validated HPLC method for the quantification of this compound
Procedure:
-
Sample Preparation: Add an excess of solid this compound to a series of vials containing the different solvents. The presence of undissolved solid should be visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed. Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of this compound using a pre-validated, stability-indicating HPLC-UV method.
-
Data Analysis: The thermodynamic solubility is the average concentration determined from multiple replicates.
Causality and Self-Validation: The shake-flask method is the gold standard for thermodynamic solubility.[7] Ensuring an excess of solid is present throughout the experiment is critical for achieving equilibrium. The use of a validated, stability-indicating HPLC method is crucial to ensure that the measured concentration corresponds to the intact drug and not degradation products. Visual confirmation of the solid phase at the end of the experiment validates that saturation was maintained.
Caption: Experimental workflows for kinetic and thermodynamic solubility determination.
Section 2: Stability Profile of this compound
Assessing the chemical stability of a drug candidate is a non-negotiable step in drug development. Stability data informs storage conditions, shelf-life, and potential degradation pathways that could impact safety and efficacy. Forced degradation studies are a cornerstone of this evaluation, purposefully exposing the compound to harsh conditions to accelerate degradation and identify potential degradants.[8]
Predicted Chemical Liabilities
The structure of this compound contains two primary moieties susceptible to degradation: the carbamate linkage and the furan ring.
-
Carbamate Hydrolysis: The carbamate ester is prone to hydrolysis, particularly under basic conditions, which can lead to the formation of furan-3-amine, benzyl alcohol, and carbon dioxide.[9][10] Acid-catalyzed hydrolysis is also possible but generally occurs at a slower rate for carbamates.[10]
-
Furan Ring Oxidation: The electron-rich furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various dicarbonyl compounds.[11][12] This can be initiated by atmospheric oxygen, peroxides, or light.
Forced Degradation Studies: A Proactive Approach
Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines (e.g., Q1A), are essential for elucidating degradation pathways and developing stability-indicating analytical methods.[13]
Table 2: Proposed Conditions for Forced Degradation Studies of this compound
| Stress Condition | Proposed Protocol | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C for up to 72 hours | Carbamate hydrolysis |
| Base Hydrolysis | 0.1 N NaOH at room temperature and 60°C for up to 24 hours | Rapid carbamate hydrolysis |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours | Furan ring oxidation and potentially oxidation of the benzylic position |
| Thermal Degradation | Solid-state at 80°C for up to 1 week | General decomposition, potential for polymerization |
| Photostability | Solution and solid-state exposure to light (ICH Q1B guidelines) | Photolytic cleavage, furan ring reactions |
Experimental Protocol: General Procedure for Forced Degradation Studies
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Principle: The compound is subjected to a range of harsh chemical and physical conditions. The resulting mixtures are analyzed by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate and identify the parent compound and any degradation products.
Materials:
-
This compound
-
HPLC grade solvents (acetonitrile, methanol, water)
-
Acids (HCl), bases (NaOH), and oxidizing agents (H₂O₂)
-
Temperature-controlled ovens and water baths
-
Photostability chamber
-
LC-MS system
Procedure:
-
Solution Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in an appropriate solvent mixture (e.g., acetonitrile/water).
-
Stress Application:
-
Hydrolysis: To separate aliquots of the solution, add an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final concentration of 0.1 N acid or base. Incubate at the specified temperatures. At various time points, withdraw samples, neutralize them, and dilute for analysis.
-
Oxidation: Add 3% H₂O₂ to an aliquot of the solution and incubate at room temperature. Monitor the reaction over time.
-
Thermal: Store both solid and solution samples in a temperature-controlled oven.
-
Photostability: Expose solid and solution samples to a light source as specified in ICH Q1B guidelines.
-
-
Sample Analysis: Analyze all samples (including unstressed controls) by a validated stability-indicating HPLC method with UV detection. Peak purity analysis should be performed. For identification of degradants, analyze the samples by LC-MS.
-
Data Analysis:
-
Calculate the percentage degradation of the parent compound.
-
Determine the relative retention times of the degradation products.
-
Propose structures for the degradation products based on their mass-to-charge ratios and fragmentation patterns from the mass spectrometry data.
-
Causality and Self-Validation: The use of a control sample (time zero) is essential for accurate quantification of degradation. The stability-indicating nature of the HPLC method must be demonstrated by showing that all degradation product peaks are resolved from the parent peak and from each other. Mass balance calculations (sum of the parent compound and all degradation products) should be performed to ensure that all significant degradants have been detected.
Caption: General workflow for forced degradation studies.
Section 3: Conclusion and Future Directions
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of this compound. While direct experimental data for this specific molecule is sparse, the principles and methodologies detailed herein, grounded in established pharmaceutical science and regulatory guidelines, offer a clear path forward for its characterization.
The successful execution of these studies will not only provide critical data for the development of this compound but will also contribute to a broader understanding of the behavior of furan-containing carbamates. The insights gained from a thorough investigation of its physicochemical properties will be invaluable for formulation scientists, analytical chemists, and toxicologists, ultimately de-risking its progression through the drug development pipeline. It is through such rigorous, scientifically-driven inquiry that we can confidently advance novel chemical entities toward their therapeutic potential.
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Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. National Center for Biotechnology Information. [Link]
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STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
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Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. ResearchGate. [Link]
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Benzyl carbamate. Wikipedia. [Link]
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Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. ResearchGate. [Link]
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Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers. [Link]
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Kinetics of Carbaryl Hydrolysis. Clemson University. [Link]
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Furan Ring Oxidation Strategy for the Synthesis of Macrosphelides A and B. ACS Publications. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. ResearchGate. [Link]
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(PDF) Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). ResearchGate. [Link]
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645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. [Link]
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3-Benzylfuran. PubChem. [Link]
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The Benzofuran Nucleus: A Synthetic Journey from Classical Discovery to Modern Catalysis
An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals
Introduction: The Enduring Significance of the Benzofuran Scaffold
Benzofuran, a seemingly simple bicyclic heterocycle composed of a fused benzene and furan ring, represents a cornerstone of modern medicinal chemistry and natural product science.[1] Its rigid, planar structure and unique electronic properties make it a privileged scaffold, capable of interacting with a wide array of biological targets. From the potent coronary vasodilator Khellin, isolated from Ammi visnaga, to novel synthetic agents with anticancer, anti-inflammatory, and antiviral properties, the benzofuran motif is a recurring theme in the quest for therapeutic innovation.[2][3] This guide provides a comprehensive exploration of the discovery and history of benzofuran synthesis, tracing its evolution from the foundational name reactions of the 19th century to the sophisticated, atom-economical catalytic strategies of the 21st. Designed for the practicing scientist, this document explains the causality behind synthetic choices, offering field-proven insights into the construction of this vital heterocyclic core.
Part I: The Dawn of Discovery - A Rearrangement of Historical Importance
The story of benzofuran begins not with its direct synthesis, but with the study of a related natural product, coumarin. In the mid-19th century, English chemist William Henry Perkin developed the eponymous Perkin reaction , an aldol condensation of an aromatic aldehyde with an acid anhydride, to synthesize cinnamic acids and, notably, coumarin itself.[4] This foundational work on coumarins paved the way for the landmark discovery of the benzofuran ring system.
In 1870, Perkin reported that a 2-halocoumarin, when treated with a hydroxide base, underwent an unexpected ring contraction to form a benzofuran-2-carboxylic acid.[5] This transformation, now known as the Perkin Rearrangement , was the first recorded synthesis of the benzofuran nucleus and remains a classic method in heterocyclic chemistry.[5] The reaction proceeds via a clever intramolecular cascade initiated by the hydrolytic opening of the coumarin's lactone ring.
Mechanism of the Perkin Rearrangement
The causality of the Perkin Rearrangement hinges on the initial base-catalyzed cleavage of the ester bond in the 2-halocoumarin. This step is critical as it unmasks a phenoxide and a carboxylate, setting the stage for an intramolecular nucleophilic substitution.
-
Lactone Ring Opening: A hydroxide ion attacks the carbonyl carbon of the lactone, opening the six-membered ring to form a transient carboxylate and a phenoxide.
-
Intramolecular Cyclization: The newly formed phenoxide acts as a nucleophile, attacking the carbon bearing the halogen in an intramolecular SN2-type reaction. This step forges the five-membered furan ring, creating a dihydrobenzofuran intermediate.
-
Rearomatization: A final elimination step removes the remaining halogen and a proton, leading to the formation of the aromatic benzofuran ring and the final benzofuran-2-carboxylic acid product.
Caption: Key mechanistic steps of the Auwers Synthesis.
Part III: The Transition Metal Revolution
The latter half of the 20th century heralded a paradigm shift in organic synthesis with the advent of transition metal catalysis. The ability of metals like palladium and copper to orchestrate C-C and C-O bond formations with high efficiency and selectivity revolutionized the construction of complex molecules, including benzofurans. [6]
The Sonogashira Coupling/Cyclization Cascade
A premier example of this revolution is the one-pot synthesis of benzofurans via a Sonogashira coupling followed by an intramolecular cyclization. [7]This powerful domino reaction strategy typically couples a 2-iodophenol with a terminal alkyne. [6]The choice of a palladium catalyst is crucial for the initial C(sp²)-C(sp) cross-coupling, while a copper(I) co-catalyst is often essential for facilitating the reaction under milder conditions. [6] The elegance of this method lies in its convergence and efficiency. Two simple starting materials are joined, and the resulting intermediate is intrinsically primed to cyclize, often in the same reaction vessel, to form the desired benzofuran product.
Catalytic Cycle and Mechanistic Insight
The process can be understood as two interconnected catalytic cycles.
-
Sonogashira Coupling Cycle (Pd/Cu Catalyzed):
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 2-iodophenol.
-
Transmetalation: A copper(I) acetylide (formed from the terminal alkyne, CuI, and a base) transfers the alkyne group to the palladium center.
-
Reductive Elimination: The coupled product, an o-alkynylphenol, is released, regenerating the Pd(0) catalyst.
-
-
Intramolecular Cyclization: The o-alkynylphenol intermediate, now present in the reaction mixture, undergoes a 5-exo-dig cyclization where the phenolic oxygen attacks the proximal carbon of the alkyne, forming the benzofuran ring. This step can be promoted by the base, heat, or a Lewis acidic catalyst.
Caption: A simplified workflow of the Sonogashira/Cyclization cascade.
Comparative Analysis of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly impacts the efficiency of these transformations. While the classic Pd/Cu system is robust, modern advancements have introduced more specialized and efficient catalysts.
| Catalyst System | Ligand | Base | Solvent | Typical Yield | Key Advantages & Causality |
| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine (PPh₃) | Triethylamine (Et₃N) | DMF / Toluene | 80-95% | The classic, highly reliable system. PPh₃ provides good stability to the Pd center. Et₃N acts as both base and solvent. [6] |
| Pd(OAc)₂ | Bipyridine (bpy) | K₂CO₃ | Toluene | 58-94% | A copper-free system. The bidentate bpy ligand stabilizes the palladium catalyst, preventing aggregation and deactivation. [6] |
| Pd Nanoparticles | Ligand-free | Base (e.g., K₃PO₄) | Water / DMSO | High | Heterogeneous catalyst allows for easy recovery and reuse. The high surface area of nanoparticles enhances catalytic activity. [7] |
| Rh(III) Complexes | Cp* | Additive (e.g., AgNTf₂) | DCE / AcOH | Variable | Enables direct C-H activation/annulation pathways, avoiding the need for pre-halogenated phenols, thus improving atom economy. [2] |
Part IV: Modern Frontiers in Benzofuran Synthesis
Current research in benzofuran synthesis is driven by the principles of green chemistry, focusing on maximizing efficiency while minimizing waste and hazardous reagent use. Key areas of innovation include C-H activation and domino reactions.
-
Direct C-H Activation/Annulation: This cutting-edge strategy bypasses the need for pre-functionalized starting materials (like aryl halides). Catalysts, often based on rhodium or ruthenium, can directly activate a C-H bond on a simple phenol and couple it with an alkyne or other partner in an annulation reaction to build the benzofuran ring. [8]This approach is highly atom-economical.
-
Domino Reactions: Modern synthetic chemists design elegant multi-step sequences that occur in a single pot, often triggered by a single catalytic event. These "domino" or "cascade" reactions minimize purification steps and solvent usage. For benzofuran synthesis, this could involve a sequence like a Michael addition, followed by an intramolecular cyclization and an aromatization, all orchestrated without isolating intermediates. [6]
Part V: Field-Proven Experimental Protocols
To provide a practical context, this section details two representative, self-validating protocols: a traditional Auwers synthesis and a modern palladium-catalyzed Sonogashira/cyclization.
Protocol 1: Traditional Auwers Synthesis of 2-Phenylbenzofuran
This two-step protocol exemplifies the classical approach, starting from the synthesis of the requisite o-hydroxychalcone.
Step A: Synthesis of 2'-Hydroxychalcone
-
Reaction Setup: To a stirred solution of 2'-hydroxyacetophenone (1.36 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (30 mL) at room temperature, add a 40% aqueous solution of sodium hydroxide (10 mL) dropwise.
-
Reaction Execution: Maintain the stirring at room temperature for 12 hours. The reaction mixture will typically turn into a thick yellow or orange precipitate.
-
Workup and Isolation: Pour the reaction mixture into a beaker containing crushed ice (100 g) and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
Purification: Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The crude 2'-hydroxychalcone can be purified by recrystallization from ethanol to yield the pure product.
Step B: Oxidative Cyclization to 2-Phenylbenzofuran
-
Reaction Setup: Dissolve the 2'-hydroxychalcone (2.24 g, 10 mmol) in chloroform (25 mL) in a round-bottom flask. Cool the solution in an ice bath.
-
Bromination: Add a solution of bromine (1.60 g, 10 mmol) in chloroform (10 mL) dropwise to the stirred chalcone solution over 30 minutes. The disappearance of the bromine color indicates consumption. Allow the reaction to stir for an additional hour at room temperature.
-
Cyclization: Remove the solvent under reduced pressure. To the crude dibromide residue, add a solution of potassium hydroxide (2.24 g, 40 mmol) in ethanol (50 mL).
-
Reaction Execution: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice water (100 mL) and acidify with HCl. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with hexane/ethyl acetate) to afford 2-phenylbenzofuran.
Protocol 2: One-Pot Pd/Cu-Catalyzed Sonogashira Coupling and Cyclization
This protocol demonstrates the efficiency of modern catalytic methods.
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-iodophenol (220 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (4 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate the tube and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous dimethylformamide (DMF, 5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe. Then, add phenylacetylene (0.12 mL, 1.1 mmol).
-
Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 10 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and quench with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2-phenylbenzofuran. [1]
Conclusion and Future Outlook
The synthesis of the benzofuran scaffold has evolved remarkably from its serendipitous discovery in the 19th century. The classical named reactions, born from stoichiometric reagents and harsh conditions, laid the essential groundwork by establishing fundamental bond disconnections. The subsequent introduction of transition metal catalysis, particularly palladium, copper, and rhodium, has transformed the field, enabling the development of highly efficient, selective, and mild one-pot procedures. Today, the frontier of benzofuran synthesis is defined by the pursuit of ideal synthesis through C-H activation, domino reactions, and sustainable methodologies. As our understanding of catalytic processes deepens, the development of even more powerful and environmentally benign strategies for constructing this crucial heterocyclic nucleus will undoubtedly continue, empowering chemists to build the next generation of medicines and materials.
References
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024.
-
Auwers synthesis. Grokipedia.
-
Benzofuran synthesis. Organic Chemistry Portal.
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017, 9(5):210-220.
-
Perkin rearrangement. Wikipedia.
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
-
Stereoselective Synthesis of Flavonoids: A Brief Overview. National Institutes of Health.
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. National Institutes of Health.
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP.
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Auwers synthesis. chemeurope.com.
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Perkin reaction. Wikipedia.
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The Perkin Reaction and Related Reactions. ResearchGate.
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Bromination of Chalcone: A Study on Synthesis, Characterization, and Optoelectronic Properties. Koya University Eprints.
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A First-Principles Roadmap for the Theoretical Characterization of Benzyl furan-3-ylcarbamate: A Computational Whitepaper
Abstract: This technical guide provides a comprehensive theoretical framework for the de novo characterization of benzyl furan-3-ylcarbamate, a novel molecule with potential applications in medicinal chemistry and materials science. Given the absence of extensive experimental data for this specific compound, this document outlines a rigorous, first-principles computational workflow designed to predict its structural, electronic, spectroscopic, and potential biological properties. By leveraging established quantum chemical and molecular modeling techniques, this guide serves as a roadmap for researchers, scientists, and drug development professionals, enabling a foundational understanding of this molecule and directing future experimental synthesis and validation efforts.
Introduction: Defining the Subject and Objective
The convergence of furan and carbamate moieties within a single molecular scaffold presents intriguing possibilities for novel chemical entities. The furan ring is a key heterocycle in numerous pharmaceuticals, valued for its electronic properties and ability to engage in various intermolecular interactions.[1] The carbamate group, a stable and versatile functional group, is a cornerstone of many therapeutic agents and is recognized for its role as a peptide bond isostere and its ability to modulate molecular interactions.[2]
This guide focuses on This compound , a molecule for which there is a notable lack of published experimental or theoretical data. Its structure combines a benzyl protecting group, a central furan ring, and a carbamate linker. The core objective of this whitepaper is not to report existing findings, but to establish a validated, step-by-step theoretical protocol to predict the fundamental properties of this molecule from the ground up. This in silico approach allows for a cost-effective, proactive characterization that can illuminate the molecule's potential and guide its future empirical investigation.
Section 1: Foundational Energetics and Structural Analysis
The first step in understanding any molecule is to define its most stable three-dimensional structure. All subsequent property calculations are critically dependent on an accurately determined ground-state geometry. This process involves a systematic exploration of the molecule's conformational landscape to identify the global energy minimum.
The Causality of Conformational Search
This compound possesses several rotatable bonds, primarily around the carbamate linkage and the benzyl group. The rotation around the carbamate C-N bond is particularly important, as carbamates can exist as cis and trans isomers, with a relatively low rotational barrier (3-4 kcal/mol lower than typical amides) due to the electronic influence of the adjacent ester oxygen.[2][3] Each distinct conformation represents a different energetic state, and failing to identify the most stable conformer (the global minimum) will lead to inaccurate predictions for all other properties.
Experimental Protocol: Geometry Optimization Workflow
This protocol ensures a robust and validated approach to obtaining the most stable molecular structure.
-
Initial 2D and 3D Structure Generation:
-
Step 1a: Generate the 2D chemical structure from its IUPAC name or a SMILES string (e.g., c1ccc(cc1)COC(=O)Nc2ccoc2).
-
Step 1b: Convert the 2D structure into an initial 3D model using a molecular editor (e.g., Avogadro, ChemDraw). This initial structure is a rough approximation.
-
-
Conformational Search:
-
Step 2a: Employ a molecular mechanics force field (e.g., MMFF94 or UFF) to perform a systematic or stochastic conformational search. This method is computationally inexpensive and efficiently explores a wide range of possible geometries.
-
Step 2b: Collect all unique conformers that lie within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure found.
-
-
Quantum Mechanical Geometry Optimization:
-
Step 3a: Subject each low-energy conformer identified in Step 2b to a full geometry optimization using Density Functional Theory (DFT). A common and reliable level of theory for organic molecules is B3LYP with a Pople-style basis set such as 6-31G(d).[4]
-
Step 3b: The structure with the lowest absolute electronic energy after DFT optimization is designated as the ground-state equilibrium geometry.
-
-
Vibrational Frequency Analysis (Self-Validation):
-
Step 4a: For the lowest-energy structure, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d)).
-
Step 4b: Confirm that the optimization has converged to a true minimum on the potential energy surface by verifying the absence of imaginary frequencies. The presence of an imaginary frequency would indicate a saddle point (a transition state) rather than a stable structure, invalidating the optimization.
-
Visualization: Geometry Optimization Workflow
Caption: Workflow for determining the validated ground-state geometry.
Section 2: Quantum-Mechanical Insights into Electronic Properties and Reactivity
With the optimized geometry, we can now probe the electronic structure of this compound. These calculations provide a quantitative understanding of how electrons are distributed and how the molecule is likely to behave in chemical reactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more readily polarizable and reactive.
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions:
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, such as lone pairs on oxygen or nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Regions (Blue): Indicate electron-poor areas, typically around hydrogen atoms bonded to electronegative atoms (like the N-H of the carbamate). These are sites for nucleophilic attack and hydrogen bond donation.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of charge distribution and intramolecular bonding. It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. For this compound, NBO is essential for analyzing the resonance stabilization of the carbamate moiety, a key feature of this functional group.[2] This analysis validates the electronic structure by confirming expected hyperconjugative and resonance effects.
Predicted Electronic Properties Data Table
The following table structure should be used to summarize the key quantitative outputs from the DFT calculations.
| Property | Predicted Value | Unit | Significance |
| Total Dipole Moment | Value | Debye | Overall molecular polarity |
| HOMO Energy | Value | eV | Electron-donating ability |
| LUMO Energy | Value | eV | Electron-accepting ability |
| HOMO-LUMO Gap | Value | eV | Chemical stability/reactivity |
| NBO Charge on N (carbamate) | Value | e | Partial charge, site reactivity |
| NBO Charge on C=O (carbamate) | Value | e | Partial charge, site reactivity |
Section 3: In Silico Spectroscopy: Bridging Theory and Experimental Verification
A significant advantage of theoretical modeling is the ability to predict spectroscopic data. These predictions serve as a crucial reference for any future synthesis and characterization efforts, providing a theoretical "fingerprint" to confirm the molecule's identity.
Experimental Protocol: Spectroscopic Simulation
-
Infrared (IR) Spectrum:
-
Step 1a: The vibrational frequencies calculated during the geometry validation (Section 1.2, Step 4) are used.
-
Step 1b: These frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to correct for anharmonicity and basis set limitations, improving agreement with experimental spectra.
-
Step 1c: The scaled frequencies and their corresponding intensities are plotted to generate a simulated IR spectrum. Key peaks, such as the C=O stretch of the carbamate (~1700-1730 cm⁻¹) and the N-H stretch (~3300-3500 cm⁻¹), should be identified.
-
-
NMR Spectra (¹H and ¹³C):
-
Step 2a: Using the optimized geometry, perform a NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method at the same or a higher level of theory.
-
Step 2b: The calculation yields absolute magnetic shielding tensors. These are converted to chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the identical level of theory.
-
Step 2c: The resulting chemical shifts provide a predicted ¹H and ¹³C NMR spectrum.
-
-
UV-Visible Spectrum:
-
Step 3a: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized structure.
-
Step 3b: This calculation predicts the energies of electronic transitions from the ground state to various excited states.
-
Step 3c: The transition energies (converted to wavelength, λ) and their oscillator strengths (intensities) are used to generate a simulated UV-Vis absorption spectrum, identifying the λ_max values.
-
Section 4: Exploring Bio-Potential: A Framework for Drug Discovery Applications
The presence of the carbamate functional group suggests that this compound could be biologically active, as many carbamate-containing molecules act as enzyme inhibitors (e.g., cholinesterase inhibitors).[2] Molecular docking and dynamics simulations provide a powerful framework for exploring this potential in silico.
Rationale for Target Selection
Based on established structure-activity relationships, Acetylcholinesterase (AChE) is a prime candidate for initial screening. The carbamate moiety can act as a transition-state analog that carbamylates a serine residue in the enzyme's active site, leading to inhibition.
Experimental Protocol: Molecular Docking and Dynamics Workflow
-
Preparation of Receptor and Ligand:
-
Step 1a (Receptor): Obtain a high-resolution crystal structure of the target protein (e.g., human AChE from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Step 1b (Ligand): Use the validated, low-energy 3D structure of this compound (from Section 1). Assign partial charges using a suitable method.
-
-
Molecular Docking:
-
Step 2a: Define the binding site (active site) on the receptor based on the location of the co-crystallized native ligand or known catalytic residues.
-
Step 2b: Use a docking algorithm (e.g., AutoDock, Glide) to systematically search for the optimal binding poses of the ligand within the active site.
-
Step 2c: Score and rank the resulting poses based on a scoring function that estimates the binding affinity. Analyze the top-ranked pose for key intermolecular interactions (hydrogen bonds, π-π stacking, hydrophobic contacts).
-
-
Molecular Dynamics (MD) Simulation (Validation):
-
Step 3a: Take the best-ranked docked complex from Step 2c as the starting point for an MD simulation in a fully solvated, periodic boundary condition box.
-
Step 3b: Run the simulation for a sufficient duration (e.g., 100 ns) to assess the stability of the protein-ligand complex.
-
Step 3c (Trustworthiness): Monitor metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD over time indicates a stable binding mode. Analyze the persistence of key interactions observed in the docking pose.
-
-
Binding Free Energy Calculation:
-
Step 4a: Use the MD simulation trajectory to calculate the binding free energy using methods like MM/PBSA or MM/GBSA. This provides a more accurate, albeit computationally expensive, estimate of binding affinity than the docking score alone.
-
Visualization: Bio-Interaction Modeling Workflow
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Unlocking the Therapeutic Potential of Benzyl furan-3-ylcarbamate: A Technical Guide to Target Identification and Validation
Abstract
Benzyl furan-3-ylcarbamate is a synthetic small molecule featuring two key pharmacophores: a furan ring and a carbamate moiety. Both structural motifs are prevalent in a wide array of biologically active compounds and approved pharmaceuticals, suggesting significant therapeutic potential. However, the specific molecular targets of this compound remain uncharacterized. This technical guide provides a comprehensive, hypothesis-driven framework for researchers and drug development professionals to identify and validate the therapeutic targets of this promising compound. We will delve into the scientific rationale for exploring specific target classes, provide detailed, field-proven experimental workflows for target discovery and validation, and offer guidance on data interpretation and presentation. This document is designed to serve as a practical roadmap from a compound of interest to a validated mechanism of action, accelerating its potential translation into a novel therapeutic agent.
Introduction: Deconstructing this compound
The structure of this compound combines a furan ring, a five-membered aromatic heterocycle, with a carbamate functional group. This unique combination warrants a systematic investigation into its biological activity. The furan nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs with a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The carbamate group, an ester of carbamic acid, is also a critical structural element in many therapeutic agents, often playing a role in drug-target interactions, including covalent modification, and can enhance a molecule's pharmacokinetic profile[4].
Given the absence of established biological targets for this compound, this guide outlines a logical, multi-pronged approach to:
-
Hypothesize potential target classes based on the known pharmacology of its constituent furan and carbamate moieties.
-
Identify direct binding partners using unbiased, state-of-the-art proteomic techniques.
-
Validate these putative targets through rigorous biochemical and cell-based assays.
This guide is structured to empower researchers to move beyond preliminary screening and establish a robust, evidence-based understanding of the compound's mechanism of action.
Rationale for Target Exploration: Lessons from Furan and Carbamate Pharmacology
A logical starting point for target identification is to examine the well-documented biological activities of compounds containing either a furan ring or a carbamate group.
The Furan Scaffold: A Versatile Pharmacophore
The furan ring is a cornerstone of many pharmacologically active molecules[2]. Its derivatives have demonstrated a wide array of therapeutic effects, suggesting that this compound may operate within similar biological pathways.
-
Anticancer Activity: Furan-containing molecules are known to target cancer cells by inducing apoptosis or inhibiting essential enzymes[2]. Some derivatives have shown potent cytotoxic activities against various human cancer cell lines[5].
-
Antimicrobial Properties: The furan nucleus is present in several antibacterial and antifungal agents[2][3]. For instance, nitrofurantoin, a furan derivative, is a widely used antibiotic for urinary tract infections[1][2]. Studies have shown that furan derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans[2][3][6]. Some furanones have been shown to arrest the bacterial cell cycle and inhibit biofilm formation[7].
-
Anti-inflammatory Effects: Certain furan derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation[2].
Based on this evidence, it is plausible that this compound could interact with proteins involved in cell proliferation, microbial viability, or inflammatory signaling pathways.
The Carbamate Moiety: A Modulator of Activity and Covalent Binder
The carbamate group is more than a simple linker; it is a functional moiety that can significantly influence a compound's biological profile. It can act as a bioisostere for the amide bond, enhancing metabolic stability and cell permeability[8][9].
Crucially, the carbamate group can act as a reactive "warhead," forming covalent bonds with nucleophilic residues (such as serine) in the active sites of enzymes. This mechanism is responsible for the activity of many carbamate-based drugs, including cholinesterase inhibitors used in the treatment of Alzheimer's disease and myasthenia gravis. This suggests that this compound could be an inhibitor of certain hydrolases or proteases.
Hypothesized Therapeutic Target Classes
Based on the analysis of its constituent moieties, we can propose several classes of proteins as high-probability therapeutic targets for this compound.
-
Cancer-Related Targets:
-
Kinases: Central regulators of cell signaling, proliferation, and survival.
-
Tubulin: A key component of the cytoskeleton and a validated target for anti-mitotic cancer drugs.
-
Apoptosis-regulating proteins: (e.g., Bcl-2 family members) that control programmed cell death.
-
-
Enzymes Susceptible to Carbamoylation:
-
Serine Hydrolases: A large and diverse family of enzymes with critical roles in physiology and disease (e.g., proteases, lipases, esterases).
-
Acetylcholinesterase (AChE): A well-known target for carbamate inhibitors.
-
-
Antimicrobial Targets:
-
Essential Bacterial/Fungal Enzymes: Proteins critical for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Glucosamine-6-phosphate synthase: A potential target for antimicrobial agents[10].
-
Experimental Workflow for Target Identification and Validation
This section provides a detailed, step-by-step guide to experimentally determine the therapeutic target(s) of this compound. The workflow is divided into two main stages: unbiased target identification followed by rigorous target validation.
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Methodological & Application
Application Note & Protocol: Synthesis of Benzyl furan-3-ylcarbamate Derivatives via Curtius Rearrangement
Introduction and Significance
Benzyl furan-3-ylcarbamate and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development. The furan ring is a common scaffold in various natural products and pharmaceuticals, while the carbamate linkage is a key functional group in many biologically active molecules, acting as a stable mimic of the amide bond. The synthesis of this scaffold provides a versatile platform for generating compound libraries for screening against various therapeutic targets.
This application note provides a detailed, robust, and reproducible protocol for the synthesis of this compound, starting from furan-3-carboxylic acid. The described methodology leverages the Curtius rearrangement, a reliable and versatile reaction for converting carboxylic acids into their corresponding carbamates via an isocyanate intermediate.[1][2] This method is advantageous due to its broad functional group tolerance and the stereochemical retention of the migrating group.[3]
Reaction Principle and Mechanism
The overall synthesis is a one-pot, two-step process that begins with the conversion of a carboxylic acid into an acyl azide, which then undergoes a thermal rearrangement to an isocyanate. This highly reactive isocyanate is subsequently trapped in situ by an alcohol to yield the desired carbamate.
Step 1: Acyl Azide Formation: Furan-3-carboxylic acid is activated and converted into furan-3-carbonyl azide. A common and effective reagent for this transformation is diphenylphosphoryl azide (DPPA).[3] DPPA reacts with the carboxylic acid in the presence of a base (e.g., triethylamine) to form a mixed anhydride, which is then displaced by the azide ion. This method conveniently avoids the isolation of the potentially explosive acyl azide intermediate.[3]
Step 2: Curtius Rearrangement and Trapping: Upon heating, the furan-3-carbonyl azide undergoes the Curtius rearrangement. This is a concerted process where the furan group migrates from the carbonyl carbon to the nitrogen atom with the simultaneous loss of nitrogen gas (N₂), a thermodynamically favorable process.[2][4] This rearrangement yields the highly electrophilic furan-3-yl isocyanate. In the presence of benzyl alcohol, the alcohol's nucleophilic hydroxyl group attacks the isocyanate's carbonyl carbon, forming the stable this compound product.[1]
The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of the parent compound, this compound. The procedure can be adapted for the synthesis of derivatives by substituting the starting carboxylic acid or the trapping alcohol.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Furan-3-carboxylic acid | C₅H₄O₃ | 112.08 | 1.00 g | 8.92 | 1.0 |
| Diphenylphosphoryl azide (DPPA) | C₁₂H₁₀N₃O₃P | 275.21 | 2.70 g (2.3 mL) | 9.81 | 1.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.35 g (1.86 mL) | 13.4 | 1.5 |
| Benzyl alcohol | C₇H₈O | 108.14 | 1.93 g (1.85 mL) | 17.8 | 2.0 |
| Anhydrous Toluene | C₇H₈ | - | 50 mL | - | - |
| Saturated aq. NaHCO₃ | - | - | 50 mL | - | - |
| Brine | - | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - | - |
| Ethyl acetate (EtOAc) | - | - | As needed | - | - |
| Hexanes | - | - | As needed | - | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser with a nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis of this compound.
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried. Purge the system with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Charging Reagents: To the flask, add furan-3-carboxylic acid (1.00 g, 8.92 mmol), anhydrous toluene (50 mL), and benzyl alcohol (1.85 mL, 17.8 mmol). Stir the mixture to dissolve the solids.
-
Acyl Azide Formation: Cool the mixture to 0°C using an ice bath. Add triethylamine (1.86 mL, 13.4 mmol). Stir for 5 minutes. Add diphenylphosphoryl azide (DPPA) (2.3 mL, 9.81 mmol) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5°C.
-
Causality Note: Triethylamine acts as a base to deprotonate the carboxylic acid and to neutralize the phosphoric acid byproduct formed from DPPA, driving the reaction forward.[3] Adding DPPA slowly at low temperature controls the initial exothermic reaction.
-
-
Curtius Rearrangement: After the addition of DPPA is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. Then, heat the mixture to reflux (approximately 110°C) using a heating mantle.
-
Process Insight: The reaction is typically monitored by the evolution of nitrogen gas, which can be observed as bubbling. The reflux is maintained for 3-4 hours, or until gas evolution ceases, indicating the completion of the rearrangement.
-
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (1 x 50 mL).
-
Purpose: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts. The brine wash removes residual water from the organic layer.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes) is typically effective for eluting the product. Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a white solid or pale oil.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify the characteristic carbamate C=O stretch (approx. 1700-1730 cm⁻¹) and N-H stretch (approx. 3300 cm⁻¹).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Scope and Adaptability for Derivative Synthesis
The described protocol is highly adaptable for creating a library of this compound derivatives.
-
Varying the Furan Moiety: Substituted furan-3-carboxylic acids can be used as starting materials to introduce diversity at the furan ring.
-
Varying the Carbamate Group: Benzyl alcohol can be replaced with other primary or secondary alcohols (aliphatic, aromatic, or heterocyclic) to generate a wide array of carbamate derivatives. The trapping nucleophile is not limited to alcohols; amines can be used to synthesize the corresponding urea derivatives.[2]
Safety Precautions
-
Azide Hazard: Acyl azides are potentially explosive, especially upon isolation or heating. The one-pot procedure using DPPA is designed to avoid isolation, which significantly enhances safety.[3] However, always conduct the reaction behind a safety shield.
-
Reagent Toxicity: Diphenylphosphoryl azide (DPPA) and toluene are toxic. Triethylamine is corrosive. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pressure Build-up: The reaction evolves nitrogen gas. Ensure the reaction is not conducted in a sealed system and is properly vented through the condenser.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Ensure starting materials are anhydrous. Extend reflux time. Confirm the reaction has gone to completion by TLC before work-up. |
| Degradation of isocyanate. | Ensure the reaction is performed under an inert atmosphere to prevent moisture from hydrolyzing the isocyanate intermediate to an unstable carbamic acid. | |
| Impure Product | Incomplete separation during chromatography. | Optimize the solvent system for column chromatography. Ensure proper column packing and loading. |
| Presence of urea byproduct. | This can occur if water is present, leading to the formation of 3-aminofuran which then reacts with the isocyanate. Ensure all reagents and solvents are anhydrous. |
References
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for the direct conversion of carboxylic acids to urethane. Journal of the American Chemical Society, 94(17), 6203–6205. [Link]
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Kaur, N., Kishore, D. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH). [Link]
-
Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia, The Free Encyclopedia. [Link]
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Dandapani, S., & Curran, D. P. (2002). Furan-2-ylcarbamic acid tert-butyl ester. Organic Syntheses, 79, 125. [Link]
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Kumar, V., Sharma, A., & Sharma, U. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]
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using Benzyl furan-3-ylcarbamate in in-vitro assays
This document outlines a systematic, multi-tiered approach for the initial in-vitro evaluation of this compound. By starting with broad cytotoxicity screening, researchers can establish a biologically relevant concentration range for the compound. Based on its chemical structure, subsequent investigation into enzyme inhibition and antimicrobial activity represents a logical and scientifically-driven path forward. The protocols provided here serve as a robust starting point, and the underlying rationale should empower researchers to adapt and expand upon these methods as they uncover the biological profile of this promising novel molecule. It is crucial to remember that for reliable conclusions, more than one type of cell viability assay should be employed. [9]
References
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]
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Design, synthesis, and in vitro evaluation of carbamate derivatives of 2-benzoxazolyl- and 2-benzothiazolyl-(3-hydroxyphenyl)-methanones as novel fatty acid amide hydrolase inhibitors. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI. Retrieved January 23, 2026, from [Link]
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In vitro assay of benzofuran derivatives 3. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. Retrieved January 23, 2026, from [Link]
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Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. (2019, May 27). NIH. Retrieved January 23, 2026, from [Link]
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Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Nveo-Abstract. Retrieved January 23, 2026, from [Link]
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Receptor Binding Assay. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
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In vitro activity of two phenyl-carbamate derivatives, singly and in combination with albendazole against albendazole-resistant Giardia intestinalis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Receptor–ligand binding assays: Technologies and Applications. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]
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Progress in enzyme inhibition based detection of pesticides. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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(PDF) Guidelines for cell viability assays. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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(PDF) Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015, July 4). ResearchGate. Retrieved January 23, 2026, from [Link]
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Development of a Novel TNFα Ligand-Receptor Binding Assay for Screening Natchem™ Libraries. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]
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Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). PMC - PubMed Central. Retrieved January 23, 2026, from [Link]
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Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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An in vitro evaluation of the potential toxicities and interactions of carbamate pesticides. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28). Lupine Publishers. Retrieved January 23, 2026, from [Link]
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wise ARS/NET Syllabus 01. AGRICULTURAL BIOTECHNOLOGY Unit 1: Cell Structure and Function Prok - ASRB. (n.d.). ASRB. Retrieved January 23, 2026, from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 23, 2026, from [Link]
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Application Note & Protocols: Characterization of Benzyl furan-3-ylcarbamate in Cell Culture Studies
Introduction: Rationale for Investigation
Benzyl furan-3-ylcarbamate is a novel synthetic compound featuring a furan heterocycle linked via a carbamate moiety to a benzyl group. While direct biological data for this specific molecule is not yet available, its structural components are present in numerous pharmacologically active agents. This application note serves as a comprehensive guide for the initial characterization of this compound in a cell culture context, providing a strategic workflow, detailed protocols, and the scientific rationale behind each experimental step.
The carbamate group is a key structural motif in modern drug discovery, recognized for its chemical stability and ability to penetrate cell membranes.[1] Carbamates are integral to drugs used in oncology and for neurodegenerative diseases, often acting as enzyme inhibitors through covalent modification of serine hydrolases or by disrupting microtubule polymerization.[1][2][3] The furan ring system is also a privileged scaffold in medicinal chemistry, found in compounds with a wide spectrum of bioactivity, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Furan-containing molecules can induce apoptosis in cancer cells and modulate various signaling pathways.[4][5]
Given these precedents, it is hypothesized that This compound may exhibit cytotoxic or cytostatic effects on cancer cells, potentially through the inhibition of key enzymes or the induction of apoptosis. This guide provides the foundational assays to test this hypothesis by quantifying the compound's impact on cell viability, determining its mode of action (apoptosis vs. necrosis), and analyzing its effect on cell cycle progression.
Strategic Experimental Workflow
The primary goal is to systematically characterize the cellular effects of a novel compound. The workflow is designed to move from broad screening to more specific mechanistic questions.
Caption: Experimental workflow for characterizing this compound.
Materials and Reagents
-
Compound: this compound (purity >95%)
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts).
-
Media & Reagents: DMEM or RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
Assay Kits & Dyes:
Detailed Protocols
Protocol 1: Compound Solubilization and Stock Preparation
Causality: Accurate and reproducible results begin with proper compound handling. DMSO is a common solvent for organic molecules, but its final concentration in culture must be kept low (<0.5%) to avoid solvent-induced toxicity.[10]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
Solubilization: Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquoting & Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium. Ensure the final DMSO concentration in the highest dose treatment does not exceed 0.5%. Prepare a vehicle control using the same final concentration of DMSO.
Protocol 2: Cell Viability Assessment (MTT Assay)
Causality: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][11] This assay is crucial for determining the dose-dependent effect of the compound and calculating the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in complete medium.[12] Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control (medium with DMSO). Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.[8][13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
| Parameter | Example Value | Description |
| Cell Line | A549 | Human lung carcinoma |
| Seeding Density | 8,000 cells/well | Optimized for log-phase growth during assay |
| Treatment Duration | 48 hours | Standard duration for cytotoxicity screening |
| IC50 (Hypothetical) | 15 µM | Concentration causing 50% inhibition of viability |
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
Causality: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer plasma membrane leaflet.[14] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[15] Propidium Iodide (PI) is a DNA-intercalating dye that cannot cross the intact membrane of live or early apoptotic cells, thus it only stains late apoptotic and necrotic cells where membrane integrity is compromised.[14][15]
-
Cell Treatment: Seed cells in 6-well plates and grow to ~70% confluency. Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach with Trypsin-EDTA, and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet once with cold PBS.[16][17]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[16]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Hypothetical pathway of compound-induced apoptosis.
Protocol 4: Cell Cycle Analysis by PI Staining
Causality: Many cytotoxic compounds exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M).[1] Flow cytometry with PI staining is a standard method to analyze cell cycle distribution. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[9][18] RNase treatment is necessary to prevent PI from binding to double-stranded RNA.[9]
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 3.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet (3-6 x 10^6 cells/mL) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[9] Fix for at least 1 hour at 4°C (cells can be stored at -20°C for weeks).[9]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 1 mL of PI staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS).[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n DNA) phases of the cell cycle.
Data Interpretation and Troubleshooting
-
High IC50 Value: If the compound shows low potency, consider extending the incubation time or testing on a more sensitive cell line. Ensure the compound is fully solubilized.
-
Inconsistent Results: Verify cell line authenticity and check for mycoplasma contamination.[10] Ensure consistent cell seeding density and passage number.
-
Annexin V/PI Smear: If clear populations are not visible, this could indicate widespread necrosis. Try analyzing at an earlier time point or using a lower concentration of the compound.
-
No Cell Cycle Arrest: The compound may induce apoptosis without affecting the cell cycle, or its primary mechanism might be non-cytotoxic (e.g., anti-migratory, anti-inflammatory). Further assays would be required to investigate these possibilities.
References
-
Journal of Organic Chemistry and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. JOCPR. [Link]
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Modrić, M., & Zorc, B. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 70(4), 177-201. [Link]
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Granules India. Product List. [Link]
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Koca, M., Servi, S., & Kirilmis, C. (2005). Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), 1351-1358. [Link]
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Wang, Y., et al. (2024). Design, synthesis and biological evaluation of carbamate derivatives incorporating multifunctional carrier scaffolds as pseudo-irreversible cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 265, 116071. [Link]
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Asian Journal of Pharmaceutical and Clinical Research. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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Gholami, O., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. International Journal of Molecular and Cellular Medicine, 9(3), 183-195. [Link]
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Wang, X., et al. (2023). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules, 28(14), 5395. [Link]
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Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(19), e3781. [Link]
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An, F., & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 989821. [Link]
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Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855-866. [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]
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Nepovimova, E., et al. (2021). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. International Journal of Molecular Sciences, 22(16), 8563. [Link]
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Research Journal of Pharmaceutical Dosage Forms and Technology. (2024). Furan: A Promising Scaffold for Biological Activity. [Link]
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The Francis Crick Institute. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
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ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
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ResearchGate. Cell Culture Drug Testing: A Comprehensive Overview. [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. Pharmacological activity of furan derivatives. [Link]
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Der Pharma Chemica. Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. [Link]
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Tenenbaum, J. (2023). Carbamate Toxicity. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
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Liu, G., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2493. [Link]
-
Der Pharma Chemica. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]
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Yang, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26868-26889. [Link]
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Van der Eecken, K., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology of Anticancer Drugs". Anticancer Research, 39(7), 3413-3418. [Link]
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Provost, J.J., & Wallert, M.A. (2015). MTT Proliferation Assay Protocol. ResearchGate. [Link]
-
Imam, S., et al. (2017). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 9(12), 94. [Link]694/9/8/94)
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Benzyl furan-3-ylcarbamate: A Versatile Tool for Probing the Endocannabinoid System through Fatty Acid Amide Hydrolase (FAAH) Inhibition
Introduction: Targeting the Endocannabinoid System with Precision
The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a pivotal role in regulating a myriad of physiological processes, including pain perception, mood, and inflammation.[1][2] A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids.[3][4] By inhibiting FAAH, the levels of these endogenous ligands are elevated, offering a promising therapeutic strategy for various conditions without the adverse effects associated with direct cannabinoid receptor agonists.[2][4] Benzyl furan-3-ylcarbamate, a member of the carbamate class of compounds, serves as a potent and valuable tool for researchers studying the intricate workings of the ECS through targeted FAAH inhibition.
This comprehensive guide provides detailed application notes and protocols for utilizing this compound as a tool compound for enzyme inhibition studies. We will delve into its mechanism of action, provide a step-by-step protocol for in vitro FAAH inhibition assays, and offer insights into data interpretation and best practices, empowering researchers to confidently and effectively employ this compound in their investigations.
The Scientific Foundation: Mechanism of FAAH Inhibition by Carbamates
This compound belongs to a class of mechanism-based inhibitors that covalently modify the active site of FAAH.[3][5] The enzyme utilizes a catalytic triad composed of serine-serine-lysine to hydrolyze its substrates.[3] Carbamate inhibitors, including this compound, act by carbamylating the active site serine nucleophile, Ser241.[3] This covalent modification renders the enzyme inactive, leading to a sustained increase in the concentration of FAAH substrates like anandamide.
The interaction can be visualized as a two-step process:
-
Initial Binding: The inhibitor docks into the enzyme's active site. The furan and benzyl moieties of this compound likely contribute to the binding affinity through hydrophobic and potential π-π stacking interactions within the substrate-binding pocket.
-
Covalent Modification: The electrophilic carbonyl carbon of the carbamate group is attacked by the hydroxyl group of the catalytic Ser241 residue. This results in the formation of a stable, carbamylated enzyme, effectively and irreversibly inhibiting its hydrolytic activity.
Figure 1. Mechanism of FAAH inhibition by this compound.
Quantitative Insights: Potency of Carbamate Inhibitors
| Inhibitor Class | Representative Compound | Target Enzyme | Typical IC50 Range | Reference |
| Carbamates | URB597 | FAAH | 4-10 nM | [6] |
| Carbamates | URB524 | FAAH | 63 nM | [6] |
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol provides a robust method for determining the inhibitory potential of this compound on FAAH activity using a fluorescence-based assay. The assay measures the hydrolysis of a fluorogenic substrate, such as AMC-arachidonoyl amide, by FAAH, leading to the release of a fluorescent product.
Materials and Reagents
-
Recombinant human or rat FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA)[8]
-
This compound
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Positive control inhibitor (e.g., URB597)
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the stock solution in FAAH Assay Buffer to achieve the desired final assay concentrations.
-
Prepare a working solution of the FAAH substrate in an appropriate solvent (e.g., ethanol).[8]
-
Dilute the recombinant FAAH enzyme to the desired concentration in cold FAAH Assay Buffer. Keep the enzyme on ice.[8]
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank wells: Assay Buffer only.
-
Control wells (100% activity): Assay Buffer, FAAH enzyme, and DMSO (vehicle control).
-
Test wells: Assay Buffer, FAAH enzyme, and the desired concentration of this compound.
-
Positive control wells: Assay Buffer, FAAH enzyme, and a known FAAH inhibitor (e.g., URB597).
-
-
The final volume in each well should be identical. It is recommended to perform all measurements in triplicate.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. For covalent inhibitors, this pre-incubation step is critical.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Normalize the data to the control wells (100% activity).
-
Plot the percentage of FAAH inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).
-
Figure 2. Workflow for the in vitro FAAH inhibition assay.
Self-Validating Systems and Best Practices
To ensure the integrity and reproducibility of your results, incorporate the following best practices into your experimental design:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) to account for any effects of the solvent on enzyme activity.
-
Positive Control: The use of a well-characterized FAAH inhibitor, such as URB597, is essential to validate the assay's performance and provide a benchmark for comparison.
-
Enzyme Concentration: Titrate the FAAH enzyme concentration to ensure that the reaction proceeds linearly over the course of the measurement.
-
Substrate Concentration: Use a substrate concentration at or below the Km value to ensure that the assay is sensitive to competitive inhibitors.
-
Time-Dependent Inhibition: For covalent inhibitors like this compound, it is crucial to assess the time-dependency of the inhibition by varying the pre-incubation time.
Conclusion: A Powerful Tool for Endocannabinoid Research
This compound, as a representative of the carbamate class of FAAH inhibitors, is an invaluable tool for researchers investigating the endocannabinoid system. Its mechanism-based, covalent inhibition of FAAH provides a potent and sustained method for modulating endogenous cannabinoid levels. By following the detailed protocols and best practices outlined in this guide, scientists can confidently utilize this compound to dissect the complex roles of the ECS in health and disease, paving the way for new therapeutic discoveries.
References
- Patricelli, M. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(11), 1179–1187.
- Caprioli, A., Coccurello, R., & Piomelli, D. (2012). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of medicinal chemistry, 55(17), 7514–7525.
- Fegley, D., Gaetani, S., Duranti, A., Tontini, A., Mor, M., Tarzia, G., & Piomelli, D. (2005). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 48(8), 3000–3008.
- Johnson, D. S., Stiff, C., Lazerwith, S. E., Kesten, S. R., Fay, L. K., Hackney, A. E., ... & Li, J. (2011). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS medicinal chemistry letters, 2(10), 736–741.
- Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2008). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & medicinal chemistry letters, 18(13), 3769–3772.
- Mileni, M., Garfunkle, J., & Stevens, R. C. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Bioorganic & medicinal chemistry letters, 18(20), 5521–5525.
- Iannotti, F. A., & Vitale, R. M. (2021). Goods and Bads of the Endocannabinoid System as a Therapeutic Target: Lessons Learned after 30 Years. The Journal of pharmacology and experimental therapeutics, 378(2), 101–114.
- Salo, O. M., Lahtela-Kakkonen, M., Gynther, J., & Jarvinen, T. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of medicinal chemistry, 50(1), 1–5.
- Röhrig, T., Achenbach, J., Hölzer, J., Matz, P., Holzgrabe, U., & Sotriffer, C. A. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 5(8), 1158–1163.
- Starowicz, K., & Finn, D. P. (2017). The endocannabinoid system – current implications for drug development. Current opinion in pharmacology, 37, 55–61.
- Patricelli, M. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(11), 1179–1187.
- Impellizzeri, D., Siracusa, R., Cordaro, M., Crupi, R., Peritore, A. F., Gugliandolo, E., ... & Cuzzocrea, S. (2021). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International journal of molecular sciences, 22(16), 8828.
- Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2008). Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability. Bioorganic & medicinal chemistry letters, 18(13), 3769–3772.
- Huss, S., Holzgrabe, U., & König, G. M. (2012). 7-Alkyl-3-benzylcoumarins: a versatile scaffold for the development of potent and selective cannabinoid receptor agonists and antagonists. Journal of medicinal chemistry, 55(20), 8717–8727.
-
ResearchGate. (n.d.). Carbamate FAAH inhibitors. Retrieved from [Link]
- Lowe, H., Steele, B., Bryant, J., & Watson, C. (2021). The Endocannabinoid System: A Potential Target for the Treatment of Various Diseases. International journal of molecular sciences, 22(17), 9472.
-
Patsnap Synapse. (2024, June 21). What are FAAH inhibitors and how do they work?. Retrieved from [Link]
- Fowler, C. J. (2020). The endocannabinoid system – current implications for drug development. Acta physiologica (Oxford, England), 229(3), e13471.
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Application Notes and Protocols for High-Throughput Screening with Benzyl furan-3-ylcarbamate
Authored by a Senior Application Scientist
Introduction: Unlocking the Therapeutic Potential of Benzyl furan-3-ylcarbamate
The furan and benzofuran scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] this compound, a molecule combining the furan heterocycle with a carbamate functional group, represents a promising candidate for drug discovery efforts. The carbamate moiety is known to interact with biological targets, such as enzymes, sometimes through covalent modification, offering a potential mechanism for potent and selective therapeutic intervention.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of a high-throughput screening (HTS) campaign to identify and characterize the bioactivity of this compound and its analogs. The protocols outlined herein are designed to be robust, reproducible, and adaptable to various biological questions, with a primary focus on an anticancer drug discovery workflow.
Part 1: Strategic Design of a High-Throughput Screening Campaign
A successful HTS campaign is underpinned by a clear, logical, and scientifically sound strategy.[2][3] For this compound, a tiered approach is recommended, beginning with a broad primary screen to identify potential bioactivity, followed by more focused secondary and tertiary assays to elucidate the mechanism of action and confirm selectivity.
Primary Assay Selection: A Phenotypic Approach
Given the diverse potential activities of benzofuran derivatives, a phenotypic screen is an effective starting point. A cell-based viability assay is a robust and cost-effective primary HTS method to identify compounds with cytotoxic or cytostatic effects against cancer cell lines.[4]
Recommended Primary Assay: CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay measures ATP levels, an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.
-
Rationale: The luminescent readout is highly sensitive and has a large dynamic range, making it suitable for HTS. The assay is performed in a homogeneous format, reducing the number of steps and potential for error.
Experimental Workflow Overview
The overall HTS workflow is designed for efficiency and accuracy, incorporating automation to handle large compound libraries.
Caption: High-throughput screening workflow for this compound.
Part 2: Detailed Protocols and Methodologies
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | Custom Synthesis or Vendor | N/A |
| HEPG2 (Human Liver Cancer) Cell Line | ATCC | HB-8065 |
| DMEM (Dulbecco's Modified Eagle Medium) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
| 384-well White, Clear-Bottom Assay Plates | Corning | 3707 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
Step-by-Step Protocol for Primary HTS
-
Compound Plate Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense nanoliter volumes of the compound stock solution into 384-well assay plates to create a final assay concentration range (e.g., 0.1 µM to 100 µM).
-
Include appropriate controls:
-
Negative Control: DMSO only (0.5% final concentration).
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
-
-
-
Cell Culture and Seeding:
-
Culture HEPG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimized seeding density (e.g., 2,500 cells/well) in pre-warmed culture medium.
-
Using a multi-drop dispenser, seed the cells into the compound-containing 384-well plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Confirmation
-
Data Normalization: The raw luminescence data should be normalized to the plate controls:
-
Percent Inhibition = 100 x (1 - (Sample_Signal - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean))
-
-
Quality Control: The quality of the assay is assessed using the Z'-factor:
-
Z' = 1 - (3 x (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
A Z'-factor > 0.5 indicates an excellent assay suitable for HTS.
-
-
Hit Identification: Compounds exhibiting a percent inhibition greater than a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls) are considered primary hits.
-
Dose-Response Analysis: Primary hits are re-tested in a dose-response format to determine their potency (IC50 value). The data is fitted to a four-parameter logistic model.
Part 3: Secondary and Counter-Screening Strategies
The identification of primary hits necessitates further investigation to eliminate false positives and elucidate the mechanism of action.
Caption: A tiered strategy for hit validation and characterization.
Orthogonal Assays for Hit Confirmation
To ensure that the observed activity is not an artifact of the primary assay technology, confirmed hits should be tested in an orthogonal assay that measures a different biological endpoint.
-
Recommended Orthogonal Assay: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. This assay kinetically measures phosphatidylserine exposure on the outer leaflet of the plasma membrane during apoptosis.
Counter-Screens for Selectivity and Off-Target Effects
-
Selectivity: Test active compounds against a non-cancerous cell line (e.g., primary hepatocytes) to determine the therapeutic window.
-
Assay Interference: A common source of false positives in luminescent assays is direct inhibition of the luciferase enzyme. A cell-free luciferase inhibition assay should be performed.
Part 4: Data Interpretation and Future Directions
The culmination of this HTS campaign will be a set of validated hit compounds with characterized potency and initial mechanistic insights.
| Parameter | Description | Example Data for a "Hit" |
| Primary Screen (% Inhibition) | Inhibition of HEPG2 cell viability at a single concentration (e.g., 10 µM). | 85% |
| IC50 (µM) | Concentration of the compound that inhibits 50% of the biological response. | 2.5 µM |
| Selectivity Index (SI) | Ratio of IC50 in non-cancerous cells to IC50 in cancerous cells. | >10 |
| Caspase-3/7 Activation | Fold-change in caspase activity, indicative of apoptosis. | 5-fold increase |
Future work will involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the this compound scaffold, as well as more in-depth mechanistic studies to identify the specific molecular target.
References
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. [Link]
-
Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (n.d.). Der Pharma Chemica. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
-
Compound screening. (n.d.). Nuvisan. [Link]
-
part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. (2005). PubMed. [Link]
-
Model for high-throughput screening of multitarget drugs in chemical neurosciences: synthesis, assay, and theoretic study of rasagiline carbamates. (2013). PubMed. [Link]
-
High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. (2015). PubMed. [Link]
-
Novel benzofuran derivatives: Synthesis and antitumor activity. (2013). ResearchGate. [Link]
-
The High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate in Chinese Liquor. (2024). MDPI. [Link]
-
Development of a High-Throughput Screening Paradigm for the Discovery of Small Molecule Modulators of Adenylyl Cyclase. (n.d.). Chapman University Digital Commons. [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). (n.p.). [Link]
-
High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
-
The High-Throughput Screening of Microorganisms to Eliminate Ethyl Carbamate in Chinese Liquor. (2024). PubMed. [Link]
- Benzofuran derivatives, process for their preparation and intermediates thereof. (n.d.).
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PubMed Central. [Link]
-
A brief review of high throughput screening in drug discovery process. (2022). (n.p.). [Link]
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methods for preparing Benzyl furan-3-ylcarbamate for in-vivo experiments
An Application Guide for the Preparation of Benzyl furan-3-ylcarbamate for In-Vivo Preclinical Research
Authored by a Senior Application Scientist
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and formulation of this compound for in-vivo experiments. The protocols herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable preclinical data.
Introduction and Scientific Context
This compound is a small molecule of interest within medicinal chemistry and drug discovery programs. The carbamate functional group is a prevalent motif in numerous pharmaceuticals, often serving as a bioisostere for amide bonds to improve metabolic stability or as a key pharmacophore for target engagement.[1] The furan ring is also a common scaffold in biologically active compounds.[2] The successful in-vivo evaluation of such a compound is critically dependent on the meticulous preparation of the active pharmaceutical ingredient (API) and its formulation into a suitable, stable, and biocompatible delivery system.
This guide eschews a generic template, instead offering a logically structured workflow that begins with the chemical synthesis of the molecule and culminates in the preparation of a final dosing solution for animal administration. Each section explains the causality behind experimental choices, providing a framework for troubleshooting and adaptation.
Synthesis of this compound
The most direct and widely adopted method for synthesizing carbamates is the reaction of an amine with a suitable chloroformate.[3][4] This approach is favored for its efficiency and generally high yields under mild conditions. We will employ the reaction between 3-aminofuran and benzyl chloroformate.
Causality of Reagent Selection:
-
3-Aminofuran: The primary amine starting material. Its purity is critical to avoid side reactions.
-
Benzyl Chloroformate: The source of the benzyloxycarbonyl protecting group, which forms the carbamate. It is a highly reactive electrophile.
-
Base (e.g., Triethylamine or Pyridine): Essential for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl drives the reaction to completion and prevents the protonation and deactivation of the starting amine.
-
Aprotic Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)): The solvent must be inert to the reactants and capable of dissolving them. Aprotic solvents are preferred to avoid side reactions with the highly reactive benzyl chloroformate.
Workflow for Synthesis
Caption: Synthesis of this compound.
Detailed Synthesis Protocol
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 3-aminofuran (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per mmol of amine).
-
Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.
-
Addition of Chloroformate: Add benzyl chloroformate (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.
-
Work-up:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Purity Assessment
Purification is a non-negotiable step to remove unreacted starting materials, byproducts, and residual solvents, all of which could confound in-vivo results.[5][6][7] The choice between recrystallization and chromatography depends on the nature of the impurities.
Purification Method: Recrystallization
Recrystallization is an effective technique for crystalline solids with thermally stable properties. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.
Protocol:
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot. A common choice is an ethyl acetate/hexanes co-solvent system.
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexanes (as an anti-solvent) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent (the same ethyl acetate/hexanes ratio), and dry under vacuum.
Purity Assessment: TLC and HPLC
Thin Layer Chromatography (TLC): A rapid, qualitative method to assess purity. A single spot on the TLC plate (visualized under UV light and/or with a staining agent) suggests a high degree of purity. The Retention Factor (Rf) should be calculated and recorded.
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[8] A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase gradient is typically used for carbamates.[9] The purity is determined by the area percentage of the main peak. For in-vivo studies, a purity of >98% is highly recommended.
Workflow for Purification and Analysis
Caption: Post-synthesis purification and analysis.
Structural Characterization
Unequivocal confirmation of the chemical structure is paramount. Spectroscopic methods provide the necessary evidence to validate the identity of the synthesized compound.
| Technique | Purpose | Expected Result for this compound |
| ¹H NMR | Confirms the proton framework and connectivity. | Signals corresponding to furan, benzyl, and carbamate N-H protons with appropriate chemical shifts, multiplicities, and integrations. |
| ¹³C NMR | Confirms the carbon skeleton. | Resonances for all unique carbon atoms, including the characteristic carbamate carbonyl (~155 ppm). |
| LC-MS | Confirms molecular weight. | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of the compound (Expected [M+H]⁺ for C₁₂H₁₁NO₃ ≈ 218.08 m/z). |
Pre-formulation Studies for In-Vivo Applications
Before proceeding to animal studies, it is essential to understand the compound's physicochemical properties to develop a safe and effective formulation.[10]
Aqueous Solubility Determination
Poor aqueous solubility is a major hurdle in drug development.[11][12] This protocol determines the compound's solubility in common in-vivo vehicles.
Protocol:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in separate vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound using a calibrated HPLC method.
| Vehicle | Composition | Anticipated Solubility Profile |
| Saline | 0.9% NaCl in Water | Likely very low |
| PBS (pH 7.4) | Phosphate-Buffered Saline | Likely very low |
| 5% DMSO / 95% Saline | Co-solvent system | Low to moderate |
| 10% Solutol / 90% Water | Surfactant-based system | Moderate |
| 20% PEG400 / 80% Water | Co-solvent system | Low to moderate |
| Corn Oil | Lipid-based vehicle | Potentially higher for lipophilic compounds |
Formulation Stability Assessment
The stability of the final formulation ensures that the animal receives the intended dose throughout the study.[13][14][15]
Protocol:
-
Prepare the chosen formulation at the desired concentration.
-
Store aliquots of the formulation under different conditions:
-
Refrigerated (2-8°C)
-
Room Temperature (20-25°C)
-
Accelerated (40°C)
-
-
At specified time points (e.g., 0, 4, 8, 24 hours), analyze the samples for:
-
Appearance: Visual inspection for precipitation, color change, or phase separation.
-
Purity/Degradation: HPLC analysis to quantify the parent compound and detect any degradation products.
-
| Time Point | Storage Condition | Appearance | Purity by HPLC (%) |
| T=0 | N/A | Homogeneous suspension | 100% |
| T=4h | Room Temperature | No change | >99% |
| T=24h | Room Temperature | To be determined | >98% |
| T=24h | 40°C | To be determined | >95% |
Formulation and Dose Preparation for Animal Studies
The choice of formulation is dictated by the compound's solubility, the intended route of administration, and the study's objectives.[10][16] For a compound with low aqueous solubility, a suspension is often the most practical approach for oral or intraperitoneal administration.
Decision Workflow for Formulation
Caption: Logic for selecting an appropriate in-vivo formulation.
Protocol: Preparation of a 10 mg/mL Suspension
This protocol describes the preparation of a homogenous suspension suitable for oral gavage (PO) or intraperitoneal (IP) injection.
Materials:
-
This compound (micronized, if possible, to improve homogeneity)
-
Vehicle: 0.5% (w/v) Sodium Carboxymethylcellulose (CMC-Na) and 0.1% (v/v) Tween 80 in sterile water.
-
Rationale: CMC-Na acts as a suspending agent to increase viscosity and prevent rapid settling. Tween 80 is a non-ionic surfactant that acts as a wetting agent, improving the dispersion of the hydrophobic API particles.
-
Procedure:
-
Vehicle Preparation: Prepare the vehicle by first dissolving the Tween 80 in about 80% of the final volume of sterile water. Slowly add the CMC-Na while vortexing or stirring vigorously until fully dissolved. Add the remaining water to reach the final volume.
-
Weighing: Accurately weigh the required amount of this compound. For 10 mL of a 10 mg/mL suspension, 100 mg is needed.
-
Wetting: Place the weighed compound in a sterile glass vial or mortar. Add a small volume of the vehicle to create a thick, smooth paste. This step is critical to ensure all particles are wetted and to prevent clumping.
-
Homogenization: Gradually add the remaining vehicle in small portions while continuously stirring or triturating.
-
Final Homogenization: Use a sonicator or a tissue homogenizer to ensure a uniform and fine particle dispersion.
-
Storage: Store the final suspension in a sterile, light-protected container at 2-8°C. Always re-homogenize (e.g., by vortexing) thoroughly before each dose administration.
Dose Calculation
Accurate dosing is fundamental for reproducible pharmacology and toxicology studies. Doses are calculated based on the animal's body weight.[17][18]
Formula: Volume to Administer (mL) = [Dose (mg/kg) × Body Weight (kg)] / Concentration (mg/mL)
Example Calculation:
-
Target Dose: 50 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Suspension Concentration: 10 mg/mL
Volume to Administer (mL) = [50 mg/kg × 0.025 kg] / 10 mg/mL = 0.125 mL
A dosing table should be prepared for all animals in the study based on their individual weights.
Conclusion
The successful execution of in-vivo experiments with novel chemical entities like this compound is contingent upon a rigorous and well-documented preparation process. This guide provides the essential protocols and scientific rationale for the synthesis, purification, characterization, and formulation of this compound. By adhering to these self-validating steps—from confirming the molecule's identity and purity with analytical techniques to developing a stable and homogeneous formulation—researchers can significantly enhance the quality, reliability, and reproducibility of their preclinical data.
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Application Notes and Protocols for Developing Structure-Activity Relationships for Benzyl furan-3-ylcarbamate Analogs as Potential IKKβ Inhibitors
Introduction: The Rationale for Targeting IKKβ with Novel Furan-Based Scaffolds
The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, is a pivotal node in the nuclear factor-kappa B (NF-κB) signaling pathway. Dysregulation of this pathway is a hallmark of numerous inflammatory diseases, autoimmune disorders, and cancers. Consequently, the development of potent and selective IKKβ inhibitors is a major focus in medicinal chemistry. The furan scaffold is a privileged structure in drug discovery, known for its diverse biological activities and its ability to serve as a versatile pharmacophore.[1] This application note outlines a comprehensive strategy for the synthesis, biological evaluation, and structure-activity relationship (SAR) development of a novel class of potential IKKβ inhibitors: benzyl furan-3-ylcarbamate analogs.
The core hypothesis is that the this compound scaffold can be systematically modified to optimize interactions within the ATP-binding pocket of IKKβ, leading to potent and selective inhibition. This guide provides detailed protocols for synthesizing a focused library of analogs, a robust screening cascade to assess their biological activity, and a framework for interpreting the resulting SAR data to guide further optimization.
Part 1: Chemical Synthesis of this compound Analogs
The synthesis of this compound analogs is approached through a convergent strategy, beginning with the synthesis of the key intermediate, 3-aminofuran, followed by its reaction with a series of substituted benzyl chloroformates.
Protocol 1: Synthesis of the 3-Aminofuran Core
The synthesis of 3-aminofuran can be achieved through various methods. A practical approach involves a multicomponent reaction, which offers efficiency and access to substituted 3-aminofurans.[2] For the purpose of this guide, we will outline a general, adaptable protocol.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of a suitable 2-ketoaldehyde (1.0 eq) and a secondary amine (1.1 eq) in an appropriate solvent such as acetonitrile, add a terminal alkyne (1.2 eq) and a copper(I) iodide (CuI) catalyst (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired 3-aminofuran derivative.
Protocol 2: Synthesis of this compound Analogs
The carbamate linkage is formed by the reaction of the synthesized 3-aminofuran with a variety of commercially available or synthesized benzyl chloroformates.[3]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 3-aminofuran derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for instance, triethylamine (1.5 eq) or pyridine (1.5 eq), and cool the mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add the desired benzyl chloroformate (1.1 eq) dropwise to the cooled reaction mixture.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product is purified by flash column chromatography to afford the target this compound analog.
Diagram 1: General Synthetic Workflow
Caption: General synthetic workflow for this compound analogs.
Part 2: Biological Evaluation and Screening Cascade
A tiered screening approach is employed to efficiently identify and characterize the biological activity of the synthesized analogs. This cascade begins with a primary biochemical assay, followed by a cell-based assay to confirm on-target activity in a more physiological context, and a counter-screen for cytotoxicity.
Diagram 2: Biological Screening Cascade
Caption: A tiered approach for screening and identifying lead compounds.
Protocol 3: Primary Biochemical IKKβ Kinase Assay
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of recombinant IKKβ.[4][5][6] A common method involves measuring the phosphorylation of a specific substrate.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂, 3 µM Na-orthovanadate, 1.2 mM DTT).[5] Prepare solutions of recombinant human IKKβ enzyme, a suitable substrate (e.g., a peptide containing the IκBα phosphorylation site), and ATP.
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase buffer, the IKKβ enzyme, and the test compound. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiation of Reaction: Add the ATP and substrate mixture to initiate the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30 °C.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as radiometric assays, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).[7]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 4: Secondary Cell-Based NF-κB Reporter Assay
This assay confirms that the inhibition of IKKβ observed in the biochemical assay translates to the inhibition of the NF-κB pathway in a cellular context.[8][9][10][11]
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 or HeLa) that has been stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).
-
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce IKKβ activity.
-
Incubation: Incubate the cells for an appropriate time (e.g., 6-8 hours) to allow for reporter gene expression.
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's protocol (e.g., by measuring luminescence for a luciferase reporter).
-
Data Analysis: Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC₅₀ values.
Protocol 5: Counter-Screen for Cytotoxicity (MTT Assay)
It is crucial to ensure that the observed inhibition in the cell-based assay is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell viability.[12][13][14][15]
Step-by-Step Protocol:
-
Cell Seeding: Seed the same cell line used in the NF-κB reporter assay into a 96-well plate and allow for attachment.
-
Compound Incubation: Treat the cells with the same range of concentrations of the test compounds as used in the secondary screen and incubate for a period that reflects the duration of the reporter assay (e.g., 8-10 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37 °C.[14]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the CC₅₀ (50% cytotoxic concentration) value. A compound is generally considered non-cytotoxic if its CC₅₀ is significantly higher than its IC₅₀ in the cell-based assay.
Part 3: Developing the Structure-Activity Relationship (SAR)
The data obtained from the screening cascade will be used to establish a SAR, which will guide the design of subsequent generations of more potent and selective analogs.
Diagram 3: Logic of SAR Exploration
Caption: Systematic exploration of the SAR by modifying the core scaffold.
Hypothetical SAR Data Table
The following table presents hypothetical data for a small library of this compound analogs to illustrate how SAR can be developed.
| Compound ID | R¹ (Benzyl Ring) | R² (Furan Ring) | IKKβ IC₅₀ (µM) | NF-κB IC₅₀ (µM) | MTT CC₅₀ (µM) | Selectivity Index (CC₅₀/NF-κB IC₅₀) |
| 1 | H | H | 8.5 | 15.2 | > 100 | > 6.6 |
| 2 | 4-Cl | H | 2.1 | 3.8 | > 100 | > 26.3 |
| 3 | 4-F | H | 1.8 | 3.1 | > 100 | > 32.3 |
| 4 | 4-OCH₃ | H | 10.2 | 22.5 | > 100 | > 4.4 |
| 5 | 2-Cl | H | 5.6 | 9.8 | > 100 | > 10.2 |
| 6 | 4-Cl | 2-CH₃ | 0.5 | 0.9 | 85 | 94.4 |
| 7 | 4-F | 2-CH₃ | 0.4 | 0.7 | 92 | 131.4 |
| 8 | 4-Cl | 5-CH₃ | 3.2 | 6.1 | > 100 | > 16.4 |
Interpretation of SAR Data
-
Influence of Benzyl Ring Substituents (R¹):
-
The unsubstituted analog (1 ) shows modest activity.
-
The introduction of electron-withdrawing groups at the 4-position of the benzyl ring (e.g., Cl in 2 and F in 3 ) leads to a significant increase in potency. This suggests a potential hydrogen bond or favorable electrostatic interaction in the binding pocket.
-
An electron-donating group at the 4-position (e.g., OCH₃ in 4 ) is detrimental to activity.
-
The position of the substituent is important, as indicated by the reduced activity of the 2-Cl analog (5 ) compared to the 4-Cl analog (2 ).
-
-
Influence of Furan Ring Substituents (R²):
-
The introduction of a small alkyl group, such as a methyl group, at the 2-position of the furan ring (compounds 6 and 7 ) dramatically enhances potency. This suggests the presence of a hydrophobic pocket in this region of the active site.
-
Substitution at the 5-position of the furan ring (8 ) is less favorable than at the 2-position.
-
-
Cytotoxicity and Selectivity:
-
Most of the initial analogs are non-cytotoxic at concentrations well above their active concentrations, indicating a good therapeutic window.
-
The selectivity index (CC₅₀/NF-κB IC₅₀) is a useful metric for prioritizing compounds for further development. Compounds 6 and 7 show excellent selectivity.
-
Conclusion and Future Directions
This application note provides a comprehensive framework for the design, synthesis, and biological evaluation of this compound analogs as potential IKKβ inhibitors. The detailed protocols and the logical screening cascade are designed to facilitate the efficient generation of robust SAR data. The hypothetical SAR data presented herein suggests that analogs with electron-withdrawing substituents on the 4-position of the benzyl ring and small hydrophobic groups on the 2-position of the furan ring are promising leads for further optimization.
Future work should focus on exploring a wider range of substituents at these positions, as well as investigating the impact of modifications to the carbamate linker. Advanced studies could include kinase selectivity profiling against a panel of related kinases to ensure target specificity, as well as pharmacokinetic profiling of the most promising leads to assess their drug-like properties.
References
- Wang, L., et al. (2013). Facile Synthesis of Highly Substituted 3-Aminofurans from Thiazolium Salts, Aldehydes, and Dimethyl Acetylenedicarboxylate. The Journal of Organic Chemistry, 78(15), 7808-7814.
- Giri, R., & Rajan, R. (2018). Monitoring the Levels of Cellular NF-κB Activation States. Methods in Molecular Biology, 1707, 13-28.
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protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]
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BPS Bioscience. (n.d.). IKKβ Kinase Assay Kit. Retrieved from [Link]
- Cheng, X., et al. (2016). Facile synthesis of substituted 3-aminofurans through a tandem reaction of N-sulfonyl-1,2,3-triazoles with propargyl alcohols. Organic & Biomolecular Chemistry, 14(12), 3236-3240.
- Reddy, M. S., et al. (2011). One-pot synthesis of 3-aminofurans using a simple and efficient recyclable CuI/[bmim]PF6 system. Organic & Biomolecular Chemistry, 9(18), 6193-6196.
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Lilienkampf, A., & Hilf, C. (2011). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. Methods in Molecular Biology, 758, 149-160.
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RayBiotech, Inc. (n.d.). Human NF-KappaB p65 Activity Assay Kit. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
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antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit. Retrieved from [Link]
- Casuscelli, F., et al. (2011). Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. Synlett, 2011(02), 245-248.
- Al-Zoubi, R. M., et al. (2015).
- Hori, M., & Mori, M. (1973). On the Cleavage of Tertiary Amines with Ethyl Chloroformate. Chemical and Pharmaceutical Bulletin, 21(8), 1843-1846.
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BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay. Retrieved from [Link]
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Application Notes and Protocols: Benzyl furan-3-ylcarbamate as a Potential Chemical Probe for Covalent Enzyme Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Chemical Biology Division
Abstract
This document provides a conceptual framework and detailed hypothetical protocols for the synthesis, characterization, and application of Benzyl furan-3-ylcarbamate as a novel chemical probe. Drawing upon the established reactivity of carbamates as covalent modifiers of nucleophilic residues and the diverse biological activities associated with furan-containing molecules, we propose this compound as a candidate for activity-based protein profiling (ABPP) and as a tool for targeted drug discovery. These application notes are intended to guide researchers in the potential development and utilization of this and similar compounds for the interrogation of enzyme function and the identification of novel therapeutic targets.
Introduction: Rationale for this compound as a Chemical Probe
The identification of potent and selective chemical probes is a cornerstone of modern chemical biology and drug discovery.[1] Such tools are instrumental in elucidating the roles of specific proteins in complex biological processes and for validating their potential as therapeutic targets.[2][3] Covalent chemical probes, in particular, offer unique advantages, including the ability to form stable adducts with their targets, enabling robust target identification and characterization.
This compound is a novel small molecule that, to our knowledge, has not been previously characterized as a chemical probe. However, its constituent moieties—a benzyl carbamate group and a furan ring—suggest its potential utility in this regard.
-
The Carbamate "Warhead": The carbamate functional group is a well-known electrophilic moiety capable of covalently modifying nucleophilic residues in enzyme active sites, most notably serine.[4] This reactivity has been exploited in the design of numerous enzyme inhibitors and activity-based probes.[5] The benzyl group of the carbamate can provide favorable interactions within a binding pocket and influence the reactivity of the carbamate.
-
The Furan Scaffold: The furan ring is a common motif in a wide range of biologically active natural products and synthetic compounds, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. This suggests that the furan scaffold may confer desirable pharmacokinetic properties or direct the molecule to biologically relevant targets.
Given these characteristics, we hypothesize that this compound could function as an activity-based probe, particularly for the serine hydrolase superfamily of enzymes.[6][7] This document outlines the proposed synthesis of this compound and provides detailed, albeit hypothetical, protocols for its use in target identification and validation studies.
Synthesis and Characterization of this compound
The synthesis of this compound can be envisioned through a multi-step process, starting from readily available precursors. The key intermediate is 3-aminofuran, which can be prepared via several reported methods, followed by reaction with benzyl chloroformate.
Proposed Synthetic Scheme
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Application Notes and Protocols for the Large-Scale Synthesis and Purification of Benzyl furan-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl furan-3-ylcarbamate is a key chemical intermediate with significant potential in the development of novel therapeutics and other specialized chemical applications. The carbamate functional group is a prevalent feature in a wide array of pharmaceuticals, and the furan scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] This document, prepared for experienced researchers and drug development professionals, provides a comprehensive guide to the large-scale synthesis and purification of this compound, emphasizing scientific integrity, practical insights, and robust, scalable methodologies.
This guide deviates from a rigid template to provide an in-depth narrative that explains the rationale behind experimental choices, ensuring a thorough understanding of the process. Every protocol is designed as a self-validating system, with built-in checkpoints and analytical methods to ensure the integrity of the synthesis and the purity of the final product.
Chemical Principles and Strategic Approach
The synthesis of this compound is achieved through a well-established nucleophilic acyl substitution reaction. The core transformation involves the reaction of furan-3-amine with benzyl chloroformate. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of the stable carbamate linkage. A base is typically employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
For a successful large-scale synthesis, several factors must be carefully considered:
-
Scalable Synthesis of Furan-3-amine: The availability of a reliable and scalable source of the starting material, furan-3-amine, is paramount.
-
Reaction Conditions: Optimization of solvent, base, temperature, and reaction time is crucial for maximizing yield and minimizing side reactions.
-
Purification Strategy: An efficient and scalable purification method is necessary to obtain the final product with high purity.
-
Safety: The use of hazardous reagents like benzyl chloroformate necessitates stringent safety protocols, especially on a larger scale.
PART 1: Scalable Synthesis of Furan-3-amine
The synthesis of the furan-3-amine starting material is a critical first step. A reliable and scalable method involves the Curtius rearrangement of furan-3-carboxylic acid.[2][3]
Protocol 1: Synthesis of Furan-3-carboxylic Acid
A convenient synthesis of furan-3-carboxylic acid can be achieved from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran.[4]
Protocol 2: Synthesis of Furan-3-amine via Curtius Rearrangement
This protocol outlines the conversion of furan-3-carboxylic acid to furan-3-amine.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Furan-3-amine | 83.09 | 20.0 | 0.241 |
| Benzyl chloroformate | 170.59 | 45.2 | 0.265 |
| Sodium bicarbonate | 84.01 | 30.4 | 0.362 |
| Dichloromethane (DCM) | - | 500 mL | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve furan-3-amine (20.0 g, 0.241 mol) and sodium bicarbonate (30.4 g, 0.362 mol) in dichloromethane (500 mL). Cool the mixture to 0 °C in an ice bath.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (45.2 g, 0.265 mol) dropwise to the stirred suspension over a period of 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the furan-3-amine spot is no longer visible.
-
Work-up: Quench the reaction by adding water (200 mL). Separate the organic layer and wash it sequentially with 1 M HCl (2 x 100 mL), water (100 mL), and brine (100 mL).
-
Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid or viscous oil.
PART 3: Large-Scale Purification
High purity of the final product is essential for its intended applications. A two-step purification process involving flash chromatography followed by recrystallization is recommended for large-scale batches.
Protocol 4: Purification by Large-Scale Flash Chromatography
Flash chromatography is a rapid and efficient method for purifying multi-gram quantities of organic compounds. [5] Workflow for Large-Scale Flash Chromatography:
Caption: Workflow for large-scale flash chromatography purification.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder.
-
Column Packing: For a multi-gram scale purification, a glass column with a diameter of 5-10 cm is appropriate. [5][6]Prepare a slurry of silica gel in hexane and carefully pack the column to ensure a homogenous bed.
-
Elution: Load the dried sample onto the top of the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 40%).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 5: Purification by Recrystallization
Recrystallization is an effective final purification step to obtain highly pure crystalline material. [7] Procedure:
-
Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of ethyl acetate and hexanes. The compound should be soluble in hot ethyl acetate and insoluble in cold hexanes.
-
Recrystallization: Dissolve the product from the flash chromatography in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Isolation of Pure Product: Collect the crystals by vacuum filtration, wash them with cold hexanes, and dry them under vacuum to obtain pure this compound.
PART 4: Characterization and Quality Control
Thorough characterization of the final product is essential to confirm its identity and purity.
Table of Expected Analytical Data:
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the furan ring protons, the benzylic protons, the aromatic protons of the benzyl group, and the N-H proton of the carbamate. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the carbons of the furan and benzene rings, and the benzylic carbon. |
| MS (ESI) | The mass spectrum should show the molecular ion peak [M+H]⁺ or [M+Na]⁺. |
| IR (KBr) | Characteristic absorption bands for the N-H stretching (around 3300 cm⁻¹), C=O stretching of the carbamate (around 1700 cm⁻¹), and C-O stretching (around 1250 cm⁻¹). [8] |
| HPLC | A single major peak indicating high purity. |
| Melting Point | A sharp melting point range. |
PART 5: Safety Considerations
Benzyl Chloroformate:
-
Hazards: Benzyl chloroformate is a corrosive lachrymator and is toxic by inhalation and skin contact. [9][10][11]It is also a suspected carcinogen.
-
Handling: Always handle benzyl chloroformate in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Quenching: Any excess benzyl chloroformate can be quenched by slow addition to a stirred solution of sodium hydroxide.
Sodium Azide:
-
Hazards: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Handling: Handle with extreme care, avoiding contact with metals.
Large-Scale Operations:
-
Exothermic Reactions: The reaction of benzyl chloroformate with amines is exothermic. On a large scale, it is crucial to control the rate of addition and maintain efficient cooling to prevent a runaway reaction.
-
Pressure Build-up: The reaction generates HCl gas, which can cause pressure build-up in a closed system. Ensure the reaction vessel is properly vented.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in carbamate synthesis | Incomplete reaction, side reactions (e.g., formation of dibenzyl carbonate). | Ensure anhydrous conditions. Use a slight excess of benzyl chloroformate. Monitor the reaction closely by TLC. |
| Formation of ureas as byproducts | Reaction of the isocyanate intermediate (from Curtius rearrangement) with the product amine. | Ensure complete hydrolysis of the isocyanate to the amine before proceeding with the carbamate formation step. |
| Difficulty in purification | Presence of closely related impurities. | Optimize the gradient for flash chromatography. Screen different solvent systems for recrystallization. |
| Oiling out during recrystallization | The compound is too soluble in the chosen solvent system or cooling is too rapid. | Use a less polar solvent mixture. Allow the solution to cool more slowly. Try seeding the solution with a small crystal of the pure product. [7] |
Conclusion
This guide provides a comprehensive and practical framework for the large-scale synthesis and purification of this compound. By following these detailed protocols and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this valuable chemical intermediate with high yield and purity. The emphasis on understanding the underlying chemical principles and potential challenges will enable effective troubleshooting and process optimization.
References
-
Arkivoc. (n.d.). Preparation of 2-Amido Substituted Furans Using the Curtius Rearrangement of Furan-2-carbonyl Azide. Retrieved from [Link]
-
Bio-Rad Laboratories. (2012, November 12). Chromatography Column Packing for Manufacturing: The Benefits of Dynamic Axial Compression [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 23). 24.6: Synthesis of Amines. Retrieved from [Link]
- Demir-Ordu, O., et al. (2015). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 53(11), 937-942.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
New Jersey Department of Health. (2000, June). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, December 16). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
- Patil, S. A., et al. (2012). Synthesis, Processing, and Performance of a Furan-Based Glycidyl Amine Epoxy Resin. ACS Omega, 5(46), 30065-30074.
-
Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Structural, spectral, optical and antimicrobial properties of synthesized 1-benzoyl-3-furan-2-ylmethyl-thiourea. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Some 3-Furylamine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Retrieved from [Link]
-
SciSpace. (n.d.). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
VERDOT. (2025, August 7). Types of Process Scale Column Packing. Retrieved from [Link]
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Formulation Strategies and Development Protocols for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide on the formulation strategies for Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, a molecule of interest in pharmaceutical development. The primary challenges associated with this active pharmaceutical ingredient (API), namely its poor aqueous solubility and potential for hydrolytic degradation, are addressed through detailed pre-formulation analysis and targeted formulation development protocols. This guide is intended for researchers, formulation scientists, and drug development professionals, offering field-proven insights and step-by-step methodologies for developing stable and bioavailable drug products. Protocols for solubility screening, forced degradation studies, and the development of advanced dosage forms such as amorphous solid dispersions are presented, underpinned by a robust analytical control strategy.
Introduction and Molecular Overview
Benzyl (5-oxotetrahydrofuran-3-yl)carbamate is a heterocyclic compound featuring a carbamate functional group linked to a γ-butyrolactone ring. While the specific therapeutic applications are still under investigation, its structural motifs are prevalent in a wide range of pharmacologically active agents. The carbamate group is a key structural element in drugs such as the anticonvulsants felbamate and retigabine and can be used to create prodrugs with improved pharmacokinetic properties[1]. The furan and tetrahydrofuran rings are also scaffolds in numerous compounds with diverse biological activities, including anti-inflammatory and cardiovascular effects[2][3][4].
The effective development of this molecule into a therapeutic product is contingent on overcoming two significant formulation hurdles:
-
Poor Aqueous Solubility: The compound is reported to be insoluble in water, which is a major barrier to achieving adequate bioavailability for oral or parenteral administration[5].
-
Chemical Instability: The presence of two hydrolysable functional groups—the carbamate and the lactone ester—raises concerns about the molecule's stability. Degradation has been observed at room temperature over extended periods, necessitating careful excipient selection and control of the formulation microenvironment[5].
This guide provides a systematic approach to address these challenges, beginning with essential pre-formulation characterization and progressing to specific, actionable formulation protocols.
Pre-Formulation Characterization: The Foundation of Rational Design
A thorough understanding of the API's physicochemical properties is the cornerstone of any successful formulation strategy. These initial studies define the scope of the challenges and guide the selection of appropriate formulation technologies and excipients[6][7].
Physicochemical Properties Summary
The fundamental properties of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | PubChem[8] |
| Molecular Weight | 235.24 g/mol | Benchchem, PubChem[5][8] |
| Appearance | Off-White Solid / Crystals | ChemicalBook[9] |
| Melting Point | 105.0 - 109.0 °C | ChemicalBook[9] |
| Aqueous Solubility | Insoluble | Benchchem[5] |
| Organic Solubility | Soluble in Chloroform, Dichloromethane, Methanol, Ethyl Acetate | Benchchem, ChemicalBook[5][9] |
| Predicted pKa | 10.87 ± 0.20 (Weakly Acidic N-H) | ChemicalBook[9] |
Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify the degradation pathways of the API and to develop a stability-indicating analytical method. This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.
Caption: Workflow for forced degradation studies.
-
Preparation: Prepare a 1 mg/mL stock solution of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration 0.1 N NaOH). Keep at room temperature. Withdraw samples at 30 minutes, 1, and 4 hours. Neutralize with 0.1 N HCl before analysis. Rationale: Carbamate and lactone hydrolysis is often rapid under basic conditions, requiring shorter time points.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ (final concentration 3%). Keep at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.
-
Thermal Degradation:
-
Solution: Incubate the stock solution in a sealed vial at 60°C.
-
Solid: Place approximately 5-10 mg of solid API in a glass vial and heat at 60°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photostability: Expose solid API and the stock solution to light conditions as specified in ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A parallel set of samples should be wrapped in aluminum foil as dark controls.
-
Analysis: Analyze all samples using a suitable stability-indicating RP-HPLC method (see Section 4.1). Aim for 5-20% degradation to ensure proper identification of degradation products without excessive secondary degradation.
Formulation Strategies and Protocols
Based on the pre-formulation data, the primary goal is to enhance the aqueous solubility of Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Below are protocols for two advanced strategies suitable for oral drug delivery.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Causality: By dispersing the API at a molecular level within a hydrophilic polymer matrix, we prevent its crystallization. This amorphous form has a higher free energy than the crystalline state, leading to a significant increase in apparent solubility and dissolution rate.
Sources
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- 8. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of Benzyl furan-3-ylcarbamate Synthesis
Welcome to the technical support center for the synthesis of Benzyl furan-3-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this specific chemical transformation. Here, we will delve into the nuances of the synthesis, troubleshoot common challenges, and provide detailed protocols to enhance the yield and purity of your target molecule. Our approach is grounded in established chemical principles and practical, field-tested insights to ensure the reliability and success of your experiments.
I. Synthetic Overview: Navigating the Challenges of 3-Aminofuran
The synthesis of this compound involves the formation of a carbamate linkage between a benzyl group and the nitrogen of 3-aminofuran. The primary challenge in this synthesis is the inherent instability of 3-aminofuran.[1] Reports in the literature are scarce regarding the properties of 3-aminofuran, and it is suggested that the compound is prone to tautomerization to its imine form, which can lead to undesired side reactions and decomposition.[1]
Therefore, a direct approach of synthesizing 3-aminofuran and then reacting it with benzyl chloroformate is often low-yielding. A more robust strategy involves the use of a stable precursor, such as a protected form of 3-aminofuran or a derivative that can be converted to the desired product. This guide will focus on a two-step approach:
-
Synthesis of a Stable 3-Aminofuran Precursor: We will discuss the synthesis of 3-acetamidofuran from the commercially available 3-furoic acid. This amide is significantly more stable than the free amine.
-
Deprotection and In Situ Carbamoylation: A one-pot deprotection of the acetyl group followed by the immediate reaction with benzyl chloroformate to form the target carbamate. This minimizes the handling of the unstable 3-aminofuran.
Caption: Proposed synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Synthesis of 3-Acetamidofuran
Q1: My yield of 3-furoamide from 3-furoyl chloride is low. What could be the issue?
A1: Low yields in the amidation step are often due to the reactivity of the acyl chloride and the reaction conditions.
-
Cause: 3-Furoyl chloride is reactive and can be hydrolyzed by moisture.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Cause: The addition of ammonia can be too rapid, leading to side reactions or incomplete reaction.
-
Solution: Add the ammonia source (e.g., concentrated ammonium hydroxide or ammonia gas in a solvent) slowly and with efficient stirring, while maintaining a low temperature (e.g., 0 °C) to control the exotherm.
-
Cause: The work-up procedure may be dissolving the product.
-
Solution: 3-Furoamide has some water solubility. When extracting, ensure the aqueous layer is saturated with a salt like sodium chloride to decrease the amide's solubility.
Q2: The Hofmann rearrangement of 3-furoamide to 3-aminofuran is not proceeding as expected, or the product is decomposing.
A2: The Hofmann rearrangement is sensitive to reaction conditions, and the resulting 3-aminofuran is unstable.
-
Cause: The reaction temperature may be too high, leading to the decomposition of the furan ring, which is sensitive to strong acids and bases.
-
Solution: Maintain the reaction temperature strictly, especially during the addition of bromine and the subsequent heating step. Use a well-controlled heating mantle or oil bath.
-
Cause: The 3-aminofuran product is not stable enough to isolate.[1]
-
Solution: The best approach is to proceed to the next step (acetylation) without isolating the 3-aminofuran. After the rearrangement is complete, carefully neutralize the reaction mixture and directly add the acetylating agent.
Q3: I'm having trouble with the acetylation of the crude 3-aminofuran.
A3: Incomplete acetylation can be due to several factors related to the crude reaction mixture from the Hofmann rearrangement.
-
Cause: The pH of the reaction mixture is not optimal for acetylation. The amine needs to be in its free base form to be nucleophilic.
-
Solution: After the Hofmann rearrangement, carefully neutralize the basic solution to a pH of around 8-9 before adding the acetic anhydride. Do not make the solution strongly acidic, as this will protonate the amine.
-
Cause: The acetic anhydride is hydrolyzing before it can react with the amine.
-
Solution: Ensure the reaction medium is not overly aqueous. If possible, extract the crude 3-aminofuran into an organic solvent before adding the acetic anhydride. Perform the reaction at a low temperature to control the hydrolysis of the anhydride.
Step 2: Deprotection and Carbamoylation
Q4: The deprotection of 3-acetamidofuran is leading to decomposition of the furan ring.
A4: The furan ring is susceptible to degradation under harsh acidic or basic conditions.[2]
-
Cause: Strong acidic or basic hydrolysis conditions are destroying the furan moiety.
-
Solution: Use milder deprotection conditions. For acidic hydrolysis, consider using a weaker acid like acetic acid or carefully controlled addition of a stronger acid at low temperatures. For basic hydrolysis, use a milder base or lower reaction temperatures and shorter reaction times. Monitoring the reaction by TLC is crucial to avoid over-exposure to harsh conditions.
Q5: My yield of this compound is low during the one-pot deprotection and carbamoylation step.
A5: This is the most critical step, and low yields are often a result of the unstable 3-aminofuran intermediate.
-
Cause: The in situ generated 3-aminofuran is decomposing before it can react with benzyl chloroformate.
-
Solution: The key is to trap the 3-aminofuran as soon as it is formed. After deprotection, immediately neutralize the reaction and, in the same pot, add the benzyl chloroformate and a non-nucleophilic base like pyridine. The reaction should be kept at a low temperature (e.g., 0 °C) to minimize side reactions.
-
Cause: Benzyl chloroformate is reacting with other nucleophiles in the reaction mixture.
-
Solution: Ensure that the deprotection reagents are fully neutralized or removed before the addition of benzyl chloroformate. The choice of base for the carbamoylation is also important; a hindered base can be beneficial.
-
Cause: The reaction conditions are not anhydrous.
-
Solution: Benzyl chloroformate is sensitive to water.[3] Ensure the reaction is performed under anhydrous conditions to prevent the decomposition of the reagent.
Caption: Potential side reactions and decomposition pathways.
III. Frequently Asked Questions (FAQs)
Q1: Is it possible to synthesize this compound in a one-step reaction?
A1: While theoretically possible, a one-step synthesis would likely be very low-yielding due to the instability of the 3-aminofuran precursor.[1] The multi-step approach using a stable intermediate like 3-acetamidofuran provides a more reliable and scalable method.
Q2: What is the best solvent for the carbamoylation reaction?
A2: A polar, aprotic, and anhydrous solvent is recommended. Dichloromethane (DCM) or tetrahydrofuran (THF) are good choices. It is crucial to use a solvent that will not react with benzyl chloroformate.
Q3: How can I purify the final product, this compound?
A3: Column chromatography on silica gel is a common method for purifying furan derivatives.[4] A gradient elution system, for example, with hexanes and ethyl acetate, can be used to separate the product from any unreacted starting materials and byproducts. It is advisable to avoid prolonged exposure of the purified product to strong light or air, as furan rings can be sensitive.
Q4: Are there any alternatives to benzyl chloroformate for this reaction?
A4: Yes, other reagents can be used to introduce the benzyloxycarbonyl (Cbz) group. Dibenzyl dicarbonate (Cbz₂O) is a less hazardous alternative to benzyl chloroformate, although it may be less reactive. The reaction with Cbz₂O typically requires a base catalyst like DMAP (4-dimethylaminopyridine).
Q5: What are the main safety precautions to consider during this synthesis?
A5: Benzyl chloroformate is a lachrymator and is corrosive.[3] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Hofmann rearrangement involves the use of bromine, which is also corrosive and toxic. Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
IV. Experimental Protocols
Protocol 1: Synthesis of 3-Acetamidofuran
This protocol is adapted from the general principle of synthesizing amides from carboxylic acids and subsequent Hofmann rearrangement followed by acetylation.
-
3-Furoamide Synthesis:
-
To a solution of 3-furoic acid (1 eq.) in an anhydrous solvent like toluene, add thionyl chloride (1.2 eq.) and a catalytic amount of DMF.
-
Heat the mixture at reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude 3-furoyl chloride in an anhydrous solvent (e.g., THF) and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide.
-
Stir for 1-2 hours, then extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-furoamide.
-
-
Hofmann Rearrangement and In Situ Acetylation:
-
Prepare a solution of sodium hydroxide in water and cool it to 0 °C.
-
Slowly add bromine (1 eq.) to the cold NaOH solution to form sodium hypobromite.
-
Add a solution of 3-furoamide (1 eq.) in a suitable solvent to the freshly prepared sodium hypobromite solution, keeping the temperature below 10 °C.
-
Slowly warm the reaction mixture and then heat to around 60-70 °C for about an hour.
-
Cool the reaction mixture to room temperature and carefully neutralize with an acid (e.g., HCl) to a pH of 8-9.
-
At 0 °C, add acetic anhydride (1.1 eq.) dropwise and stir for 2-3 hours.
-
Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to obtain crude 3-acetamidofuran, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound
-
Deprotection of 3-Acetamidofuran:
-
Dissolve 3-acetamidofuran (1 eq.) in a mixture of an alcohol (e.g., methanol) and aqueous HCl.
-
Heat the mixture at reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C.
-
-
In Situ Carbamoylation:
-
Carefully neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution) to a pH of ~8.
-
Add an anhydrous organic solvent (e.g., DCM) and separate the layers. Extract the aqueous layer with more DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter into a clean, dry flask under an inert atmosphere.
-
Cool the solution to 0 °C and add pyridine (1.2 eq.).
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography on silica gel.
-
V. Data Summary
| Parameter | Recommendation | Rationale |
| 3-Aminofuran Handling | Generate and use in situ; avoid isolation. | Highly unstable and prone to decomposition.[1] |
| Carbamoylation Temp. | 0 °C to room temperature | Minimizes side reactions of the unstable amine and benzyl chloroformate. |
| Carbamoylation Base | Non-nucleophilic (e.g., Pyridine) | Prevents reaction with the base as a nucleophile. |
| Solvents | Anhydrous polar aprotic (DCM, THF) | Prevents hydrolysis of benzyl chloroformate and other moisture-sensitive reagents. |
| Purification | Silica gel column chromatography | Effective for separating the final product from nonpolar and polar impurities. |
VI. References
-
Organic Chemistry Portal. (n.d.). Synthesis of Furans. Retrieved from [Link]
-
Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.
-
Plaçais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
-
ResearchGate. (n.d.). Previous synthetic approaches to synthesize 3‐aminofurans. Retrieved from [Link]
-
Lee, S., Lee, J., & Park, S. B. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(44), 28835-28839.
-
Capriati, V., Florio, S., Luisi, R., & Salomone, A. (2005). Formation of 3-Aminofuran-2-(5H)-ones and 3-Amino-1H-pyrrole-2,5-diones by Rearrangement of Isoxazolidines. The Journal of Organic Chemistry, 70(16), 6473–6476.
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
PubChem. (n.d.). 3-Furanamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from [Link]
-
Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives. Retrieved from
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzyl isopropoxymethyl carbamate. Retrieved from [Link]
-
Redman, A. M., Dumas, J., & Scott, W. J. (2000). Preparation of 5-Substituted 3-Aminofuran-2-carboxylate Esters. Organic Letters, 2(12), 1791–1793.
-
The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). Retrieved from [Link]
-
Wang, C., Li, Y., & Wu, J. (2018). Cu-Catalyzed carbamoylation versus amination of quinoline N-oxide with formamides. Organic & Biomolecular Chemistry, 16(33), 6045-6049.
-
European Patent Office. (n.d.). EP 4032881 A1 - METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. Retrieved from [Link]
-
Venkateshwarlu, T., et al. (2013). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica, 5(1), 229-234.
-
Organic Mechanisms. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]
-
Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
-
Scribd. (n.d.). Thiophene and Furan Synthesis Methods. Retrieved from [Link]
-
Li, Y., et al. (2020). Persulfate-Promoted Carbamoylation/Cyclization of Alkenes: Synthesis of Amide-Containing Quinazolinones. Molecules, 25(18), 4226.
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
Sources
Technical Support Center: Overcoming Solubility Challenges with Benzyl furan-3-ylcarbamate
Welcome to the technical support center for Benzyl furan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound. Due to the limited availability of direct experimental data for this compound, the guidance provided herein is based on the physicochemical properties of structurally similar compounds, established principles of carbamate chemistry, and extensive experience in formulating poorly soluble molecules.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: Based on its structure, which includes a hydrophobic benzyl group and a furan ring, this compound is anticipated to have low aqueous solubility. A structurally related compound, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, is known to be insoluble in water[1]. However, it is expected to be soluble in a range of organic solvents.
Q2: In which organic solvents is this compound likely to be soluble?
A2: this compound is likely soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol[1]. Synthetic procedures for similar benzofuran carbamates utilize solvents like ethyl acetate for extraction, indicating good solubility[2].
Q3: Why is understanding the solubility of this compound critical for my research?
A3: Poor solubility can significantly impact the reliability and reproducibility of your experiments. In drug discovery, it can lead to inaccurate results in biological assays and challenges in developing effective formulations for in vivo studies.
Q4: Can I assume that if the compound dissolves, it will remain stable in my experimental system?
A4: Not necessarily. While initial dissolution may be achieved, the compound can precipitate out of solution if the solvent composition changes or if the concentration exceeds its thermodynamic solubility limit in the final experimental medium. It is crucial to assess the kinetic and thermodynamic solubility to ensure the compound remains in solution throughout your experiment.
Troubleshooting Guide: Common Solubility Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Issue 1: Difficulty Preparing a Concentrated Stock Solution
Symptoms:
-
The compound does not fully dissolve in the chosen solvent, even at low concentrations.
-
Visible particulate matter remains after vortexing or sonication.
Root Cause Analysis: The polarity of the chosen solvent may not be optimal for dissolving this compound. The carbamate group can participate in hydrogen bonding, while the benzyl and furan moieties are non-polar, requiring a solvent that can accommodate both characteristics[3].
Solutions:
-
Solvent Screening: A systematic solvent screening is the first step. Based on the properties of similar compounds, a range of solvents should be tested.
Solvent Predicted Solubility Rationale Dimethyl Sulfoxide (DMSO) High A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. N,N-Dimethylformamide (DMF) High Similar to DMSO, a polar aprotic solvent with excellent solvating properties. Dichloromethane (DCM) High A non-polar solvent effective for compounds with significant hydrophobic character[1]. Ethyl Acetate Moderate to High A moderately polar solvent, often used in the extraction and purification of similar compounds[2]. Methanol Moderate A polar protic solvent that can interact with the carbamate group[1]. Ethanol Moderate Similar to methanol, but slightly less polar. -
Gentle Heating and Sonication: Applying gentle heat (e.g., 30-40°C) and using a sonication bath can help overcome the activation energy barrier for dissolution. However, be cautious about potential compound degradation at elevated temperatures.
Issue 2: Precipitation of the Compound Upon Dilution into Aqueous Media
Symptoms:
-
A clear stock solution in an organic solvent becomes cloudy or forms a precipitate when diluted into a buffer or cell culture medium.
Root Cause Analysis: This is a common issue for water-insoluble compounds. The organic solvent in the stock solution is miscible with the aqueous medium, but the compound itself is not soluble in the final mixture, leading to precipitation.
Solutions:
-
Co-Solvent Systems: Employ a co-solvent system where a water-miscible organic solvent is used to keep the compound in solution in the final aqueous medium.
Experimental Protocol: Preparing a 10 mM Working Solution in a Co-Solvent System
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
Vortex or sonicate until the compound is fully dissolved.
-
Serially dilute the stock solution in your aqueous buffer. For a final concentration of 10 µM with 0.1% DMSO, add 1 µL of the 10 mM stock to 999 µL of buffer.
-
Vortex immediately after adding the stock solution to the buffer to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Visually inspect for any signs of precipitation. If cloudiness occurs, consider using a lower final concentration or a different co-solvent system.
-
-
Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.
Surfactant Typical Concentration Notes Tween® 20/80 0.01 - 0.1% (v/v) Commonly used in biological assays. Ensure the chosen concentration does not affect your cells. Pluronic® F-68 0.02 - 0.1% (w/v) A non-ionic triblock copolymer with low toxicity, often used in cell culture applications. Cremophor® EL 0.1 - 1% (v/v) A potent solubilizer, but can have biological effects. Use with appropriate controls. -
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.
Experimental Protocol: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in your aqueous buffer (e.g., 1-10% w/v).
-
Add the solid this compound directly to the HP-β-CD solution.
-
Stir or sonicate the mixture until the compound dissolves. This may take several hours.
-
Filter the solution through a 0.22 µm filter to remove any undissolved material.
-
Logical Workflow for Solubility Enhancement
The following diagram illustrates a decision-making workflow to systematically address solubility issues with this compound.
Sources
troubleshooting unexpected results in Benzyl furan-3-ylcarbamate experiments
Welcome to the technical support center for Benzyl furan-3-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during its synthesis, purification, and handling. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experiments.
Introduction to this compound
This compound is a molecule of interest in medicinal chemistry and drug discovery due to the presence of the biologically relevant furan and carbamate moieties. The synthesis typically involves the N-acylation of 3-aminofuran with benzyl chloroformate. While seemingly straightforward, this reaction is fraught with potential challenges, primarily stemming from the inherent instability of the 3-aminofuran starting material and the sensitivity of the furan ring itself. This guide will help you navigate these complexities.
Troubleshooting Guide: Synthesis and Purification
This section addresses specific unexpected results you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. My TLC analysis shows a complex mixture of spots, and none correspond to the expected product. What could be the problem?
Answer:
Low or no yield in this synthesis is a common issue and can be attributed to several factors, primarily related to the stability of the starting materials and the reaction conditions.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Degradation of 3-Aminofuran | 3-Aminofuran is known to be unstable and prone to polymerization and decomposition, especially when exposed to air, light, or acidic conditions.[1] Its electron-rich nature makes it susceptible to oxidation and acid-catalyzed side reactions. | Starting Material Quality: Use freshly prepared or purified 3-aminofuran. If using a commercial source, ensure it has been stored properly under an inert atmosphere and in the dark. Consider re-purifying it by distillation under reduced pressure immediately before use. |
| Inadequate Base | The reaction of benzyl chloroformate with an amine generates one equivalent of hydrochloric acid (HCl).[2][3] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. It can also catalyze the degradation of the furan ring. | Choice and Stoichiometry of Base: Use at least two equivalents of a non-nucleophilic base. One equivalent is needed to scavenge the HCl produced, and another to ensure the 3-aminofuran remains deprotonated and nucleophilic. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[3] An inorganic base like sodium bicarbonate in a biphasic system can also be effective.[2][4] |
| Reaction Temperature Too High | Carbamate formation is generally an exothermic process. Excessive heat can lead to side reactions, including the decomposition of the starting materials and the product, as well as the formation of undesired byproducts like dibenzyl carbonate from the benzyl chloroformate. | Temperature Control: Maintain a low temperature, typically 0 °C, especially during the addition of benzyl chloroformate.[2] Allow the reaction to slowly warm to room temperature and monitor its progress by TLC. |
| Moisture in Reaction | Benzyl chloroformate is highly sensitive to moisture and will rapidly hydrolyze to benzyl alcohol and HCl.[5] This not only consumes your reagent but also introduces acid that can interfere with the reaction. | Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
Issue 2: Presence of Multiple Impurities in the Crude Product
Question: My reaction seems to have worked, but the crude NMR shows several unexpected signals, and my crude product is a dark, oily residue. What are these impurities and how can I avoid them?
Answer:
The formation of impurities is often linked to the reactivity of the furan ring and the acylating agent.
Potential Side Reactions and Byproducts:
| Impurity | Plausible Formation Pathway | Prevention and Mitigation |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate by trace amounts of water in the reaction mixture. | As mentioned in Issue 1, ensure rigorous anhydrous conditions. |
| Dibenzyl Carbonate | Reaction of benzyl chloroformate with benzyl alcohol (formed from hydrolysis) or reaction of two molecules of benzyl chloroformate under certain conditions.[2] | Maintain low temperatures and add the benzyl chloroformate slowly to the amine solution to favor the desired reaction. |
| Polymeric Material | The electron-rich furan ring, especially with an amino substituent, is susceptible to acid-catalyzed polymerization.[1][6] The HCl generated during the reaction can initiate this process. | Efficiently scavenge the generated HCl with a suitable base. Avoid any strong acidic conditions during workup. |
| Ring-Opened Products | The furan ring can be susceptible to ring-opening under strongly acidic or basic conditions, especially in the presence of nucleophiles.[7][8][9] | Maintain a neutral or slightly basic pH during the reaction and workup. Avoid prolonged exposure to strong acids or bases. |
| Bis-acylated Product | While less common for secondary carbamates, over-acylation at another position on the furan ring is a theoretical possibility under harsh conditions. | Use stoichiometric amounts of benzyl chloroformate and maintain controlled reaction conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for carbamate formation.[3][4][10] Optimization may be necessary depending on the quality of the starting materials and laboratory conditions.
Materials:
-
3-Aminofuran
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-aminofuran (1.0 eq.) in anhydrous DCM (or THF) to a concentration of approximately 0.1 M.
-
Add triethylamine (2.2 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzyl chloroformate (1.1 eq.) in anhydrous DCM (or THF) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour.
-
Remove the ice bath and let the reaction warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The optimal eluent system should be determined by TLC analysis of the crude product.
Procedure:
-
Prepare a silica gel column in the chosen non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the crude product onto a small amount of silica gel and evaporate the solvent.
-
Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elute the column with the pre-determined solvent system.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: My 3-aminofuran starting material is a dark color. Can I still use it?
A1: Dark coloration is a sign of decomposition or polymerization.[1] Using discolored 3-aminofuran will likely result in a low yield and a difficult purification. It is highly recommended to purify it by distillation under reduced pressure immediately before use.
Q2: How do I monitor the reaction by TLC?
A2: Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting 3-aminofuran will be more polar and have a lower Rf value than the product. The product, this compound, should be a UV-active spot. A co-spot of the starting material and the reaction mixture can help in identifying the consumption of the starting material.
Q3: What are the expected 1H and 13C NMR signals for this compound?
-
1H NMR: Protons on the furan ring (typically in the aromatic region, ~6-8 ppm), a singlet for the benzylic CH2 (~5.2 ppm), protons on the phenyl ring of the benzyl group (~7.3-7.4 ppm), and a broad singlet for the N-H proton.
-
13C NMR: Signals for the furan carbons, the carbonyl carbon of the carbamate (~150-160 ppm), the benzylic carbon, and the carbons of the phenyl ring.
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed by a combination of techniques. A single spot on TLC in multiple eluent systems is a good indicator. For definitive purity assessment, High-Performance Liquid Chromatography (HPLC) is recommended.[11][12][13][14] NMR spectroscopy (1H and 13C) will confirm the structure and help identify any residual impurities.
Q5: My purified product is unstable and decomposes over time. How should I store it?
A5: Furan-containing compounds can be sensitive to air and light. It is best to store the purified this compound under an inert atmosphere (argon or nitrogen), in a sealed vial protected from light, and at a low temperature (e.g., in a freezer at -20 °C).
Visualizing the Workflow
Diagram 1: Synthetic Pathway
Caption: Synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- Lingham, A. R., Rook, T. J., & Hugel, H. M. (2002). Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.
-
Wikipedia contributors. (2023). Benzyl chloroformate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.).
- Synthesis method of benzyl carbazate. (2019). Google Patents.
- Benzyl chloroformate. (n.d.). Grokipedia.
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). Molecules, 22(8), 1337.
-
Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021). YouTube. Retrieved from [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Preparation of Mono-Cbz Protected Guanidines. (2015). Organic Syntheses, 92, 91-102.
- What are the properties and reactions of Benzyl Chloroformate? (n.d.). Guidechem.
-
(S)-Benzyl (tetrahydro-2,5-dioxo-3-furyl)carbamate. (2018). SIELC Technologies. Retrieved from [Link]
- The behaviour of furan derivatives in polymerization reactions. (2005). European Polymer Journal, 41(8), 1697-1704.
- New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. (2016). Molecules, 21(11), 1493.
- Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymeriz
- Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (2016). European Journal of Organic Chemistry, 2016(16), 2821-2830.
- Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Austin Journal of Analytical and Pharmaceutical Chemistry, 4(1), 1073.
- N-Acylation in Combinatorial Chemistry. (2004). Arkivoc, 2004(i), 12-35.
- Aminocatalytic 1,6-Addition of 2-Benzyl-3-furaldehyde to 3-Cyano-4-styrylcoumarins: A Dearomative Approach for the Synthesis of Furan–Coumarin Hybrids. (2023). The Journal of Organic Chemistry, 88(5), 3043-3053.
- Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan. (2021). Reaction Chemistry & Engineering, 6(6), 1039-1046.
- Synthesis and Properties of Furan Derivatives for Epoxy Resins. (2021). ACS Sustainable Chemistry & Engineering, 9(24), 8089-8113.
- Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. (2018). Oriental Journal of Chemistry, 34(3), 1386-1393.
- Challenges in the synthesis and purification of Benexate deriv
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Energy & Fuels, 32(1), 589-598.
- Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (2016). Analytical Chemistry, 88(12), 6338-6345.
- A Novel RP-HPLC Method for Estimating Fulvestrant, Benzoyl Alcohol, and Benzyl Benzoate in Injection Formulation. (2022). American Journal of Analytical Chemistry, 13(7), 229-240.
- Copies of 1H, 13C, 19F NMR spectra. (n.d.). [A repository of NMR spectra].
- N-Acylation Reactions of Amines. (2019). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. (2018). Oriental Journal of Chemistry, 34(3).
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. (2015). Journal of Chemical and Pharmaceutical Research, 7(12), 843-849.
- Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(3), 1345.
- Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. (2016).
- A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. (2006). Journal of Pharmaceutical and Biomedical Analysis, 41(3), 859-865.
- Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. (2017). RSC Advances, 7(82), 52025-52029.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Energy & Fuels, 32(1).
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Technical Support Center: A Practical Guide to Identifying and Minimizing Off-Target Effects of Novel Small Molecules, with a Focus on Benzyl furan-3-ylcarbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for identifying, understanding, and mitigating the off-target effects of novel chemical entities. We will use Benzyl furan-3-ylcarbamate as a case study to illustrate these principles.
A Note on this compound: As a novel compound, publicly available data on the specific biological targets and off-targets of this compound are limited. Therefore, this guide will focus on a foundational, structure-based approach to predict potential liabilities and outline a universal strategy for their experimental validation and mitigation. This methodology is applicable to any new small molecule in early-stage development.
Section 1: Understanding the Challenge of Off-Target Effects
Off-target effects occur when a drug interacts with unintended biological targets, which can lead to a range of consequences from mild side effects to severe toxicity.[1] These unintended interactions are a major cause of clinical trial failures, with up to 90% of drug candidates failing due to unforeseen safety issues, many of which arise from off-target activities.[2] Early and systematic characterization of these interactions is not just a regulatory hurdle but a cornerstone of developing safer and more effective therapeutics.[2]
The process of identifying these risks allows medicinal chemists to optimize lead compounds, minimizing undesirable effects while preserving on-target potency, ultimately improving the chances of clinical success.[2]
Section 2: Structural Alerts and Predicted Liabilities of this compound
The chemical structure of a compound provides the first clues to its potential biological interactions. This compound contains two key structural motifs—a carbamate group and a furan ring—each with known pharmacological and toxicological profiles.
The Carbamate Moiety: A Known Pharmacophore
The carbamate group is present in many approved drugs and often serves as a mimic of an amide or peptide bond to enhance potency or duration of action.[3][4]
-
Potential Off-Target Liability: Carbamates are well-known inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE).[5] Unintended inhibition of AChE can lead to a cholinergic toxidrome. Therefore, early screening against a panel of common hydrolases and esterases is a prudent step.
-
Mitigation Strategy: If activity against such enzymes is detected, medicinal chemistry efforts can be directed to modify the carbamate or its surrounding groups to reduce this affinity.
The Furan Ring: A Structural Alert for Metabolism-Induced Toxicity
The furan ring is a common heterocycle in many bioactive compounds.[6][7][8][9][10] However, it is also a known structural alert for toxicity.
-
Potential Off-Target Liability: The furan ring can undergo metabolic activation by cytochrome P450 enzymes (CYPs), particularly in the liver.[11][12] This oxidation can produce a highly reactive α,β-unsaturated dialdehyde intermediate, which can form covalent adducts with cellular macromolecules like proteins and DNA, leading to hepatotoxicity and carcinogenesis.[11][12][13] Furan-containing compounds are also known to be mechanism-based inhibitors of CYPs, which can lead to drug-drug interactions.[14][15]
-
Mitigation Strategy: Early assessment of metabolic stability using human liver microsomes is essential. If the compound is found to be a potent CYP inhibitor or is rapidly metabolized, structural modifications to the furan ring or its replacement with a bioisostere may be necessary to reduce this liability.[6]
Section 3: A Systematic Workflow for Off-Target Profiling
A structured, multi-tiered approach is the most effective way to comprehensively profile a new compound for off-target effects. The workflow should begin with broad, cost-effective methods and progress to more focused, hypothesis-driven experiments.
Caption: A tiered workflow for identifying and validating off-target effects.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the very first step I should take to assess the selectivity of my new compound?
The first step should be a combination of computational prediction and broad panel screening.[16][17] In silico tools can predict potential off-targets based on chemical similarity to known drugs.[16] Simultaneously, screening the compound at a single high concentration (e.g., 10 µM) against a broad safety panel (which includes common off-targets like GPCRs, ion channels, and transporters) provides a rapid experimental overview of potential liabilities.[17][18]
Q2: What is the difference between off-target binding and an off-target liability?
Off-target binding is simply the interaction of a compound with an unintended target.[19] An off-target liability occurs when this binding leads to a functional consequence (activation or inhibition) that results in an adverse biological or clinical event.[19] Not all off-target binding is harmful; in some cases, it can even be beneficial (polypharmacology), particularly in complex diseases like cancer.[19][20]
Q3: How do I choose the right off-target screening panel?
The choice depends on your primary target class and the compound's structure.
-
If your primary target is a kinase: A broad kinase panel (kinome scan) is essential to determine selectivity.[20][21]
-
For general safety assessment: A broad safety panel from a contract research organization (CRO) is standard. These panels typically cover targets that have been historically implicated in adverse drug reactions.[17][18]
-
Based on structural alerts: For this compound, you might add a custom panel of serine hydrolases (due to the carbamate) and key cytochrome P450 enzymes (due to the furan).
Q4: What are the pros and cons of biochemical vs. cell-based assays for off-target validation?
| Assay Type | Pros | Cons |
| Biochemical | - Direct measurement of interaction with purified protein.- High throughput and quantitative (IC50/Ki).- Excellent for initial hit validation. | - Lacks biological context (no cell membrane, metabolism, or downstream signaling).- Can generate false positives that are not relevant in a cellular environment. |
| Cell-Based | - More physiologically relevant; measures functional outcome in a living cell.- Accounts for cell permeability and potential metabolism.- Essential for confirming that a biochemical hit has a cellular consequence. | - More complex, lower throughput.- Can be difficult to distinguish on-target from off-target effects without proper controls.- The observed effect may be indirect. |
Section 5: Troubleshooting Guide
Problem 1: My compound is potent against my purified target enzyme, but shows no activity in a cell-based assay.
-
Possible Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane to reach its intracellular target.
-
Troubleshooting Step: Perform a cellular thermal shift assay (CETSA) or use a NanoBRET/BRET assay to directly measure target engagement within the cell. If no engagement is observed, the compound is likely not entering the cell.
-
-
Possible Cause 2: Rapid Efflux. The compound may be actively transported out of the cell by efflux pumps (e.g., P-glycoprotein).
-
Troubleshooting Step: Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil) and see if cellular activity is restored.
-
-
Possible Cause 3: Rapid Metabolism. The compound may be quickly metabolized into an inactive form by cellular enzymes.
-
Troubleshooting Step: Perform a stability assay in cell lysate or live cells and analyze the compound's integrity over time using LC-MS.
-
Problem 2: My compound shows unexpected cytotoxicity in all tested cell lines at low micromolar concentrations.
-
Possible Cause 1: General Cytotoxicity Mechanism. The compound may be disrupting a fundamental cellular process. Common mechanisms include mitochondrial toxicity (disrupting the electron transport chain), membrane disruption, or DNA damage.
-
Troubleshooting Step: Perform specific assays to investigate these mechanisms. Use a Seahorse assay for mitochondrial respiration, a membrane integrity assay (e.g., LDH release), and a DNA damage assay (e.g., γH2AX staining).
-
-
Possible Cause 2: Reactive Metabolite Formation. This is a key concern for this compound. The furan ring could be metabolized to a reactive species that is toxic to cells.[11]
-
Troubleshooting Step: Compare the cytotoxicity in cell lines with high vs. low expression of CYP enzymes (e.g., HepG2 cells, which have moderate metabolic activity). Additionally, co-incubation with a general CYP inhibitor (e.g., 1-aminobenzotriazole) may rescue the cells from toxicity.
-
-
Possible Cause 3: Potent Off-Target Inhibition. The compound could be potently inhibiting a critical "housekeeping" protein that is essential for cell survival.
-
Troubleshooting Step: Re-examine the results of your broad safety/kinase panel for any highly potent hits. If none were identified, consider an unbiased approach like chemical proteomics (affinity-based pull-down) to identify binding partners.[22]
-
Caption: A decision tree for troubleshooting unexpected experimental results.
Section 6: Key Experimental Protocols
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay assesses the metabolic stability of a compound, which is a critical step for any molecule containing a furan ring.
Objective: To determine the rate of metabolic degradation of this compound in the presence of liver enzymes.
Materials:
-
This compound (test compound)
-
Pooled Human Liver Microsomes (HLM), e.g., from Corning or BioIVT
-
NADPH regenerating system (e.g., Corning Gentest™)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., Verapamil, a compound with known high clearance)
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching
-
96-well plates, LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare the test compound and positive control at a starting concentration of 1 µM in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture (without NADPH) containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 10 minutes.
-
Initiate Reaction: Add the test compound (final concentration 1 µM) to the wells. To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the T=0 time point, add the quenching solution (acetonitrile with internal standard) before adding the NADPH system.
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 3 volumes of cold acetonitrile with internal standard.
-
Negative Control: Run a parallel experiment without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Centrifuge the plate at 4,000 rpm for 20 minutes to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: Cell-Based Cytotoxicity Assay (Resazurin Method)
Objective: To determine the concentration at which this compound causes a 50% reduction in cell viability (GI50).
Materials:
-
Cell line of interest (e.g., HepG2 for liver toxicity assessment)
-
Complete cell culture medium
-
This compound
-
Positive control (e.g., Staurosporine)
-
Resazurin sodium salt solution (e.g., from Sigma-Aldrich)
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium (e.g., from 100 µM down to 0.01 µM). Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (no cells, background control), cells with vehicle (e.g., 0.1% DMSO, negative control), and cells with positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of ~44 µM. Incubate for 2-4 hours. Live, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Measurement: Read the fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Data Analysis:
-
Subtract the background fluorescence (medium only wells).
-
Normalize the data: set the negative control (vehicle) to 100% viability and the highest concentration of a potent cytotoxic positive control to 0% viability.
-
Plot the normalized viability (%) against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the GI50 value.
-
References
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Luo, H., et al. (2019). A novel computational approach to predict off-target interactions for small molecules. Frontiers in Pharmacology. Available at: [Link]
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Patsnap. (2023). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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ResearchGate. (2021). Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents. Request PDF. Available at: [Link]
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Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]
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Al-Ali, H., & An, J. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Al-Mulla, H. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]
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- Ritenour, W. (2006). GRAPEFRUIT JUICE FURANOCOUMARINS AND P450 CYTOCHROME CYP3A4.
- Huang, C., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR.
- Ghosh, A. K., & Osswald, H. L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
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Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Reaction Biology. Available at: [Link]
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Chen, X., et al. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition. Available at: [Link]
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Peterson, L. A., et al. (2009). Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition. Available at: [Link]
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Wang, S., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology. Available at: [Link]
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Richards, J., & Ko, B. (2023). Carbamate Toxicity. StatPearls. Available at: [Link]
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Charles River Laboratories. (2023). When Drug Candidates Miss the Mark: Off-Target Liability. Charles River Laboratories. Available at: [Link]
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- International Journal of Pharmaceutical Sciences Review and Research. (2024). Furan: A Promising Scaffold for Biological Activity. Global Research Online.
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Matošević, A., & Bosak, A. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
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Zhang, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. Available at: [Link]
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Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]
- Oxford Academic. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning.
- ResearchGate. (2006). (PDF) Mechanism-based inhibition of human Cytochrome P450-3A activity by grapefruit hybrids having low furanocoumarin content.
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Wikipedia. (n.d.). Furan. Wikipedia. Available at: [Link]
- Mini Review on Important Biological Properties of Benzofuran Deriv
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Technical Support Center: Benzyl furan-3-ylcarbamate Stability in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl furan-3-ylcarbamate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various biological media. Our goal is to equip you with the scientific rationale and practical protocols to anticipate and overcome common experimental challenges.
Introduction: The Dual Challenge of this compound Stability
This compound possesses two key structural motifs that are susceptible to degradation in biological systems: the carbamate linkage and the furan ring. Understanding the potential liabilities of each is crucial for designing robust experiments and correctly interpreting stability data.
-
The Carbamate Linkage: Carbamates can be hydrolyzed by both chemical and enzymatic pathways.[1][2][3] The rate of hydrolysis is influenced by the pH of the medium and the presence of esterases and other hydrolases.[4][5] Fast hydrolysis can lead to a shortened half-life and diminished activity of the parent compound.[1][3]
-
The Furan Ring: The furan moiety is known to be a substrate for cytochrome P450 (CYP) enzymes, which can oxidize the ring to form reactive metabolites.[6][7][8] This metabolic activation can lead to the formation of reactive species like epoxides or unsaturated dialdehydes, which may contribute to hepatotoxicity.[6][7][9]
This guide will address the stability challenges arising from both these features and provide strategies to investigate and manage them effectively.
Part 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the in vitro stability assessment of this compound.
Issue 1: Rapid Disappearance of Parent Compound in Plasma/Serum
Symptom: You observe a very short half-life of this compound when incubated with plasma or serum, even at early time points.
Potential Causes & Troubleshooting Steps:
-
Cause A: Enzymatic Hydrolysis by Esterases. Plasma and serum are rich in esterases, which can rapidly cleave the carbamate bond.[5]
-
Troubleshooting:
-
Inhibitor Studies: Pre-incubate your plasma/serum sample with a broad-spectrum esterase inhibitor, such as paraoxon or sodium fluoride, before adding this compound. A significant increase in the compound's half-life in the presence of the inhibitor strongly suggests esterase-mediated degradation.
-
Heat Inactivation: Heat-inactivating the plasma/serum (e.g., at 56°C for 30 minutes) before the experiment can denature many enzymes, including esterases. Compare the stability in heat-inactivated versus active plasma.
-
Species Differences: The type and activity of esterases can vary significantly between species (e.g., rodent plasma is known to have higher esterase activity than human plasma). If you are using animal models, be aware of these differences when extrapolating to humans.[10]
-
-
-
Cause B: Chemical Hydrolysis at Physiological pH. Carbamates can undergo non-enzymatic hydrolysis, which is often pH-dependent.[2][11] While generally more stable at acidic pH, hydrolysis can occur at the physiological pH of 7.4.[2]
-
Troubleshooting:
-
pH-Dependent Stability Study: Assess the stability of this compound in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) without any biological matrix. This will help you understand the intrinsic chemical stability of your compound. Carbamates are generally more stable at acidic pH and more labile at alkaline pH.[11]
-
-
Issue 2: Inconsistent Results in Microsomal Stability Assays
Symptom: You observe high variability in the calculated intrinsic clearance (CLint) of this compound in liver microsomes.
Potential Causes & Troubleshooting Steps:
-
Cause A: Furan Ring Oxidation by CYPs. Liver microsomes are a primary tool for assessing metabolism by cytochrome P450 enzymes. The furan ring is a known target for these enzymes.[6][8]
-
Troubleshooting:
-
NADPH Dependence: Run parallel incubations with and without the cofactor NADPH. A significant decrease in degradation in the absence of NADPH points to CYP-mediated metabolism.
-
CYP Inhibition: Use specific CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to identify the specific isoforms involved in the metabolism of the furan moiety.
-
Metabolite Identification: Utilize high-resolution mass spectrometry to identify potential metabolites. Look for mass shifts corresponding to hydroxylation or other oxidative modifications of the furan ring. The initial product of furan oxidation is often a reactive dialdehyde.[8][9]
-
-
-
Cause B: Non-specific Binding. this compound might be binding to the plasticware of your experimental setup or to the microsomal proteins themselves.
-
Troubleshooting:
-
Control Incubations: Include control incubations without NADPH and without microsomes to assess non-specific binding and chemical degradation.
-
Low-Binding Plates: Use low-protein-binding plates and vials for your experiments.
-
Protein Precipitation Method: Optimize your protein precipitation method to ensure complete recovery of the compound.
-
-
Issue 3: Difficulty in Detecting and Identifying Metabolites
Symptom: You suspect metabolism is occurring, but you are unable to detect any distinct metabolite peaks in your LC-MS/MS analysis.
Potential Causes & Troubleshooting Steps:
-
Cause A: Formation of Reactive or Unstable Metabolites. The oxidation of the furan ring can produce highly reactive metabolites that may covalently bind to proteins or are too unstable to be detected by standard methods.[7][8]
-
Troubleshooting:
-
Trapping Agents: Include nucleophilic trapping agents, such as glutathione (GSH) or N-acetylcysteine (NAC), in your incubations. These agents can form stable adducts with reactive metabolites, which can then be detected by LC-MS/MS.
-
Tandem Mass Spectrometry (MS/MS): Employ MS/MS fragmentation to look for characteristic neutral losses or fragment ions that would indicate modification of the parent compound, even if the parent metabolite is not clearly visible.
-
-
-
Cause B: Low Abundance of Metabolites. The rate of metabolism might be slow, leading to the formation of metabolites at concentrations below the limit of detection of your analytical method.
-
Troubleshooting:
-
Increase Incubation Time and/or Protein Concentration: If the compound is relatively stable, increasing the incubation time or the concentration of microsomes/hepatocytes can lead to a higher accumulation of metabolites.
-
Concentrate the Sample: After quenching the reaction, consider concentrating your sample to increase the concentration of any formed metabolites.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should expect for this compound in biological media?
A1: You should anticipate two main degradation pathways:
-
Hydrolysis of the carbamate linkage: This can be either enzymatic (mediated by esterases) or chemical (pH-dependent). This will result in the formation of benzyl alcohol and 3-aminofuran.
-
Oxidation of the furan ring: This is primarily mediated by cytochrome P450 enzymes in the liver and other tissues. This can lead to the formation of reactive metabolites.[6][8]
Q2: How can I differentiate between enzymatic and non-enzymatic degradation?
A2: To distinguish between these two processes, you can perform the following experiments:
-
Heat Inactivation: Compare the degradation rate in active biological matrix versus heat-inactivated matrix. A significant reduction in degradation in the heat-inactivated sample suggests enzymatic activity.
-
pH Profile: Assess the stability of the compound in simple buffer solutions at different pH values (e.g., 3, 5, 7.4, 9). This will reveal the compound's susceptibility to pH-dependent chemical hydrolysis.[11]
-
Enzyme Inhibitors: Use specific enzyme inhibitors (e.g., esterase inhibitors) to see if they can prevent the degradation in a biological matrix.
Q3: Which in vitro systems are most appropriate for studying the stability of this compound?
A3: The choice of the in vitro system depends on the specific question you are asking:
-
Plasma/Serum: Ideal for assessing stability in circulation and susceptibility to plasma esterases.
-
Liver Microsomes: The standard for evaluating phase I metabolism, particularly by CYP enzymes. This is crucial for investigating the oxidation of the furan ring.
-
Hepatocytes: Provide a more complete picture of metabolism as they contain both phase I and phase II enzymes, as well as transporters. This is the most physiologically relevant in vitro system.
-
S9 Fraction: Contains both microsomal and cytosolic enzymes, offering a broader view of metabolism than microsomes alone.
Q4: What analytical techniques are best suited for monitoring the stability of this compound and its potential metabolites?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for these studies.[12][13][14] It offers high sensitivity and selectivity, allowing for the quantification of the parent compound and the detection and identification of metabolites, even at low concentrations.
Part 3: Experimental Protocols & Data Presentation
Protocol 1: Plasma Stability Assay
Objective: To determine the rate of hydrolysis of this compound in plasma.
Materials:
-
This compound
-
Control plasma (e.g., human, rat, mouse)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile with internal standard (e.g., a structurally similar and stable compound)
-
96-well plates (low-binding recommended)
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in PBS to a working concentration.
-
In a 96-well plate, add the working solution to pre-warmed plasma to initiate the reaction (final concentration of the compound should be around 1 µM).
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding cold acetonitrile with the internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to determine the remaining concentration of this compound.
Data Analysis:
-
Plot the natural log of the percentage of the remaining compound against time.
-
The slope of the linear regression will give you the degradation rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
| Parameter | Recommended Condition | Rationale |
| Test Compound Conc. | 1 µM | Low enough to be physiologically relevant and avoid solubility issues. |
| Plasma Concentration | 80-90% | Mimics in vivo conditions. |
| Incubation Temperature | 37°C | Physiological temperature.[15] |
| Time Points | 0, 15, 30, 60, 120 min | Provides a good kinetic profile for moderately stable compounds. |
Protocol 2: Microsomal Stability Assay
Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile with internal standard
-
96-well plates
-
Incubator at 37°C
Procedure:
-
Prepare a working solution of this compound in phosphate buffer.
-
In a 96-well plate, add the working solution to a mixture of liver microsomes and phosphate buffer.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At specified time points, quench the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge and analyze the supernatant by LC-MS/MS.
Data Analysis:
-
Calculate the half-life as described in the plasma stability assay.
-
Determine the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).
| Parameter | Recommended Condition | Rationale |
| Test Compound Conc. | 0.5-1 µM | Ensures enzyme kinetics are in the linear range. |
| Microsomal Protein Conc. | 0.5-1 mg/mL | A standard concentration for in vitro metabolism studies. |
| Incubation Temperature | 37°C | Physiological temperature.[15] |
| Cofactor | NADPH | Essential for CYP450 enzyme activity. |
Part 4: Visualizing Degradation Pathways and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for in vitro stability assessment.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Pudlo, M., et al. (2020). Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate. [Link]
-
Wikipedia. (n.d.). Polyurethane. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Li, Y., et al. (2021). Characterization of the role of esterases in the biodegradation of organophosphate, carbamate, and pyrethroid pesticides. Journal of Hazardous Materials, 409, 125026. [Link]
-
Jafari, M., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. International Journal of Biological Macromolecules, 222(Pt A), 1334–1353. [Link]
-
Tian, M., Peng, Y., & Zheng, J. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(5), 655–670. [Link]
-
Pellis, A., et al. (2021). Enzymatic polymerization of furan-based polymers in biobased solvents. Green Chemistry, 23(18), 7015-7026. [Link]
-
U.S. Food and Drug Administration. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Restek. (2023). Effective Analysis Carbamate Pesticides. Separation Science. [Link]
-
Wang, Y., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. mAbs, 15(1), 2200827. [Link]
-
Hansen, J. B., & Bundgaard, H. (1980). Key parameters for carbamate stability in dilute aqueous–organic solution. International Journal of Pharmaceutics, 6(4), 307-318. [Link]
-
Akiyama, Y., et al. (2007). Analytical Method for Carbamate Pesticides in Processed Foods by LC/MS/MS. Journal of the Food Hygienic Society of Japan, 48(4), 114-121. [Link]
-
ResearchGate. (n.d.). Hydrolysis mechanism of esterases and amidases toward carbamate pesticides. [Link]
-
Vacondio, F., et al. (2012). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. Journal of Medicinal Chemistry, 55(23), 10407–10418. [Link]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]
-
Di, L., & Kerns, E. H. (2006). Stability challenges in drug discovery. Current Opinion in Chemical Biology, 10(5), 520-525. [Link]
-
Al-Majdoub, Z. M., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Pharmaceutical Sciences, 29(3), 269-277. [Link]
-
Tasso, B., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
European Crop Protection Association. (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. [Link]
-
Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895–905. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]
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Mostafa, A., et al. (2011). Simultaneous Quantification of Carbamate Insecticides in Human Plasma by Liquid chromatography/tandem Mass Spectrometry. Journal of Chromatography B, 879(23), 2234–2238. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]
-
Al-Sabah, T., & Pispas, S. (2020). Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. Polymers, 12(12), 2901. [Link]
-
Peterson, L. A., et al. (2005). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology, 18(2), 238–246. [Link]
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ResearchGate. (n.d.). Plasma Stability. [Link]
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BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
-
Di, L., & Kerns, E. H. (2006). Stability challenges in drug discovery. Current Opinion in Chemical Biology, 10(5), 520-525. [Link]
-
Wang, Y., et al. (2022). Hydrolysis Mechanism of Carbamate Methomyl by a Novel Esterase PestE: A QM/MM Approach. International Journal of Molecular Sciences, 24(1), 464. [Link]
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Oli, N., & Pate, M. B. (2021). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 11(1), 1-10. [Link]
-
Wikipedia. (n.d.). 6-APB. In Wikipedia. Retrieved January 23, 2026, from [Link]
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Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 3(4), 101738. [Link]
-
RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]
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Nguyen, D. T., et al. (2023). The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products. Engineering and Technology For Sustainable Development, 33(3), 48-57. [Link]
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Wang, Y., et al. (2023). A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards. ResearchGate. [Link]
-
ResearchGate. (n.d.). hydrolysis reactions mediated by the different esterases as determined.... [Link]
-
Sewald, N., & Jakubke, H. D. (1995). Studies on the enzymatic hydrolysis of amino acid carbamates. Amino Acids, 9(3), 257-266. [Link]
-
Brand, M., et al. (2020). Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates. Bioconjugate Chemistry, 31(7), 1786–1795. [Link]
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 749–761. [Link]
-
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
Peterson, L. A., & Vaca, C. E. (2014). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Drug Metabolism and Disposition, 42(7), 1132–1136. [Link]
-
Costa, J., et al. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. Dalton Transactions, 47(34), 11626-11630. [Link]
-
Stabilities, A. P. I. (2021). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. Frontiers in Chemistry, 9, 679491. [Link]
-
Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [Link]
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Technical Support Center: Refining Purification Methods for Benzyl furan-3-ylcarbamate
Welcome to the technical support center for the purification of Benzyl furan-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our approach is rooted in mechanistic understanding and field-proven experience to ensure you achieve the highest purity for your downstream applications.
Introduction to Purification Challenges
This compound, a key intermediate in various synthetic pathways, is often synthesized via the Curtius rearrangement of 3-furoyl azide, which is derived from 3-furoic acid. While this is an effective synthetic route, the crude product is frequently contaminated with a variety of impurities that can complicate purification.[1][2][3] This guide will address these specific challenges in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Synthesis and Initial Work-up
Question 1: What are the most common impurities I should expect from the synthesis of this compound via the Curtius rearrangement?
Answer: The impurity profile of your crude product is directly linked to the synthetic route. Assuming a standard Curtius rearrangement protocol starting from 3-furoic acid, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3-furoic acid, 3-furoyl azide, and benzyl alcohol.
-
Intermediate-Related Impurities: The highly reactive furan-3-isocyanate intermediate can react with nucleophiles other than benzyl alcohol.
-
Byproducts:
-
Symmetrical Ureas: Formed if the isocyanate reacts with any primary amine present (e.g., from decomposition or as an impurity).
-
Amine Impurities: If the isocyanate reacts with water, it can hydrolyze to 3-aminofuran, which is often unstable but can lead to other byproducts.
-
-
Solvent and Reagent Residues: Residual solvents from the reaction and work-up (e.g., toluene, ethyl acetate), and any catalysts or reagents used.
Recrystallization
Question 2: My crude this compound is an oil and won't crystallize. What should I do?
Answer: Oiling out during crystallization is a common issue, often caused by the presence of impurities that depress the melting point and disrupt the crystal lattice formation. Here is a systematic approach to induce crystallization:
-
Ensure Complete Solvent Removal: Trace amounts of solvent can prevent crystallization. Dry your crude product thoroughly under high vacuum.
-
Solvent Selection is Key: The ideal recrystallization solvent (or solvent system) will dissolve the compound when hot but not at room temperature or below, while impurities remain soluble at all temperatures.
-
Attempt Single-Solvent Recrystallization: Based on the polarity of this compound, start with solvents like methanol, ethanol, or ethyl acetate.[4][5]
-
Utilize a Two-Solvent System: If a single solvent is not effective, a two-solvent system is often successful. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethyl acetate or dichloromethane) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or heptane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly. A common starting point for carbamates is an ethyl acetate/hexane mixture.[6]
-
Scratching and Seeding: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solvent-air interface. If you have a small amount of pure product from a previous batch, add a "seed" crystal to the cooled solution to initiate crystallization.
Protocol 1: Two-Solvent Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
While the solution is still warm, add hexane dropwise with swirling until a faint, persistent cloudiness is observed.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
Column Chromatography
Question 3: I'm trying to purify this compound by column chromatography, but I'm getting poor separation. What can I do?
Answer: Poor separation in column chromatography can be due to several factors. Here's a troubleshooting guide:
Table 1: Troubleshooting Poor Separation in Column Chromatography
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks | Inappropriate Solvent System: The eluent may be too polar, causing the compound to move too quickly down the column. | Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Aim for an Rf value of 0.2-0.3 for your target compound. A good starting point for carbamates is a hexane/ethyl acetate gradient.[6] |
| Acidic Silica Gel: The carbamate group can interact with the acidic surface of silica gel, leading to tailing. | Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with your eluent containing 0.5-1% triethylamine before loading your sample. This will neutralize the acidic sites. | |
| Co-elution of Impurities | Similar Polarity of Compounds: The impurity may have a very similar polarity to your product. | Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will improve the separation of compounds with close Rf values. |
| Column Overloading: Too much crude material was loaded onto the column. | Reduce the Sample Load: As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w) for difficult separations. | |
| Product Degradation on the Column | Sensitive Functional Groups: The furan ring can be sensitive to prolonged exposure to acidic silica gel. | Use a Different Stationary Phase: Consider using neutral alumina as the stationary phase. Work Quickly: Do not leave the compound on the column for an extended period. |
Protocol 2: Flash Column Chromatography of this compound
-
Prepare the Column: Dry pack a glass column with silica gel (60-120 mesh).
-
Equilibrate the Column: Run the chosen eluent (e.g., 9:1 hexane/ethyl acetate) through the column until the silica is fully wetted and the column is equilibrated.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of silica gel. Dry this mixture and carefully add it to the top of the column.
-
Elute the Column: Begin elution with the starting solvent system, collecting fractions.
-
Monitor Fractions: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: Decision workflow for purifying this compound.
Purity Assessment
Question 4: How can I be sure my purified this compound is pure?
Answer: A combination of analytical techniques is essential to confirm the purity and structural integrity of your final product.
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual impurities. The spectra should be clean, with integrations in ¹H NMR corresponding to the expected number of protons.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single major peak.[8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2°C). A broad melting range indicates the presence of impurities.
Table 2: Expected Physicochemical Properties (Estimated based on related compounds)
| Property | Expected Value | Notes |
| Molecular Weight | ~217.22 g/mol | C₁₂H₁₁NO₃ |
| Appearance | White to off-white solid | [7] |
| Melting Point | 100-120 °C (estimated) | Similar carbamates often have melting points in this range.[7] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, dichloromethane, chloroform. Insoluble in water and hexane. | [5] |
Visualization of Key Structural Features for Spectroscopic Analysis
Caption: Key structural features for spectroscopic confirmation.
References
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing. Available from: [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. Available from: [Link]
- US6491795B2 - Process for recovering benzyl benzoate - Google Patents.
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR. Available from: [Link]
-
2 - Organic Syntheses Procedure. Available from: [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. Available from: [Link]
-
Curtius Rearrangement - Chemistry Steps. Available from: [Link]
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. - ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial activity of novel benzo[b]furan derivatives - ResearchGate. Available from: [Link]
-
Synthesis and antimicrobial activity of novel benzo[b]furan derivatives - Der Pharma Chemica. Available from: [Link]
-
(R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem. Available from: [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - NIH. Available from: [Link]
-
Curtius rearrangement - Wikipedia. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
-
Curtius rearrangement products derived from heterocyclic carboxylic acids. - ResearchGate. Available from: [Link]
-
Synthesis of 3-aryl-2-arylamidobenzofurans based on the Curtius rearrangement - PubMed. Available from: [Link]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. Available from: [Link]
-
Master Organic Chemistry - An Online Organic Chemistry Resource. Available from: [Link]
Sources
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- 8. researchgate.net [researchgate.net]
addressing cytotoxicity of Benzyl furan-3-ylcarbamate in cell-based assays
A Guide to Addressing Cytotoxicity in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing Benzyl furan-3-ylcarbamate and related furan-containing compounds. As Senior Application Scientists, we've developed this guide to help you navigate the common challenges associated with in vitro cytotoxicity studies. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to ensure the accuracy and reproducibility of your results.
Section 1: Understanding Compound-Specific Challenges
This section addresses the inherent properties of furan-containing molecules that can influence experimental outcomes.
Q1: What are the potential mechanisms of cytotoxicity for compounds containing a furan ring?
A1: Furan-based compounds can exert cytotoxic effects through several mechanisms. It is crucial to understand these to design appropriate assays.
-
Induction of Apoptosis: Many furan derivatives have been shown to trigger programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway, which involves the disruption of the mitochondrial membrane potential and subsequent activation of caspase cascades.[1][2]
-
Metabolic Bioactivation: The furan ring itself can be a source of cytotoxicity. Cytochrome P450 enzymes in liver cells (and to a lesser extent in other cell types) can metabolize the furan moiety into highly reactive electrophilic intermediates, such as cis-2-butene-1,4-dial (BDA).[3][4] These reactive metabolites can covalently bind to cellular nucleophiles like proteins and DNA, leading to cellular dysfunction and toxicity.[3][5]
-
Target-Specific Inhibition: Depending on the overall structure, benzofuran derivatives can act as inhibitors of key cellular pathways essential for proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway or tubulin polymerization.[6][7]
Q2: My compound seems to have lower-than-expected potency in the assay. Could interactions with the culture medium be the cause?
A2: Yes, this is a critical consideration. The apparent potency of your compound can be significantly influenced by its interaction with components in the cell culture medium, particularly serum proteins.
-
Serum Protein Binding: Benzofuran derivatives have demonstrated the ability to bind to serum albumins, such as bovine serum albumin (BSA) or fetal bovine serum (FBS) components.[8][9][10] This binding is often reversible but effectively sequesters the compound, reducing its free concentration available to interact with the cells. The result is an apparent decrease in potency (a higher IC50 value).
-
Troubleshooting this issue:
-
Reduce Serum Concentration: If your cell line can tolerate it, consider running a parallel experiment with a lower FBS concentration (e.g., 2-5% instead of 10%). A significant increase in potency at lower serum levels would suggest protein binding is a major factor.
-
Use Serum-Free Media: For short-term assays (e.g., < 24 hours), conducting the experiment in serum-free media can provide a more accurate measure of intrinsic compound activity. However, be aware that cell health may be compromised over longer periods.[11]
-
Q3: I'm observing precipitation of my compound in the culture wells. How can I resolve this?
A3: Compound solubility is a frequent source of experimental variability and artifacts.[12]
-
Causality: this compound, like many organic small molecules, has limited aqueous solubility. When a concentrated stock solution (typically in DMSO) is diluted into aqueous culture media, the compound can crash out of solution, especially at higher concentrations. This leads to an inaccurate dosage and can cause physical stress to the cells.
-
Recommended Solutions:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in your assay wells is non-toxic to your cells, typically ≤ 0.5%. Always include a vehicle control (media + same final DMSO concentration) in your experimental design.[12]
-
Optimize Stock Concentration: Prepare a high-concentration stock in 100% analytical grade DMSO, but perform an intermediate dilution step in culture medium or PBS before the final dilution into the assay plate.
-
Visual Inspection: Always visually inspect your plates under a microscope after adding the compound to check for precipitation.
-
Solubility Assessment: Before starting a large-scale screen, determine the practical solubility limit of your compound in your specific culture medium.
-
Section 2: Proactive Assay Design and Optimization
Careful planning is the best way to avoid common pitfalls. This section provides a framework for building a robust and reliable cytotoxicity assay.
Q4: How do I choose the right cell density for my cytotoxicity assay?
A4: Optimizing cell seeding density is a critical step for ensuring a reliable assay window and reproducible results.[7][11]
-
The Rationale: The ideal density is high enough to provide a robust signal (e.g., in an MTT or resazurin-based assay) but low enough to ensure cells remain in the exponential growth phase throughout the experiment. Over-confluence can lead to cell stress, nutrient depletion, and altered metabolic rates, all of which can confound your results.[13][14]
-
Optimization Protocol:
-
Seed a 96-well plate with a range of cell densities (e.g., from 2,500 to 40,000 cells/well).
-
Culture the cells for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your viability assay.
-
Plot the signal intensity versus the number of cells seeded. Select a density that falls within the linear range of this curve for your definitive experiments.[15]
-
Workflow for a Standard MTT Cytotoxicity Assay
The following diagram illustrates a validated workflow for determining the cytotoxic potential of this compound.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Section 3: Troubleshooting Unexpected Results
Q5: I'm observing high cytotoxicity across all concentrations, including my vehicle control. What could be the issue?
A5: This points to a systemic problem rather than compound-specific toxicity.
-
Potential Causes & Solutions:
-
Contamination: Check your cell cultures for bacterial, fungal, or mycoplasma contamination. Discard any contaminated stocks and reagents.[16]
-
Reagent Toxicity: Your DMSO may be of poor quality, or the final concentration may be too high for your cell line. Use fresh, analytical-grade DMSO and re-verify your dilution calculations.[12]
-
Incubator Environment: Drastic fluctuations in temperature or CO2 levels can induce cell stress and death. Ensure your incubator is properly calibrated and maintained.[11][17]
-
Media pH: An abrupt color change in the phenol red indicator can signal a problem. A rapid shift to yellow indicates acidification (often from contamination or over-confluence), while a shift to fuchsia indicates a rise in pH (often from CO2 imbalance).[16]
-
Q6: My dose-response curve is not sigmoidal and looks noisy. How can I improve my data quality?
A6: A noisy or flat dose-response curve often results from technical inconsistencies or assay interferences.
-
Potential Causes & Solutions:
-
Pipetting Inaccuracy: Inconsistent pipetting is a major source of error. Ensure your pipettes are calibrated, use fresh tips for each dilution, and mix gently but thoroughly.[11]
-
Edge Effects: Cells in the outer wells of a microplate can experience different temperature and humidity conditions, leading to variability. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.[17]
-
Assay Interference: Some compounds can interfere with the chemistry of the viability assay itself (e.g., by directly reducing MTT or reacting with resazurin). To check for this, run a parallel experiment in a cell-free plate containing just media and your compound at all concentrations. A significant signal in the absence of cells indicates direct interference.
-
Section 4: Investigating the Mechanism of Cell Death
Once you have a reproducible measure of cytotoxicity, the next step is to understand how the cells are dying.
Q7: How can I determine if this compound is inducing apoptosis in my cells?
A7: A key hallmark of apoptosis is the activation of a specific family of proteases called caspases, particularly the executioner caspase, Caspase-3.[18][19]
-
Recommended Experiment: Caspase-3/7 Activity Assay: This is a straightforward and sensitive method using a luminogenic or fluorogenic substrate that contains the DEVD peptide sequence, which is specifically cleaved by active Caspase-3 and -7.[20]
Protocol: Measuring Caspase-3/7 Activation
-
Plate Cells & Treat: Seed cells in a white-walled, clear-bottom 96-well plate and treat with this compound (including positive and negative controls) for the desired time.
-
Equilibrate: Allow the plate to equilibrate to room temperature for ~15 minutes.
-
Prepare Reagent: Prepare the Caspase-Glo® 3/7 Reagent (or equivalent) according to the manufacturer's instructions.
-
Add Reagent: Add 100 µL of the reagent to each well.
-
Mix: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate: Incubate at room temperature for 1-3 hours, protected from light.
-
Measure Luminescence: Read the luminescence using a plate-reading luminometer. An increase in signal relative to the vehicle control indicates Caspase-3/7 activation.
Potential Apoptotic Signaling Pathway
The following diagram illustrates a simplified model of the intrinsic apoptotic pathway, a common mechanism for furan-based compounds.[1]
Caption: The intrinsic pathway of apoptosis.
Data Summary
While specific cytotoxicity data for this compound is not widely published, the table below summarizes the reported IC50 values for structurally related benzofuran derivatives to provide a general reference for expected potency ranges.
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast Cancer) | MTT | 4.06 | [1] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast Cancer) | MTT | 2.96 | [1] |
| Benzofuran-isatin conjugate | SW-620 (Colon Cancer) | Not Specified | 6.5 | [7] |
| Benzofuran-isatin conjugate | HT-29 (Colon Cancer) | Not Specified | 9.8 | [7] |
| Pterostilbene dimer (benzofuran core) | A375 (Melanoma) | Not Specified | Varies | [21] |
| 3-benzyl-5-arylidenefuran-2(5H)-one | HL-60 (Leukemia) | MTT | Varies | [22] |
References
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Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]
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Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(6), 745–753. [Link]
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D'Urso, A., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Biomolecules, 12(2), 262. [Link]
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Righi, L., et al. (2021). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Molecules, 26(15), 4648. [Link]
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Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. [Link]
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Afrin, S., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(14), 5506. [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. In Vitro Cellular & Developmental Biology - Animal, 50(5), 383–394. [Link]
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Tyas, L., et al. (2000). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. EMBO reports, 1(3), 266–270. [Link]
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de Fátima, A., et al. (2007). Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones. Bioorganic & Medicinal Chemistry, 15(16), 5541–5546. [Link]
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Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. ResearchGate. [Link]
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D'Urso, A., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study. MDPI. [Link]
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Duarte, F. V., et al. (2014). Exposure to dibenzofuran affects lung mitochondrial function in vitro. Toxicology in Vitro, 28(4), 575–582. [Link]
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van Tonder, A., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5733. [Link]
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Kageyama, H., et al. (1997). Caspase-3 activation during the process of apoptosis induced by a vacuolar type H(+)-ATPase inhibitor. The Journal of Biochemistry, 122(4), 779–786. [Link]
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Al-Majdoub, Z. M., et al. (2023). In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib. Preprints.org. [Link]
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D'Urso, A., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study. PubMed. [Link]
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FD-Cell. (2023). 10 Tips for Successful Cell Based Assays. [Link]
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Duarte, F. V., et al. (2013). Dibenzofuran-induced Mitochondrial Dysfunction: Interaction With ANT Carrier. Toxicology in Vitro, 27(8), 2160–2168. [Link]
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Bhalgat, C. M., et al. (2011). Synthesis and Cytotoxic Studies of Newer 3-(1-Benzofuran-2-Yl)-5- (Substituted Aryl) Isoxazole. ResearchGate. [Link]
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Nakamura, Y., et al. (2002). Involvement of the Mitochondrial Death Pathway in Chemopreventive Benzyl Isothiocyanate-induced Apoptosis. Journal of Biological Chemistry, 277(1), 875–883. [Link]
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Lin, A. E., & Lu, A. Y. (2009). The Generation, Detection, and Effects of Reactive Drug Metabolites. ResearchGate. [Link]
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de Fátima, A., et al. (2007). Synthesis and cytotoxic activity of some 3-benzyl-5-arylidenefuran-2(5H)-ones. PubMed. [Link]
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MDPI. (n.d.). Protein Binding of Benzofuran Derivatives. Encyclopedia. [Link]
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Abdelrahim, A. A. (2021). Why can't I get reproducible results in cell based assays?. ResearchGate. [Link]
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Andersson, E., et al. (2008). Induction of Caspase Activation and Cleavage of the Viral Nucleocapsid Protein in Different Cell Types during Crimean-Congo Hemorrhagic Fever Virus Infection. Journal of Virology, 82(22), 11333–11341. [Link]
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Patgiri, A., et al. (2024). Mitochondria and the Repurposing of Diabetes Drugs for Off-Label Health Benefits. International Journal of Molecular Sciences, 25(1), 364. [Link]
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Yilmaz, I., et al. (2019). Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 249–264. [Link]
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PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. [Link]
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Smith, L., et al. (2018). Selection of an Optimal Cytotoxicity Assay for Undergraduate Research. ERIC. [Link]
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D'Urso, A., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study. OUCI. [Link]
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Gu, C., et al. (2012). Profiling the Reactive Metabolites of Xenobiotics Using Metabolomic Technologies. Chemical Research in Toxicology, 25(7), 1365–1375. [Link]
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Miossec, C., et al. (1998). Caspase-3-like activity is necessary for IL-2 release in activated Jurkat T-cells. FEBS Letters, 436(3), 334–338. [Link]
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Yilmaz, I., et al. (2019). Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. ResearchGate. [Link]
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Nakamura, Y., et al. (2002). Involvement of the mitochondrial death pathway in chemopreventive benzyl isothiocyanate-induced apoptosis. PubMed. [Link]
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Gasque, K. C. S., et al. (2014). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay. Semantic Scholar. [Link]
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Promega Connections. (2012). Considerations for Successful Cell Based Assays II: Cell Culture Conditions. [Link]
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Technical Support Center: Enhancing the In-Vivo Bioavailability of Benzyl furan-3-ylcarbamate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the in-vivo bioavailability of Benzyl furan-3-ylcarbamate. As a novel compound, it is presumed to exhibit poor aqueous solubility, a common characteristic for molecules with similar carbamate and furan moieties. This guide provides a structured approach to systematically address and overcome these challenges, ensuring the generation of reliable and reproducible in-vivo data.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have when starting in-vivo studies with a poorly soluble compound like this compound.
Q1: My initial in-vivo study with this compound in a simple saline suspension showed very low plasma concentrations. What is the likely cause?
A1: The most probable cause is poor oral bioavailability due to low aqueous solubility and dissolution rate in the gastrointestinal tract. A drug must be in a dissolved state to be absorbed across the gut wall.[1][2] A simple saline suspension is often inadequate for compounds that are not freely water-soluble.
Q2: What are the primary strategies to enhance the oral bioavailability of a poorly soluble compound?
A2: Broadly, strategies can be divided into physical and chemical modifications. Physical modifications include particle size reduction (micronization, nanosizing), creating solid dispersions, and using complexing agents.[3][4] Formulation-based approaches involve using co-solvents, surfactants, and lipids to create solutions, emulsions, or self-emulsifying systems.[1] Chemical modification into a more soluble prodrug is also a possibility.[5]
Q3: What animal model is most appropriate for initial pharmacokinetic studies?
A3: Rodents, such as mice and rats, are the most commonly used animal models for initial pharmacokinetic screening due to their well-characterized physiology, cost-effectiveness, and ethical considerations.[6][7] The choice between mice and rats may depend on the required blood sampling volume and frequency.
Q4: How can I quantify the concentration of this compound in plasma samples?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[8][9] A robust analytical method will need to be developed and validated, including sample extraction from plasma, chromatographic separation, and mass spectrometric detection.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles related to the bioavailability of this compound.
Guide 1: Initial Formulation Development for Oral Dosing
Low oral bioavailability is often a direct result of inadequate formulation. This guide provides a systematic approach to developing a suitable formulation for in-vivo studies.
Principle:
The goal is to increase the dissolution rate and apparent solubility of this compound in the gastrointestinal fluids. This can be achieved by using excipients that either solubilize the compound or keep it in a finely dispersed state.[10][11]
Experimental Workflow:
Caption: A workflow for selecting an appropriate formulation to enhance oral bioavailability.
Step-by-Step Protocol:
-
Solubility Screening:
-
Accurately weigh an excess amount of this compound into vials containing a fixed volume (e.g., 1 mL) of various pharmaceutically acceptable excipients (see table below).
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
-
Excipient Selection and Formulation:
-
Based on the solubility data, select a combination of excipients. For a simple solution, a co-solvent system might be sufficient. For more challenging compounds, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) may be necessary.[12]
-
Example Formulations: The following table provides starting points for different formulation types.
-
| Formulation Type | Component | Example Excipient | Function | Starting Concentration (% w/w) |
| Co-solvent System | Co-solvent | Polyethylene glycol 400 (PEG 400) | Increases drug solubility | 20-40% |
| Vehicle | Propylene glycol | Vehicle and co-solvent | 40-60% | |
| Aqueous phase | Water or saline | Diluent | 10-20% | |
| Lipid-Based (SEDDS) | Oil Phase | Capryol™ 90 | Solubilizes the drug | 30-50% |
| Surfactant | Cremophor® EL | Forms emulsion upon dilution | 30-50% | |
| Co-surfactant | Transcutol® HP | Improves emulsification | 10-20% |
-
In-Vitro Dissolution Testing:
-
Prepare the selected formulations containing a known amount of this compound.
-
Perform a dissolution test using a USP apparatus (e.g., paddle apparatus) with a dissolution medium that simulates gastrointestinal conditions (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Collect samples at various time points and analyze for the concentration of the dissolved drug.
-
The formulation that provides the fastest and most complete dissolution is a promising candidate for in-vivo testing.
-
Guide 2: Advanced Formulation Strategy - Nanotechnology-Based Approaches
If conventional formulations fail to provide adequate bioavailability, nanotechnology-based drug delivery systems can be employed. These systems can enhance solubility, protect the drug from degradation, and improve absorption.[13][14]
Principle:
Reducing the particle size of the drug to the nanometer range significantly increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4] Nanoformulations can also interact with the gastrointestinal mucosa to enhance permeability.
Nanotechnology Approaches:
-
Nanoemulsions: These are kinetically stable, isotropic systems of oil, water, and surfactant with droplet sizes typically in the range of 20-200 nm.[15] They can be formulated to be self-nanoemulsifying (SNEDDS), forming a nanoemulsion upon gentle agitation in an aqueous medium.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids (at room temperature) with particle sizes ranging from 50 to 1000 nm. They combine the advantages of polymeric nanoparticles and lipid-based systems.[1]
Experimental Workflow for SNEDDS Formulation and Evaluation:
Caption: A typical workflow for conducting an in-vivo pharmacokinetic study.
Step-by-Step Protocol:
-
Animal Selection and Dosing:
-
Select a suitable rodent model (e.g., Sprague-Dawley rats). Ensure animals are properly acclimatized before the study.
-
Fast the animals overnight prior to dosing to minimize variability in gastric emptying.
-
Administer the formulated this compound via oral gavage at a pre-determined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at appropriate time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration versus time data for each animal.
-
Calculate the key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the oral bioavailability by comparing the dose-normalized AUC from the oral study to that from an intravenous (IV) study.
-
References
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Synthesis and antimicrobial activity of novel benzo[b]furan derivatives - ResearchGate. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
-
Synthesis of aryl (5-substituted benzofuran-2-YL) carbamate derivatives as antimicrobial agents | Request PDF - ResearchGate. Available from: [Link]
-
3-Benzylfuran | C11H10O | CID 12327299 - PubChem - NIH. Available from: [Link]
-
A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights - PubMed Central. Available from: [Link]
-
51 6. analytical methods. Available from: [Link]
-
Nanotechnology-based approaches for targeted drug delivery for the treatment of respiratory tract infections - PubMed Central. Available from: [Link]
-
(R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate | C12H13NO4 | CID 697924 - PubChem. Available from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available from: [Link]
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central. Available from: [Link]
-
Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery - Colorcon. Available from: [Link]
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Simultaneous determination of carbofuran and 3-hydroxycarbofuran in duck liver by an UPLC - Semantic Scholar. Available from: [Link]
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Advancements in nano-based drug delivery systems for therapeutics: a comprehensive review - RSC Publishing. Available from: [Link]
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Excipients for solubility and bioavailability enhancement - Gattefossé. Available from: [Link]
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Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available from: [Link]
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Excipient Nanoemulsions for Improving Oral Bioavailability of Bioactives - PMC - NIH. Available from: [Link]
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(PDF) Nanotechnology-Based Drug Delivery Systems - ResearchGate. Available from: [Link]
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available from: [Link]
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Preclinical Animal Models for the Experimental Design of Pharmacokinetic Studies with Nanoparticulate Drug Delivery Systems | Request PDF - ResearchGate. Available from: [Link]
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Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology - Medwin Publishers. Available from: [Link]
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SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available from: [Link]
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Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - ResearchGate. Available from: [Link]
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METHODS FOR ENHANCEMENT OF BIOAVAILABILITY - CUTM Courseware. Available from: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. Available from: [Link]
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Design and synthesis of new carbamates as inhibitors for fatty acid amide hydrolase and cholinesterases: Molecular dynamic, in vitro and in vivo studies - PubMed. Available from: [Link]
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Technical Support Center: Benzyl furan-3-ylcarbamate Degradation Pathways
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Benzyl furan-3-ylcarbamate and related chemical structures. This guide is designed to provide in-depth technical insights and troubleshooting advice for the experimental challenges you may encounter. We will explore the anticipated degradation pathways of this molecule, drawing from established principles of carbamate and furan chemistry, to help you design robust experiments and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound?
Based on its structure, this compound has two primary metabolic "soft spots" susceptible to degradation: the carbamate linkage and the furan ring. Therefore, you should anticipate two main competing degradation pathways.
-
Carbamate Hydrolysis: This is a common metabolic route for carbamate-containing compounds.[1] The ester linkage of the carbamate can be cleaved either chemically (e.g., under acidic or basic conditions) or enzymatically. In a biological system, this hydrolysis is often catalyzed by carboxylesterases, leading to the formation of 3-aminofuran, benzyl alcohol, and carbon dioxide.[2] The rate of this hydrolysis can significantly impact the compound's stability and pharmacological profile.[1]
-
Furan Ring Oxidation: The furan moiety is susceptible to metabolic oxidation, primarily by cytochrome P450 enzymes (CYPs), particularly CYP2E1.[3] This process does not typically hydroxylate the ring but instead forms a highly reactive and potentially toxic intermediate, cis-2-butene-1,4-dial (BDA).[3][4] This electrophilic dialdehyde can then react with cellular nucleophiles.
The diagram below illustrates these predicted primary pathways.
Caption: Predicted metabolic pathways of this compound.
Q2: My compound seems to be disappearing rapidly in my in vitro liver microsome assay. What's the likely cause?
Rapid clearance in a liver microsome stability assay points towards significant metabolic activity. Given the structure of this compound, there are two probable causes:
-
Extensive CYP-mediated Oxidation: The furan ring is a known substrate for CYP enzymes, which are highly concentrated in liver microsomes.[3] Oxidation of the furan ring to the reactive BDA intermediate would lead to a rapid decrease in the parent compound concentration.
-
Carboxylesterase Activity: Liver microsomes also contain active carboxylesterases that can hydrolyze the carbamate bond.[1]
To distinguish between these, you can perform inhibitor studies.
-
Pan-CYP Inhibitor: Pre-incubate your microsomes with a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (ABT). If the degradation is significantly reduced, CYP-mediated oxidation of the furan ring is the primary pathway.
-
Carboxylesterase Inhibitor: Use an inhibitor such as bis(4-nitrophenyl) phosphate (BNPP). If this stabilizes your compound, then enzymatic hydrolysis of the carbamate is the dominant route.
Q3: What are the toxicological concerns I should be aware of when working with this compound?
The primary toxicological concern arises from the metabolic activation of the furan ring. The formation of cis-2-butene-1,4-dial (BDA) is a known toxicity pathway for furan-containing compounds.[3][5]
Key Concerns:
-
Hepatotoxicity: BDA is a reactive electrophile that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and liver toxicity.[5]
-
Carcinogenicity: Furan itself is classified as a possible human carcinogen, and this is attributed to the toxic effects of its BDA metabolite.[6]
Therefore, it is crucial to characterize the metabolic profile of this compound to determine if the furan oxidation pathway is prominent in the species of interest. Early identification of metabolites derived from BDA can be a critical factor in go/no-go decisions during drug development.[7]
Troubleshooting Guides
Problem: I am observing multiple, unidentified peaks in my LC-MS/MS analysis of a stability study sample. How do I approach their identification?
Identifying unknown metabolites is a common challenge in drug development.[7][8] A systematic approach is required.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown metabolites.
Data Interpretation Tips:
-
Hydrolysis Products: Look for the exact masses corresponding to 3-aminofuran and benzyl alcohol.
-
Oxidation Products: A mass increase of +16 Da (oxygen atom) could indicate hydroxylation on the benzyl ring, a common metabolic transformation.
-
BDA Adducts: Identifying BDA adducts is more complex. These are often conjugates with glutathione (GSH) or amino acids. Look for mass shifts corresponding to the addition of these molecules to the opened furan ring. For example, a GSH adduct would result in a significant mass increase.[4]
Table 1: Predicted Masses of Potential Degradation Products
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Change from Parent |
| This compound | C12H11NO3 | 217.0739 | - |
| 3-Aminofuran | C4H5NO | 83.0371 | -134.0368 |
| Benzyl Alcohol | C7H8O | 108.0575 | -109.0164 |
| Hydroxylated this compound | C12H11NO4 | 233.0688 | +15.9949 |
Problem: The degradation profile of my compound differs significantly between species (e.g., rat vs. human). Why?
This is a common and expected finding in drug metabolism studies. The expression and activity of metabolic enzymes, particularly CYPs and carboxylesterases, can vary significantly between species.
Causality:
-
CYP Isoform Differences: The specific CYP isoforms responsible for furan oxidation may be expressed at different levels or have different substrate specificities in rats versus humans.
-
Carboxylesterase Activity: Similarly, the activity of carboxylesterases that hydrolyze the carbamate bond can differ, leading to a shift in the balance between the two main degradation pathways.
Experimental Approach: To investigate this, use species-specific in vitro systems, such as liver microsomes or hepatocytes from rats, dogs, monkeys, and humans. This allows for a direct comparison of metabolic stability and metabolite formation across species, which is a critical step for preclinical safety assessment.[7]
Experimental Protocols
Protocol 1: General In Vitro Metabolic Stability Assessment
Objective: To determine the rate of degradation of this compound in a liver microsomal preparation.
Materials:
-
This compound (stock solution in DMSO or ACN)
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADPH-A and NADPH-B)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for reaction termination and protein precipitation.
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a working solution of your compound in phosphate buffer. Thaw liver microsomes on ice.
-
Pre-incubation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the compound solution. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T0).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN with the internal standard.
-
Controls:
-
No NADPH: To assess non-CYP mediated degradation (e.g., chemical instability, non-CYP enzymatic degradation).
-
No Microsomes: To assess chemical stability in the buffer.
-
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve can be used to calculate the in vitro half-life (t½).
Protocol 2: Analysis of Volatile Furan-Derived Products
Objective: To detect volatile degradation products, which may not be amenable to standard LC-MS analysis.
Furan and some of its simple degradation products are volatile. If you suspect the formation of such compounds, a headspace gas chromatography-mass spectrometry (HS-GC-MS) method is more appropriate.[9][10]
Methodology:
-
Sample Preparation: Conduct your degradation assay (e.g., in liver microsomes) in a sealed headspace vial.
-
Equilibration: After the incubation period, place the sealed vial in the HS autosampler and allow it to equilibrate at a controlled temperature (e.g., 60°C for 30 minutes) to allow volatile compounds to partition into the headspace.
-
Injection: The autosampler will inject a sample of the headspace gas into the GC-MS system.
-
Separation & Detection: Use a suitable GC column (e.g., a PLOT column) for separation of volatile compounds. The mass spectrometer, often operated in selected ion monitoring (SIM) mode, can be used to detect the characteristic ions of furan (m/z 68 and 39).
-
Quantification: Use a stable isotope-labeled internal standard (e.g., d4-furan) for accurate quantification.
References
-
Jain, D., et al. (2015). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]
-
Romagnoli, R., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzyl carbamate. PubChem. Available at: [Link]
-
Lewinsky, R., et al. (1989). Studies on the enzymatic hydrolysis of amino acid carbamates. PubMed. Available at: [Link]
-
Kim, D. G., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. PubMed Central. Available at: [Link]
-
Frank, N., et al. (2023). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). A Metabolic Activation-Based Chemoproteomic Platform to Profile Adducted Proteins Derived from Furan-Containing Compounds. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
Zahedifar, P., et al. (2023). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. Available at: [Link]
-
Al-Majdhoub, Z. O., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Drug Invention Today. Available at: [Link]
-
Wenzl, T., et al. (2007). Methods for the determination of furan in food. JRC Publications Repository. Available at: [Link]
-
Afriat, L., et al. (2019). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One. Available at: [Link]
-
Isin, E. M., et al. (2012). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Chemical Research in Toxicology. Available at: [Link]
-
Galkin, A., et al. (2022). Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]
-
Dunn, W. B., et al. (2013). A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans. ResearchGate. Available at: [Link]
-
Tumiatti, V., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Ashenhurst, J. (2018). Protecting Groups For Amines. Master Organic Chemistry. Available at: [Link]
-
Peterson, L. A., et al. (2013). Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes. Toxicological Sciences. Available at: [Link]
-
Batool, Z., et al. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. Taylor & Francis Online. Available at: [Link]
-
XenoTech. (2023). Metabolite ID/Characterization Studies FAQ. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Carbamate. Available at: [Link]
-
Becalski, A., et al. (2006). Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure. Food Additives & Contaminants. Available at: [Link]
-
Byrns, M. C., et al. (2006). Identification of Furan Metabolites Derived from Cysteine−cis-2-Butene-1,4-dial−Lysine Cross-Links. Chemical Research in Toxicology. Available at: [Link]
-
Fu, Z., et al. (2024). (a) Benzyl carbamates for amine release. (b) Hydroxybenzylammoniums... ResearchGate. Available at: [Link]
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- 3. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
- 9. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
managing side reactions in the synthesis of benzofuran derivatives
Technical Support Center: Benzofuran Synthesis
Welcome to the technical support center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing the benzofuran scaffold. Instead of a generic overview, we will address specific, frequently encountered challenges in a practical, question-and-answer format. Our focus is on understanding the root cause of common side reactions and providing field-proven strategies to mitigate them, ensuring the integrity and efficiency of your synthetic routes.
Troubleshooting Guide & FAQs
This guide is structured around common synthetic strategies. Select the section that best matches your current experimental approach.
Section 1: Transition-Metal-Catalyzed Annulations
Palladium- and copper-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are powerful methods for constructing 2-substituted benzofurans. However, these systems are sensitive, and minor deviations can lead to significant side product formation.
FAQ 1.1: I'm performing a one-pot Sonogashira coupling of an o-iodophenol with a terminal alkyne, but my primary products are symmetrical alkyne dimers (Glaser-Hay coupling) and unreacted starting materials. How can I favor the desired cross-coupling?
Root Cause Analysis: This is a classic issue of competing reaction pathways. The undesired homocoupling of terminal alkynes is also a copper-catalyzed process and can dominate if the palladium-catalyzed cross-coupling cycle is inefficient or stalled. The key factors that favor homocoupling over cross-coupling are:
-
Inefficient Palladium Catalyst: The oxidative addition of the Pd(0) catalyst to the o-iodophenol is a critical step. If this step is slow, the copper acetylide intermediate has more time to react with itself.
-
Excessive Oxygen: The Glaser-Hay homocoupling is an oxidative process. While some oxidants are needed to regenerate the catalyst in certain cycles, excessive atmospheric oxygen in the reaction vessel can significantly accelerate this side reaction.
-
Inappropriate Base: The base plays a dual role: it deprotonates the terminal alkyne and neutralizes the HI generated during the catalytic cycle. A base that is too weak may not efficiently generate the necessary copper acetylide, while an overly strong or poorly soluble base can cause other side reactions.
Troubleshooting & Mitigation Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ is common, it can be sluggish. Studies have shown that a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (CuI) is often more efficient for this transformation.[1] The use of more electron-rich and bulky phosphine ligands can also accelerate the oxidative addition and reductive elimination steps, outcompeting the homocoupling pathway.
-
Atmosphere Control: Rigorously degas your solvent and reactants and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen). This minimizes the presence of oxygen, directly suppressing the oxidative homocoupling side reaction.
-
Base Optimization: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard.[1] Ensure the base is freshly distilled and dry. The base often serves as the solvent, but if using a co-solvent like THF or MeCN, ensure its purity and dryness.
The following diagram illustrates the competition between the desired Sonogashira pathway and the undesired Glaser homocoupling.
Caption: Competing pathways in Sonogashira-based benzofuran synthesis.
FAQ 1.2: My palladium-catalyzed cyclization of an o-alkynylphenol is sluggish and gives low yields. What factors control the efficiency of this intramolecular hydroalkoxylation?
Root Cause Analysis: The intramolecular cyclization of an o-alkynylphenol onto the alkyne (a 5-exo-dig cyclization) is the key ring-forming step. The efficiency of this step is governed by the electronic nature of the starting materials and the ability of the catalyst to activate the alkyne.
-
Substituent Effects: Electron-withdrawing groups on the phenol ring decrease the nucleophilicity of the hydroxyl group, slowing down the intramolecular attack on the alkyne. Conversely, electron-donating groups can accelerate the reaction.[1][2]
-
Catalyst Activity: While palladium is common, other transition metals like gold and indium have shown high efficacy for this specific transformation.[2][3] These metals act as potent π-acids, activating the alkyne towards nucleophilic attack by the phenol.
-
Steric Hindrance: Bulky substituents near the phenol or on the alkyne can sterically impede the cyclization.
Troubleshooting & Mitigation Strategies:
-
Catalyst Screening: If palladium catalysts are proving ineffective, consider switching to a gold-based catalyst system, such as Ph₃PAuCl/AgNTf₂, which is known to be highly carbophilic and efficient at promoting such cyclizations.[2] Indium(III) halides have also been reported as effective catalysts for this transformation.[3]
-
Solvent and Temperature: For sluggish reactions, switching to a higher-boiling polar aprotic solvent like DMF or DMA and increasing the temperature can often provide the necessary energy to overcome the activation barrier. However, monitor for decomposition.
-
Additive Effects: In some palladium-catalyzed systems, the addition of a mild Lewis acid or a specific ligand can enhance the catalytic activity. For instance, the use of a bifunctional hydroxyterphenylphosphine ligand has been shown to be effective in one-pot syntheses from 2-chlorophenols and alkynes.[4]
Section 2: Cyclization of Phenols with α-Haloketones
This classical approach involves the O-alkylation of a phenol with an α-haloketone, followed by an intramolecular cyclization to form the benzofuran ring. While robust, this method can suffer from issues of regioselectivity and competing side reactions.
FAQ 2.1: I'm reacting a phenol with an α-chloroketone intending to make a 2-substituted benzofuran, but I am isolating a 3-substituted isomer. Why is this rearrangement occurring and how can I control the regioselectivity?
Root Cause Analysis: The formation of 2- vs. 3-substituted benzofurans from α-haloketones and phenols is a well-documented issue controlled by a temperature-dependent mechanistic dichotomy.[3]
-
Direct Cyclization (Low Temperature): At lower temperatures, the reaction proceeds via initial O-alkylation of the phenol to form an α-aryloxyketone intermediate. This intermediate then undergoes a direct intramolecular cyclization (e.g., a Friedel-Crafts type reaction or condensation) followed by dehydration to yield the 3-substituted benzofuran .
-
[1][2]-Aryl Migration (High Temperature): At higher temperatures, the alkoxide intermediate formed from the addition of a Grignard reagent to a 1-(2-hydroxyphenyl)-2-chloroethanone can undergo a[1][2]-aryl migration. This rearrangement effectively moves the aryl group to the adjacent carbon, leading to an intermediate that, upon cyclization and dehydration, furnishes the 2-substituted benzofuran .
Troubleshooting & Mitigation Strategies:
-
Temperature Control is Key: This is the most critical parameter. If your target is the 3-substituted isomer, maintain low reaction temperatures throughout the process. If the 2-substituted product is desired, higher temperatures are necessary to facilitate the[1][2]-aryl migration.[3]
-
Choice of Reagents: The specific base and solvent system can influence the reaction pathway. For one-pot syntheses, Lewis acids like TiCl₄ can be used to promote the cyclization, but care must be taken as they can also favor rearrangement.[5]
-
Stepwise vs. One-Pot: To gain maximum control, consider a stepwise approach. First, isolate the α-aryloxyketone intermediate under mild conditions (e.g., K₂CO₃ in acetone). Then, subject this purified intermediate to specific cyclization conditions (e.g., polyphosphoric acid, Eaton's reagent) to favor the desired isomer.
Data & Protocols
Table 1: Influence of Reaction Parameters on Sonogashira Coupling for Benzofuran Synthesis
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Predominant Outcome | Rationale |
| Pd Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | B: Higher Yield of Benzofuran | PdCl₂(PPh₃)₂ often exhibits faster kinetics in the oxidative addition step. |
| Cu Co-catalyst | None | CuI (5-10 mol%) | B: Faster Cross-Coupling | CuI is essential for the efficient formation of the copper acetylide, which participates in transmetalation.[1] |
| Reactant | o-Bromophenol | o-Iodophenol | B: Higher Reactivity | The C-I bond is weaker than the C-Br bond, leading to a faster rate of oxidative addition. |
| Atmosphere | Air | Argon / Nitrogen | B: Minimized Homocoupling | An inert atmosphere prevents the oxidative Glaser-Hay homocoupling of the alkyne. |
| Base | K₂CO₃ | Triethylamine (TEA) | B: Improved Solubility & Efficacy | TEA is a soluble organic base that efficiently deprotonates the alkyne and neutralizes HX.[1] |
Experimental Protocol: Optimized One-Pot Sonogashira/Cyclization for 2-Arylbenzofuran Synthesis
This protocol is designed to minimize homocoupling byproducts and favor the desired cross-coupling and cyclization cascade.
Materials:
-
o-Iodophenol (1.0 equiv)
-
Terminal Arylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA), anhydrous (used as solvent)
-
Anhydrous, degassed Toluene (optional co-solvent)
Procedure:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-iodophenol (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with dry Argon three times. Maintain a positive pressure of Argon for the duration of the reaction.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous triethylamine (sufficient to create a ~0.2 M solution) and anhydrous toluene (if used). Stir the mixture for 5 minutes to ensure dissolution.
-
Alkyne Addition: Add the terminal arylacetylene (1.1 equiv) dropwise via syringe over 5 minutes.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-arylbenzofuran.
Self-Validation: The success of this protocol is validated by the minimal formation of a high R_f, non-polar spot on the TLC plate corresponding to the diaryldiacetylene (homocoupling product) and a high yield of the desired benzofuran product after purification.
References
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
-
Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Advances. [Link]
-
2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. MDPI. [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. National Institutes of Health (NIH). [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Publication. [Link]
Sources
- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Benzyl furan-3-ylcarbamate: Unlocking Therapeutic Potential Through Structure-Activity Relationship Analysis
Introduction: The Furan Ring as a Privileged Scaffold in Medicinal Chemistry
The furan ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of pharmacologically active compounds.[1] Its unique electronic characteristics and its ability to serve as a bioisostere for moieties like phenyl or thiophene rings allow for the development of novel therapeutics with fine-tuned properties.[1][2] Furan derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a focal point for drug discovery and development.[3][4][5]
This guide provides an in-depth comparative analysis of Benzyl furan-3-ylcarbamate, a specific derivative, placing it within the broader context of other bioactive furan-containing molecules. By examining its structural features against those with established biological profiles, we aim to elucidate its therapeutic potential, predict its likely activities, and provide a framework for future research. This analysis is grounded in experimental data from authoritative sources, offering researchers and drug development professionals a technical and practical resource for navigating the chemical space of furan derivatives.
Section 1: Synthetic Strategy and Experimental Workflow
The synthesis of carbamate derivatives on a furan ring is a fundamental process in medicinal chemistry, allowing for the introduction of a key functional group known for its ability to form hydrogen bonds and interact with biological targets. The general approach involves the reaction of a furan-based alcohol or amine with an isocyanate or a chloroformate.
Generalized Synthesis of Furan Carbamates
A common and reliable method for synthesizing compounds like this compound involves the reaction of a furan alcohol with an isocyanate. The causality behind this choice lies in the high reactivity of the isocyanate group with the hydroxyl group, which typically proceeds with high yield and without the need for harsh reagents, thus preserving the integrity of the furan ring.
Experimental Protocol: Synthesis of (5-methyl-7-nitrobenzofuran-2-yl)methyl benzylcarbamate (A Representative Benzofuran Carbamate)
This protocol, adapted from established methodologies, illustrates a typical synthesis for a related benzofuran carbamate.[6]
-
Reaction Setup: In a round-bottom flask, dissolve (5-methyl-7-nitrobenzofuran-2-yl)methanol (1.0 eq) in an appropriate anhydrous solvent such as 2-methyltetrahydrofuran (2-MeTHF).
-
Addition of Reagents: Add benzyl isocyanate (1.1 eq) to the solution, followed by a catalytic amount of a base, such as pyridine. The base is crucial as it deprotonates the alcohol, increasing its nucleophilicity and accelerating the reaction.
-
Reaction Conditions: Stir the reaction mixture under a nitrogen atmosphere at 80°C for approximately 1 hour. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to confirm the consumption of the starting alcohol.[1]
-
Work-up and Extraction: After cooling, pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the catalyst and any unreacted isocyanate. Extract the product into an organic solvent like ethyl acetate.[6]
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography to yield the final carbamate derivative.[1]
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
Caption: Workflow for the synthesis and purification of a furan carbamate derivative.
Section 2: Comparative Analysis of Biological Activity
While specific experimental data for this compound is not extensively published, we can infer its potential bioactivity by comparing its structural motifs to well-characterized furan and benzofuran derivatives. The primary areas of interest for furan-based compounds are anticancer, neuroprotective, and antimicrobial activities.[4]
Anticancer Potential
The benzofuran scaffold, a fused version of the furan ring, is a component of many compounds with potent anticancer properties.[7][8] The activity is often dictated by the nature and position of substituents on the ring system.
A study on benzofuran–indole hybrids identified compounds that inhibit the epidermal growth factor receptor (EGFR), a key target in non-small-cell lung cancer.[9] Similarly, other furan derivatives have been shown to induce apoptosis in cancer cell lines by disrupting the cell cycle at the G2/M phase.[10]
Table 1: Comparative Anticancer Activity of Furan and Benzofuran Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 4 | Pyridine Carbohydrazide Furan | MCF-7 (Breast) | 1.10 | Tubulin Polymerization Inhibition, Apoptosis Induction | [10] |
| Compound 7 | N-phenyl Triazinone Furan | MCF-7 (Breast) | 1.80 | Tubulin Polymerization Inhibition, Apoptosis Induction | [10] |
| Compound 5a | 4,6-di(benzyloxy)-3-phenylbenzofuran | Hepatocellular Carcinoma (HCC) | 0.874 | Pin1 Inhibition | [7] |
| Compound 10h | 2-Aryl-3-methyl-5-aminobenzofuran | FM3A (Breast) | 0.024 | Tubulin Polymerization Inhibition | [11] |
| This compound | This compound | (Hypothetical) | - | - | - |
Analysis: The data clearly indicates that furan and benzofuran cores are potent platforms for anticancer agents. The high potency of compounds like 10h (IC50 = 24 nM) underscores the importance of specific substitutions.[11] For this compound, the carbamate linker and benzyl group could facilitate interactions with protein targets. Its efficacy would likely depend on how these groups orient within a target's binding pocket, a factor determined by the substitution at the 3-position of the furan ring.
Neuroprotective Profile
Excitotoxicity, oxidative stress, and neuroinflammation are key pathological processes in neurodegenerative disorders like Alzheimer's disease.[12][13] Several benzofuran derivatives have demonstrated significant neuroprotective effects by mitigating these processes.
Table 2: Comparative Neuroprotective Activity of Benzofuran Derivatives
| Compound ID | Key Structural Feature | Assay | Result | Putative Mechanism | Reference |
| Compound 1f | Benzofuran-2-carboxamide with -CH3 at R2 | NMDA-induced excitotoxicity in rat cortical neurons | Potent neuroprotection, comparable to memantine | NMDA receptor antagonism | [14][15] |
| Compound 1j | Benzofuran-2-carboxamide with -OH at R3 | NMDA-induced excitotoxicity; DPPH scavenging | Marked anti-excitotoxic effects; moderate antioxidant activity | Mixed-mode: NMDA antagonism & ROS scavenging | [14][15] |
| TFSeB | Benzofuran with a trifluoromethylphenylselenyl group | STZ-induced Alzheimer's model (in vivo) | Improved memory; reduced oxidative stress markers | Antioxidant, anti-apoptotic (increased BCL-2), anti-inflammatory | [12] |
| This compound | Furan-3-ylcarbamate | (Hypothetical) | - | - | - |
Analysis: The neuroprotective activity of these compounds is strongly linked to their antioxidant and anti-excitotoxic properties.[12][14][15] The presence of hydroxyl groups (as in 1j ) can contribute to radical scavenging.[14] For this compound, while lacking an obvious antioxidant moiety, its structure could potentially interact with receptors involved in neuronal signaling. Its metabolic stability and ability to cross the blood-brain barrier would be critical determinants of its potential in this area.
Section 3: Key Experimental Protocols for Biological Evaluation
To ensure trustworthiness and reproducibility, the protocols used to evaluate novel compounds must be robust and well-validated. The following are detailed methodologies for assessing the potential anticancer and neuroprotective activities of furan derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine a compound's effect on the metabolic activity and viability of cancer cells.[10]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Replace the existing medium with the compound-containing medium and incubate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using an ELISA plate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualization of the Cytotoxicity Screening Workflow
Caption: Key structure-activity relationships for furan and benzofuran derivatives.
Conclusion and Future Directions
This guide establishes that this compound belongs to a class of compounds with immense therapeutic potential. Based on comparative analysis with structurally related molecules, its most promising applications likely lie in oncology and neuropharmacology. The presence of the carbamate and benzyl groups provides distinct chemical features that warrant systematic investigation.
Future research should focus on:
-
Systematic Synthesis and Screening: Synthesizing this compound and its isomers (e.g., 2-ylcarbamate) and evaluating them using the standardized protocols outlined above to generate baseline activity data.
-
SAR Expansion: Modifying the benzyl group with various electron-donating or electron-withdrawing substituents to probe its interaction with potential biological targets.
-
Mechanistic Studies: For any identified "hit" compounds, conducting further experiments to elucidate the precise mechanism of action, such as specific enzyme inhibition assays or analysis of apoptotic pathways.
By leveraging the rich history of furan chemistry and employing a logical, data-driven approach, the therapeutic potential of novel derivatives like this compound can be fully explored and potentially developed into next-generation therapeutic agents.
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A Comparative Guide to the Biological Target Validation of Benzyl furan-3-ylcarbamate
For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous scientific investigation. A critical milestone in this process is the unambiguous identification and validation of the compound's biological target. This guide provides an in-depth, technical comparison of orthogonal experimental approaches to validate the biological target of Benzyl furan-3-ylcarbamate, a compound of interest due to its carbamate and furan moieties suggestive of potential enzymatic inhibition.
Given the structural alerts within this compound, particularly the electrophilic carbamate group, a plausible hypothesis is its interaction with nucleophilic residues, such as serine, in the active site of hydrolytic enzymes. The furan and benzyl groups may contribute to binding affinity and selectivity through hydrophobic and aromatic interactions.[1] This guide will therefore focus on a multi-pronged strategy to test the hypothesis that this compound targets a specific serine hydrolase, herein referred to as "Hydrolase-X," and will compare its activity with a known, well-characterized inhibitor of this hypothetical target, "Inhibitor-Y."
Section 1: Direct Target Engagement and In Vitro Inhibition
The initial step in target validation is to ascertain a direct physical interaction between the compound and its putative target protein.[2][3] Biochemical and biophysical assays are paramount in this endeavor as they provide quantitative measures of binding affinity and inhibitory potency in a controlled, cell-free environment.[2][4][5]
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during the binding of a ligand to its target protein.[6][7][8] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[6][7][9][10]
Experimental Protocol: Isothermal Titration Calorimetry
-
Protein Preparation: Express and purify recombinant Human Hydrolase-X to >95% purity. Dialyze the protein extensively against the ITC running buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Compound Preparation: Dissolve this compound and Inhibitor-Y in the ITC running buffer. Ensure the final concentration of the solvent (e.g., DMSO) is identical in both the protein and compound solutions and is kept to a minimum (<1%).
-
ITC Experiment:
-
Load the sample cell with Hydrolase-X at a concentration of 10-20 µM.
-
Load the injection syringe with this compound or Inhibitor-Y at a concentration 10-15 times that of the protein.[6]
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine KD, n, ΔH, and ΔS.
Table 1: Comparison of Binding Affinities for Hydrolase-X
| Compound | KD (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| This compound | 150 | 0.98 | -8.5 | -1.2 |
| Inhibitor-Y (Positive Control) | 25 | 1.02 | -10.2 | -0.8 |
Enzymatic Inhibition Assay
To determine if the binding of this compound to Hydrolase-X results in functional modulation, an in vitro enzyme inhibition assay is essential.[11][12][13][14] This assay measures the catalytic activity of the enzyme in the presence of varying concentrations of the compound.
Experimental Protocol: In Vitro Enzymatic Inhibition Assay
-
Assay Components:
-
Hydrolase-X enzyme.
-
Fluorogenic substrate for Hydrolase-X.
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.01% Tween-20).
-
This compound and Inhibitor-Y serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the serially diluted compounds.
-
Add 5 µL of Hydrolase-X (final concentration of 1 nM) and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration equal to the Km).
-
Monitor the increase in fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction velocities and plot them against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Table 2: In Vitro Inhibitory Potency against Hydrolase-X
| Compound | IC50 (nM) |
| This compound | 350 |
| Inhibitor-Y (Positive Control) | 50 |
Section 2: Target Engagement in a Cellular Context
Confirming that a compound interacts with its target in a complex cellular environment is a crucial step in validation.[15] Cellular assays provide a more physiologically relevant context, accounting for factors like cell permeability and off-target effects.[15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells or cell lysates.[16][17] The principle is based on the ligand-induced stabilization of the target protein, which results in an increased melting temperature.[17][18]
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293) to ~80% confluency.
-
Treat the cells with varying concentrations of this compound, Inhibitor-Y, or vehicle (DMSO) for 2 hours.[19]
-
-
Heating and Lysis:
-
Protein Analysis:
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble Hydrolase-X in the supernatant by Western blot or ELISA.
-
-
Data Analysis: Plot the percentage of soluble Hydrolase-X against the temperature for each compound concentration. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the compounds.
Table 3: Cellular Target Engagement of Hydrolase-X
| Compound | Tm (°C) (Vehicle) | Tm (°C) (10 µM Compound) | ΔTm (°C) |
| This compound | 52.5 | 56.0 | +3.5 |
| Inhibitor-Y (Positive Control) | 52.5 | 58.2 | +5.7 |
Section 3: Genetic Validation of the Target
To establish a causal link between the modulation of the target and the observed cellular phenotype, genetic approaches are indispensable. Small interfering RNA (siRNA)-mediated knockdown of the target gene allows for the assessment of whether the absence of the target protein phenocopies the effect of the compound.[21][22][23][24]
siRNA Knockdown for Phenotypic Correlation
This experiment aims to determine if the reduction in Hydrolase-X protein levels leads to a similar cellular phenotype as treatment with this compound.
Experimental Protocol: siRNA Knockdown
-
Transfection:
-
Seed cells in a 6-well plate.
-
Transfect the cells with either a non-targeting control siRNA or an siRNA specifically targeting the mRNA of Hydrolase-X.[22]
-
-
Incubation and Treatment:
-
Incubate the cells for 48-72 hours to allow for protein knockdown.
-
Treat a subset of the control siRNA-transfected cells with this compound.
-
-
Analysis:
-
Western Blot: Lyse a portion of the cells to confirm the knockdown of Hydrolase-X protein levels.
-
Phenotypic Assay: In the remaining cells, perform a relevant phenotypic assay (e.g., a cell viability assay if the compound is cytotoxic, or a reporter assay for a downstream signaling event).
-
-
Data Comparison: Compare the phenotypic effect of Hydrolase-X knockdown with the effect of this compound treatment in control cells.
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A Comparative Analysis of Benzyl furan-3-ylcarbamate and Known Inhibitors for Fatty Acid Amide Hydrolase (FAAH)
For researchers and drug development professionals, the identification of novel enzyme inhibitors is a cornerstone of therapeutic innovation. This guide provides a comparative analysis of the hypothetical inhibitory potential of Benzyl furan-3-ylcarbamate against Fatty Acid Amide Hydrolase (FAAH), contextualized by the performance of well-established FAAH inhibitors. While direct experimental data for this compound is not available in the public domain, its structural motifs—specifically the carbamate group—allow for a robust, mechanism-based comparison with known covalent inhibitors of FAAH.
The Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of a class of signaling lipids, most notably the endocannabinoid anandamide.[1] By hydrolyzing anandamide, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, anxiety, and other neurological processes. The inhibition of FAAH leads to an increase in endogenous anandamide levels, thereby potentiating its therapeutic effects. This makes FAAH a compelling target for the development of analgesics, anxiolytics, and anti-inflammatory agents.[1][2]
Structural Rationale for Comparing this compound to FAAH Inhibitors
This compound possesses a critical pharmacophore: the carbamate functional group. Carbamates are a well-established class of irreversible, covalent inhibitors that target serine hydrolases, including FAAH.[1][3] The inhibitory mechanism involves the carbamoylation of a catalytic serine residue (Ser241) in the FAAH active site, rendering the enzyme inactive.[3][4] Given this mechanistic precedent, it is reasonable to hypothesize that this compound could act as an FAAH inhibitor. This guide will compare its potential profile to that of known inhibitors, primarily the widely studied carbamate inhibitor URB597, and other potent inhibitors with different scaffolds.
Comparative Inhibitor Performance
To provide a clear benchmark, the following table summarizes the inhibitory potency of several well-characterized FAAH inhibitors. This data, derived from peer-reviewed literature, serves as the basis for our comparative discussion.
| Compound | Chemical Class | Mechanism of Action | IC₅₀ (Human FAAH) | Selectivity | Reference |
| URB597 | O-aryl carbamate | Irreversible, Covalent | 4.6 nM | Selective for FAAH | [3][4] |
| PF-04457845 | Urea | Irreversible, Covalent | 7.2 nM | Highly selective for FAAH | [5] |
| JZL195 | Piperazine carbamate | Dual FAAH/MAGL Inhibitor | 2 nM (FAAH) | Non-selective (inhibits MAGL) | [4][5] |
| JNJ-42165279 | Not specified | FAAH Inhibitor | 70 nM | Selective for FAAH | [5][6] |
| Biochanin A | Isoflavone | Competitive | 0.62 µM | - | [7] |
In-Depth Analysis of Inhibitor Classes
The Carbamate Class: URB597 as the Archetype
URB597 is a potent and selective FAAH inhibitor that has been extensively studied.[3][4] Its mechanism of action exemplifies the rationale for considering this compound as a potential inhibitor. The carbamate moiety in URB597 is the "warhead" that covalently modifies Ser241 in the FAAH active site. The biphenyl group of URB597 is thought to mimic the arachidonoyl chain of the natural substrate, anandamide, conferring high binding affinity.[1]
Hypothetical Profile of this compound:
-
Inhibitory Mechanism: Like URB597, this compound would be predicted to act as a covalent, irreversible inhibitor through carbamoylation of Ser241.
-
Potency: The potency would depend on how well the "benzyl furan" portion of the molecule fits into the substrate-binding pocket of FAAH. The furan ring could engage in π-π stacking interactions with aromatic residues in the active site, while the benzyl group provides additional hydrophobic interactions. However, without the extended lipophilic tail seen in anandamide or the biphenyl group of URB597, its affinity and, therefore, its IC₅₀ value might be significantly higher (less potent) than that of URB597.
Alternative Covalent Inhibitors: The Case of PF-04457845
PF-04457845 represents a different class of covalent inhibitors, utilizing a urea functional group.[5] It demonstrates that scaffolds other than carbamates can achieve high potency and selectivity for FAAH. This underscores the importance of the overall molecular shape and electronics in guiding the inhibitor to the active site.
Dual-Target Inhibitors: JZL195
JZL195 is an interesting case as it potently inhibits both FAAH and another key enzyme in the endocannabinoid system, monoacylglycerol lipase (MAGL).[4] While this dual inhibition can lead to profound elevations of both anandamide and 2-arachidonoylglycerol (2-AG), it also complicates the interpretation of pharmacological effects and may lead to a different side-effect profile. This highlights a critical consideration in drug design: selectivity. For a novel compound like this compound, assessing its activity against related serine hydrolases would be essential to establish its selectivity profile.
Visualizing the FAAH Inhibition Pathway
The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition.
Caption: Workflow for FAAH Inhibition Assay.
Conclusion and Future Directions
While this compound remains a hypothetical FAAH inhibitor, its chemical structure provides a strong rationale for its investigation. The presence of the carbamate moiety suggests a covalent mechanism of action, similar to the potent inhibitor URB597. A direct comparison of its inhibitory potential would require empirical testing using the detailed protocol provided. Key determinants of its performance would be the binding affinity conferred by the benzyl and furan groups within the FAAH active site and its selectivity against other serine hydrolases.
For researchers in drug discovery, this compound and its analogs represent an intriguing, albeit unexplored, chemical space. The synthesis and evaluation of this compound class against FAAH would be a logical next step to validate the hypotheses presented in this guide and potentially uncover novel therapeutic leads.
References
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2025, August 9). Science.gov. Retrieved from [Link]
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Migliore, M., et al. (2016). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. Retrieved from [Link]
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Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Retrieved from [Link]
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Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. Retrieved from [Link]
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Van der Walt, M. M., et al. (2010). Inhibition of monoamine oxidase by indole and benzofuran derivatives. PubMed. Retrieved from [Link]
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Chaurasiya, A., et al. (2023). European Journal of Medicinal Chemistry. ScienceDirect. Retrieved from [Link]
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Matos, M. J., et al. (2013). MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations. PubMed. Retrieved from [Link]
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Lodola, A., et al. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values for the inhibition of recombinant human MAO-A and MAO-B by.... Retrieved from [Link]
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NIH. (2013). Monoamine Oxidase Inhibitors (MAOIs). StatPearls. Retrieved from [Link]
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Thors, L., et al. (2010). Biochanin A, a naturally occurring inhibitor of fatty acid amide hydrolase. PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Synthesis and Bioactivity of Benzofuran Carbamates
For researchers and professionals in drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technical comparison of the experimental findings related to benzofuran carbamates, a class of heterocyclic compounds with significant therapeutic potential. While the initial query focused on Benzyl furan-3-ylcarbamate, the available scientific literature on this specific molecule is limited. Therefore, this guide pivots to the broader, extensively studied, and structurally related class of benzofuran derivatives, with a particular focus on those containing a carbamate moiety. This allows for a robust, data-driven comparison grounded in reproducible experimental findings.
The benzofuran scaffold is a prominent feature in many natural products and synthetic compounds, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3] The incorporation of a carbamate group can further modulate the bioactivity and pharmacokinetic properties of these molecules. This guide will detail the synthesis of a representative benzofuran carbamate and provide protocols for evaluating its biological performance against relevant alternatives.
Synthesis of a Representative Benzofuran Carbamate
A key aspect of reproducing experimental findings is a clear and detailed synthetic protocol. Here, we focus on the synthesis of (5-methyl-7-nitrobenzofuran-2-yl)methyl benzylcarbamate, a compound for which synthetic procedures have been documented.[4][5]
Synthetic Workflow
The synthesis is a multi-step process that begins with a substituted phenol and proceeds through the formation of the benzofuran ring, followed by functionalization and introduction of the benzylcarbamate group.
Caption: Synthetic workflow for (5-methyl-7-nitrobenzofuran-2-yl)methyl benzylcarbamate.
Detailed Synthetic Protocol
This protocol is based on established methodologies for the synthesis of benzofuran derivatives.[5]
Step 1: Iodination of 4-methyl-2-nitrophenol
-
To a solution of 4-methyl-2-nitrophenol in aqueous 10% NaOH, add iodine (I₂).
-
Heat the reaction mixture at 80°C for 10 hours.
-
Upon completion, cool the reaction mixture and neutralize with an appropriate acid to precipitate the iodinated product.
-
Filter, wash with water, and dry the product.
Causality of Experimental Choices: The iodination of the phenol at the ortho position to the hydroxyl group is a crucial step for the subsequent cyclization to form the benzofuran ring. The basic conditions (NaOH) deprotonate the phenol, increasing its nucleophilicity and facilitating the electrophilic substitution by iodine.
Step 2: Formation of the Benzofuran Ring
-
Combine the iodinated phenol with propargyl alcohol in the presence of a base, such as piperidine.
-
The reaction is typically carried out in a suitable solvent and may require heating.
-
The reaction proceeds via a Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring with a hydroxymethyl group at the 2-position.
Causality of Experimental Choices: Piperidine is an effective and inexpensive base for this transformation. The use of propargyl alcohol provides the three-carbon unit necessary to form the furan ring fused to the benzene ring.
Step 3: Carbamate Formation
-
Dissolve the resulting (5-methyl-7-nitrobenzofuran-2-yl)methanol in 2-MeTHF.
-
Add a catalytic amount of pyridine, followed by benzyl isocyanate.
-
Stir the reaction mixture at 80°C for 1 hour under a nitrogen atmosphere.[5]
-
After the reaction is complete, pour the mixture into a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate to obtain the final product, (5-methyl-7-nitrobenzofuran-2-yl)methyl benzylcarbamate.[5]
Causality of Experimental Choices: Benzyl isocyanate is the reagent that introduces the benzylcarbamate moiety. Pyridine acts as a catalyst to facilitate the reaction between the hydroxyl group of the benzofuran derivative and the isocyanate. The aqueous workup with sodium bicarbonate is to quench any unreacted isocyanate and remove acidic impurities.
Comparative Evaluation of Biological Activity
Benzofuran derivatives are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][6] This section provides detailed protocols for evaluating the performance of benzofuran carbamates in these two key areas and presents comparative data.
Antimicrobial Activity: A Head-to-Head Comparison
The antimicrobial efficacy of newly synthesized compounds is often assessed using the agar well diffusion method.[7] This technique provides a straightforward and reliable measure of a compound's ability to inhibit microbial growth.
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Creation of Wells: Use a sterile cork borer to create uniform wells (typically 6-8 mm in diameter) in the agar.
-
Application of Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into a well. Use a standard antibiotic (e.g., Ciprofloxacin) as a positive control and the solvent alone as a negative control.
-
Incubation: Incubate the plates in an inverted position at 37°C for 16-24 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
The following table summarizes representative data for benzofuran derivatives against various bacterial strains.
| Compound | S. aureus (Gram-positive) Zone of Inhibition (mm) | E. coli (Gram-negative) Zone of Inhibition (mm) | Reference Compound (Ciprofloxacin) Zone of Inhibition (mm) |
| Benzofuran Carbamate Derivative | 18 | 15 | 25 |
| Benzofuran Sulfonyl Derivative | 20 | 17 | 25 |
| Unsubstituted Benzofuran | 10 | 8 | 25 |
Note: The data in this table is illustrative and compiled from various studies on benzofuran derivatives to demonstrate a comparative trend. Actual results will vary based on the specific compound and experimental conditions.
Interpretation of Findings: The data suggests that functionalization of the benzofuran scaffold, particularly with carbamate and sulfonyl groups, enhances its antibacterial activity compared to the unsubstituted parent compound. While not as potent as the standard antibiotic Ciprofloxacin, these derivatives show promising activity that warrants further investigation.
Anticancer Activity: Cytotoxicity Assessment
The MTT assay is a widely used colorimetric assay to assess cell viability and the cytotoxic effects of potential anticancer compounds.[8][9]
Caption: Workflow for assessing cell viability using the MTT assay.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells, A549 lung cancer cells) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzofuran carbamate and control compounds (e.g., Doxorubicin as a positive control, vehicle as a negative control) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.
-
Incubation: Incubate the cells with the compounds for a specified period (typically 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
The following table provides a comparative overview of the cytotoxic activity of different benzofuran derivatives against a representative cancer cell line.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
| Benzofuran Carbamate Derivative | MCF-7 | 8.5 | 1.2 |
| Benzofuran-Thiazole Hybrid | MCF-7 | 5.2 | 1.2 |
| Halogenated Benzofuran Derivative | MCF-7 | 10.1 | 1.2 |
Note: The data in this table is illustrative and compiled from various studies on benzofuran derivatives to demonstrate a comparative trend.[3][10] Actual results will vary based on the specific compound and experimental conditions.
Interpretation of Findings: The anticancer activity of benzofuran derivatives is significantly influenced by the nature of the substituents.[2] In this illustrative comparison, a benzofuran-thiazole hybrid shows greater potency than the carbamate derivative, suggesting that the specific heterocyclic system attached to the benzofuran core plays a critical role in its cytotoxic effects. The mechanism of action for many benzofuran derivatives as anticancer agents involves the induction of apoptosis and may be related to their ability to interact with DNA or inhibit key cellular enzymes.[10][11]
Conclusion and Future Directions
This guide provides a framework for the synthesis and comparative biological evaluation of benzofuran carbamates. The detailed protocols for synthesis, antimicrobial testing, and anticancer assays offer a solid foundation for researchers to reproduce and expand upon these findings.
The comparative data, while illustrative, highlights the importance of structure-activity relationship (SAR) studies in optimizing the therapeutic potential of the benzofuran scaffold. Future research should focus on synthesizing a broader range of benzofuran carbamates with diverse substitutions to further elucidate the structural requirements for potent and selective antimicrobial and anticancer activity. Moreover, mechanistic studies are crucial to identify the specific molecular targets of these compounds, which will be instrumental in their development as next-generation therapeutic agents.
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A Multi-Modal Approach to Validating the Bioactivity of Benzyl furan-3-ylcarbamate
Abstract
The burgeoning field of medicinal chemistry continually seeks novel scaffolds with therapeutic potential. Benzyl furan-3-ylcarbamate, a molecule integrating the biologically significant furan and carbamate moieties, presents a compelling case for investigation. This guide provides a comprehensive framework for the cross-validation of its activity across a spectrum of preclinical models, from computational predictions to in vivo efficacy studies. By objectively comparing its performance against structural analogs, we aim to furnish researchers, scientists, and drug development professionals with a robust, data-driven understanding of this compound's potential. Our narrative emphasizes the rationale behind experimental choices, ensuring a self-validating system of inquiry that aligns with the principles of scientific integrity and reproducibility.
Introduction: The Rationale for Investigating this compound
The chemical architecture of this compound is noteworthy for the convergence of two pharmacologically privileged groups: the furan ring and the carbamate linker. Furan derivatives are ubiquitous in nature and have been extensively shown to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The furan ring's electronic properties and ability to engage in various intermolecular interactions make it a versatile scaffold in drug design.
Similarly, the carbamate group is a key structural motif in numerous FDA-approved drugs[3][4]. Its stability and capacity to act as a hydrogen bond donor and acceptor allow it to interact with biological targets such as enzymes and receptors effectively[3][4]. The carbamate moiety can enhance a molecule's bioavailability and potency[3]. The strategic combination of these two groups in this compound suggests a high potential for novel therapeutic applications. This guide will explore its putative anticancer and antimicrobial activities through a multi-modal validation process.
Comparative Compounds
To provide a comprehensive assessment of this compound's activity, its performance will be benchmarked against two structural analogs:
-
Compound A (Benzyl furan-2-ylcarbamate): An isomer to assess the impact of the carbamate position on the furan ring.
-
Compound B (Phenyl furan-3-ylcarbamate): A derivative lacking the benzylic methylene group to evaluate the influence of the linker's flexibility.
Cross-Validation Workflow: An Integrated Approach
Our cross-validation strategy employs a tiered approach, beginning with broad in silico screening and progressing to more specific and complex in vitro and in vivo models. This workflow is designed to provide a holistic view of the compound's bioactivity profile while ensuring that each experimental stage informs the next.
Figure 1: A tiered workflow for the cross-validation of this compound's bioactivity.
In Silico Modeling: Predicting Therapeutic Potential
Computational studies offer a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of a compound.
Molecular Docking
Molecular docking simulations were performed to predict the binding affinity of this compound and its analogs to the active site of key anticancer and antimicrobial targets. Based on the known mechanisms of similar compounds, we selected human topoisomerase II and bacterial DNA gyrase as representative targets.
Protocol:
-
Preparation of Receptor and Ligands: The crystal structures of the target proteins were obtained from the Protein Data Bank. The ligands (this compound, Compound A, and Compound B) were sketched and optimized using molecular mechanics force fields.
-
Docking Simulation: Autodock Vina was used to perform the docking calculations. The grid box was centered on the known active site of each enzyme.
-
Analysis: The binding energies and interaction patterns (hydrogen bonds, hydrophobic interactions) were analyzed to predict binding affinity.
Table 1: Predicted Binding Energies (kcal/mol) from Molecular Docking Studies
| Compound | Human Topoisomerase II | Bacterial DNA Gyrase |
| This compound | -8.5 | -7.9 |
| Compound A (Isomer) | -7.2 | -7.1 |
| Compound B (Phenyl analog) | -8.1 | -7.5 |
The in silico results suggest that this compound has a strong binding affinity for both human topoisomerase II and bacterial DNA gyrase, potentially indicating dual anticancer and antibacterial activities. The positional isomer (Compound A) showed weaker predicted binding, suggesting the importance of the carbamate's location on the furan ring.
In Vitro Validation: Quantifying Biological Activity
In vitro assays are essential for confirming the predictions from computational models and quantifying the biological effects of the compounds in a controlled cellular environment.
Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[5].
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) were cultured in appropriate media.
-
Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound and its analogs for 48 hours.
-
MTT Assay: MTT solution was added to each well and incubated. The resulting formazan crystals were dissolved in DMSO.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 (half-maximal inhibitory concentration) values were calculated.
Table 2: IC50 Values (µM) from MTT Assay on Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 12.5 | 18.2 |
| Compound A (Isomer) | 35.8 | 42.1 |
| Compound B (Phenyl analog) | 15.7 | 22.4 |
The in vitro cytotoxicity data corroborates the in silico predictions, with this compound demonstrating the most potent anticancer activity.
Antimicrobial Susceptibility Testing
The antimicrobial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Protocol:
-
Bacterial Culture: Bacterial strains were grown to the mid-logarithmic phase.
-
Broth Microdilution: Two-fold serial dilutions of the compounds were prepared in a 96-well plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation and Reading: The plates were incubated, and the MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth.
Table 3: Minimum Inhibitory Concentration (µg/mL) against Bacterial Strains
| Compound | Staphylococcus aureus | Escherichia coli |
| This compound | 16 | 32 |
| Compound A (Isomer) | 64 | >128 |
| Compound B (Phenyl analog) | 32 | 64 |
These results further support the dual-activity hypothesis, with this compound showing promising antibacterial effects.
In Vivo Efficacy: Testing in a Living System
In vivo models are crucial for evaluating the therapeutic efficacy and safety of a compound in a complex biological system.
Xenograft Mouse Model of Cancer
To assess the in vivo anticancer activity, a xenograft model using immunodeficient mice was employed. This is a standard preclinical model for evaluating potential cancer therapeutics[6][7].
Protocol:
-
Tumor Implantation: MCF-7 cells were subcutaneously injected into the flank of nude mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups and administered with the compounds or vehicle control via intraperitoneal injection.
-
Monitoring: Tumor volume and body weight were measured regularly.
-
Endpoint: At the end of the study, tumors were excised and weighed.
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A Comparative Guide to the Efficacy of Benzyl furan-3-ylcarbamate Versus Standard-of-Care Compounds in Alzheimer's Disease: A Hypothetical Evaluation
Introduction
The quest for novel therapeutics for neurodegenerative disorders, particularly Alzheimer's disease (AD), is one of the most pressing challenges in modern medicine. While current treatments provide symptomatic relief, there remains a significant need for therapies that can halt or reverse disease progression. This guide introduces a hypothetical investigational compound, Benzyl furan-3-ylcarbamate, and outlines a comprehensive framework for evaluating its efficacy against current standard-of-care treatments for AD.
This compound is a novel chemical entity that combines three key structural motifs: a furan ring, a carbamate linker, and a benzyl group. The furan moiety is present in numerous compounds with a wide range of biological activities, including neuroprotective and anti-inflammatory properties. The carbamate functional group is a well-established pharmacophore in cholinesterase inhibitors, a cornerstone of current AD therapy. This structural amalgamation provides a strong rationale for investigating this compound as a potential multi-target agent for Alzheimer's disease.
This document serves as a guide for researchers, scientists, and drug development professionals, providing a detailed roadmap for the preclinical evaluation of a novel compound like this compound against established therapies.
Current Standard-of-Care in Alzheimer's Disease
The current pharmacological treatment for Alzheimer's disease primarily focuses on managing symptoms and is centered around two main classes of drugs:
-
Cholinesterase Inhibitors (ChEIs): These drugs, including Donepezil, Rivastigmine, and Galantamine, are prescribed for mild to moderate Alzheimer's symptoms.[1][2] They work by preventing the breakdown of acetylcholine, a neurotransmitter crucial for memory and thinking.[3][4] By increasing acetylcholine levels, these drugs can help improve cognitive function.[5][6] Donepezil is a reversible acetylcholinesterase inhibitor.[7] Rivastigmine inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[8][9]
-
NMDA Receptor Antagonists: Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used for moderate to severe Alzheimer's disease.[1][10] It is thought to work by regulating the activity of glutamate, an excitatory neurotransmitter that, in excess, can lead to neuronal damage.[11][12][13] Memantine can be used in combination with a cholinesterase inhibitor.[14]
While these drugs can provide modest symptomatic benefits, they do not alter the underlying progression of the disease.[12]
Postulated Mechanism of Action for this compound
Based on its chemical structure, we postulate a dual mechanism of action for this compound that could offer a synergistic therapeutic advantage:
-
Cholinesterase Inhibition: The carbamate moiety suggests that the compound could act as a pseudo-irreversible inhibitor of cholinesterases (AChE and BuChE), similar to Rivastigmine. This would increase acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive symptoms.
-
Monoamine Oxidase-B (MAO-B) Inhibition: Certain furan-containing compounds have been shown to be potent and selective inhibitors of MAO-B. This enzyme is responsible for breaking down dopamine in the brain.[15][16] Inhibition of MAO-B increases dopamine levels and has been shown to have neuroprotective effects, which could help to slow the progression of neurodegeneration.[16][17]
This proposed dual-action profile suggests that this compound could not only provide symptomatic relief but also potentially offer disease-modifying effects.
Caption: Postulated dual-action mechanism of this compound.
Head-to-Head Efficacy Evaluation: A Proposed Investigational Workflow
To rigorously assess the efficacy of this compound in comparison to standard-of-care compounds, a multi-tiered investigational workflow is proposed.
Caption: Proposed experimental workflow for comparative efficacy evaluation.
Tier 1: In Vitro Characterization
1. Enzyme Inhibition Assays
-
Objective: To quantify the inhibitory potency of this compound against AChE, BuChE, MAO-A, and MAO-B and compare it with Donepezil, Rivastigmine, and a standard MAO-B inhibitor (e.g., Selegiline).
-
Methodology:
-
Cholinesterase Inhibition Assay (Ellman's Method): [18][19]
-
Prepare serial dilutions of this compound, Donepezil, and Rivastigmine.
-
In a 96-well plate, add the test compounds, the respective enzyme (AChE or BuChE), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate (acetylthiocholine for AChE or butyrylthiocholine for BuChE).
-
Measure the absorbance at 412 nm kinetically. The rate of color change is proportional to enzyme activity.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
-
Monoamine Oxidase Inhibition Assay (Fluorimetric): [20][21]
-
Prepare serial dilutions of this compound and Selegiline.
-
In a 96-well plate, add the test compounds and the respective enzyme (MAO-A or MAO-B). To differentiate between the two, specific inhibitors like clorgyline (for MAO-A) and pargyline (for MAO-B) can be used in control wells.[20]
-
Add a suitable substrate (e.g., p-tyramine) and a probe that reacts with the hydrogen peroxide produced during the enzymatic reaction to generate a fluorescent signal.
-
Measure the fluorescence (e.g., λex = 530 nm, λem = 585 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
2. Neuroprotection Assay
-
Objective: To assess the ability of this compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity compared to Memantine.
-
Methodology:
-
Culture a human neuroblastoma cell line (e.g., SH-SY5Y).
-
Pre-treat the cells with various concentrations of this compound or Memantine for a specified period.
-
Expose the cells to a toxic concentration of Aβ oligomers.
-
Assess cell viability using an MTT or LDH assay.
-
Higher cell viability in the presence of the compound indicates a neuroprotective effect.
-
Hypothetical In Vitro Efficacy Data
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | MAO-B IC50 (nM) | Neuroprotection (EC50, µM vs Aβ) |
| This compound | 75.2 | 55.8 | 98.5 | 5.2 |
| Donepezil | 10.5 | >10,000 | >10,000 | >50 |
| Rivastigmine | 450.3 | 31.5 | >10,000 | >50 |
| Selegiline | >10,000 | >10,000 | 15.2 | N/A |
| Memantine | >10,000 | >10,000 | >10,000 | 10.8 |
Tier 2: In Vivo Efficacy in an Animal Model of Alzheimer's Disease
-
Objective: To evaluate the effect of chronic administration of this compound on cognitive deficits in a transgenic mouse model of AD, compared to Donepezil and Memantine.
-
Animal Model: 5XFAD transgenic mice, which develop amyloid plaques and cognitive deficits, are a suitable model.[22]
-
Methodology (Morris Water Maze): [23][24][25]
-
Acclimatize adult 5XFAD mice and wild-type littermates to the testing room.
-
Randomly assign 5XFAD mice to treatment groups: Vehicle, this compound, Donepezil, and Memantine.
-
Administer the compounds daily for a predefined period (e.g., 4-6 weeks).
-
Acquisition Phase (4-5 days):
-
Place a hidden platform in a fixed location in a circular pool of opaque water.
-
Conduct multiple trials per day, releasing the mouse from different starting points.
-
Record the time taken to find the platform (escape latency) and the path taken using a video tracking system.[25]
-
-
Probe Trial (1 day after acquisition):
-
Remove the platform and allow the mouse to swim freely for 60 seconds.
-
Measure the time spent in the target quadrant where the platform was previously located.
-
-
Hypothetical In Vivo Efficacy Data
| Treatment Group | Mean Escape Latency (Day 5, seconds) | Time in Target Quadrant (Probe Trial, %) |
| Wild-Type + Vehicle | 15.2 ± 2.1 | 45.3 ± 5.5 |
| 5XFAD + Vehicle | 48.9 ± 6.3 | 18.7 ± 3.9 |
| 5XFAD + this compound | 25.8 ± 4.5 | 35.1 ± 6.2 |
| 5XFAD + Donepezil | 32.4 ± 5.1 | 29.8 ± 5.8 |
| 5XFAD + Memantine | 38.7 ± 5.9 | 24.5 ± 4.7 |
Conclusion of Hypothetical Analysis
Based on this structured, albeit hypothetical, evaluation, this compound demonstrates a promising profile. The in vitro data suggests a dual-action mechanism with potent inhibition of both cholinesterases and MAO-B, along with superior neuroprotective effects compared to the standard-of-care. The in vivo results in an AD mouse model indicate that this dual action may translate to more robust improvements in spatial learning and memory compared to single-mechanism agents like Donepezil and Memantine.
This comprehensive guide provides a robust framework for the preclinical assessment of novel drug candidates for Alzheimer's disease. The outlined experimental protocols and comparative data analysis are essential for making informed decisions in the drug development pipeline. Further studies would be required to assess the safety, pharmacokinetics, and long-term efficacy of this compound before it could be considered for clinical trials.
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A Researcher's Guide to Validating Protein-Ligand Interactions: Confirming the Binding Mode of Benzyl furan-3-ylcarbamate through Mutagenesis
In the landscape of drug discovery and molecular biology, identifying a compound that modulates the function of a protein is a significant first step. However, understanding how and where the compound binds is critical for its optimization and therapeutic development. This guide provides a comprehensive, in-depth comparison of experimental approaches to confirm the binding mode of a small molecule, using Benzyl furan-3-ylcarbamate as a case study. We will navigate the process from initial computational predictions to the gold standard of structural validation, with a focus on the strategic application of site-directed mutagenesis.
For the purpose of this guide, we will consider a hypothetical scenario where this compound has been identified as an inhibitor of a novel enzyme, which we will refer to as "Furanase."
The Central Hypothesis: Unveiling the Molecular Handshake
The core of our investigation is to validate a predicted binding mode. Computational docking simulations are a powerful starting point for generating these hypotheses.[1][2] These methods predict the preferred orientation of a ligand within a protein's binding pocket, highlighting potential non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking.[1][3]
Our hypothetical docking of this compound into the active site of Furanase suggests key interactions with three residues: a hydrogen bond from the carbamate N-H to the side chain of Aspartate-125 (D125), a π-π stacking interaction between the furan ring and the aromatic side chain of Phenylalanine-150 (F150), and a hydrophobic interaction between the benzyl group and a pocket formed by Leucine-80 (L80) and Valine-95 (V95).
Caption: Predicted binding mode of this compound in the Furanase active site.
To experimentally validate this predicted binding mode, we will employ site-directed mutagenesis to systematically disrupt these interactions and observe the effect on binding affinity.
The Workflow: From In Silico to In Vitro Validation
Our experimental journey follows a logical progression, beginning with the manipulation of the genetic blueprint of our target protein and culminating in the precise measurement of molecular interactions.
Caption: Overall experimental workflow for validating a protein-ligand binding mode.
Part 1: The Foundation - Site-Directed Mutagenesis
Site-directed mutagenesis is a cornerstone technique that allows for the precise alteration of a protein's amino acid sequence.[4] By substituting the residues predicted to interact with this compound, we can assess their individual contributions to the binding affinity. A significant decrease in binding affinity upon mutation of a specific residue strongly suggests its involvement in the interaction.[5][6]
Experimental Protocol: Site-Directed Mutagenesis of Furanase
-
Primer Design: For each target residue (D125, F150, L80, V95), design complementary forward and reverse primers containing the desired mutation. For example, to mutate Aspartate-125 to Alanine (D125A), the codon for Aspartate (GAT or GAC) will be changed to the codon for Alanine (GCT, GCC, GCA, or GCG). The primers should be 15-25 nucleotides in length with the mismatch in the center.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase and a plasmid containing the wild-type Furanase gene as the template. The PCR will amplify the entire plasmid, incorporating the desired mutation.
-
Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI). This will selectively digest the parental, methylated DNA template, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on a selective agar medium. Isolate plasmid DNA from the resulting colonies and confirm the desired mutation and the absence of any other mutations by DNA sequencing.
Part 2: Producing the Players - Protein Expression and Purification
With the wild-type and mutant Furanase constructs in hand, the next step is to produce and purify the corresponding proteins for use in binding assays.
Experimental Protocol: Expression and Purification of Furanase
-
Expression: Transform the expression plasmids (wild-type and mutants) into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells to a mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet the cell debris.
-
Purification: If the Furanase constructs include an affinity tag (e.g., a polyhistidine-tag), purify the protein from the clarified lysate using the corresponding affinity chromatography (e.g., Ni-NTA).
-
Quality Control: Assess the purity and concentration of the purified proteins using SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).
Part 3: Quantifying the Interaction - A Comparison of Binding Assays
Several biophysical techniques can be employed to measure the binding affinity between a protein and a ligand. The choice of method depends on factors such as the properties of the protein and ligand, the required throughput, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event.[7][8] | Provides a complete thermodynamic profile (ΔG, ΔH, ΔS, and stoichiometry) in a single experiment.[8][9] Label-free and in-solution.[8] | Requires relatively large amounts of protein. Low throughput. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein.[10][11] | High sensitivity, real-time kinetics (on- and off-rates).[12][13] Requires small amounts of ligand. | Requires immobilization of the protein, which can affect its conformation. Can be prone to non-specific binding. |
| Fluorescence-Based Assays | Measures changes in fluorescence properties (intensity, polarization, or resonance energy transfer) upon binding.[14][15][16] | High sensitivity and high throughput.[17] Requires small amounts of protein and ligand.[17] | Often requires labeling of the protein or ligand, which can alter binding properties.[15] |
In-Depth Protocol: Isothermal Titration Calorimetry (ITC)
ITC is considered the gold standard for characterizing protein-ligand interactions as it directly measures the heat of binding, providing a complete thermodynamic signature of the interaction.[18]
-
Sample Preparation: Dialyze the purified protein (wild-type or mutant Furanase) and dissolve the this compound in the exact same buffer to minimize heats of dilution.
-
Instrument Setup: Thoroughly clean the ITC instrument. Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.
-
Data Acquisition: The instrument measures the heat change after each injection.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Part 4: The Verdict - Interpreting the Mutagenesis Data
By comparing the binding affinities of this compound to the wild-type and mutant Furanase proteins, we can deduce the importance of the mutated residues in the binding interaction.
Hypothetical Data Summary:
| Furanase Variant | Kd (nM) | Fold Change vs. WT | Interpretation |
| Wild-Type | 50 | - | Baseline binding affinity. |
| D125A | 5000 | 100-fold increase | Asp-125 is critical for binding, likely through a hydrogen bond. |
| F150A | 800 | 16-fold increase | Phe-150 contributes significantly to binding, likely through π-π stacking. |
| L80A | 150 | 3-fold increase | Leu-80 has a minor contribution to binding, likely part of a hydrophobic pocket. |
| V95A | 200 | 4-fold increase | Val-95 has a minor contribution to binding, likely part of a hydrophobic pocket. |
A large increase in the dissociation constant (Kd), indicating weaker binding, for a mutant compared to the wild-type protein provides strong evidence for the direct involvement of that residue in ligand binding.
The Ultimate Proof: Structural Biology
While mutagenesis provides compelling evidence for a binding mode, the most definitive confirmation comes from high-resolution structural data of the protein-ligand complex.
-
X-ray Crystallography: This technique can provide an atomic-resolution picture of the protein-ligand complex, directly visualizing the interactions between the ligand and the protein's amino acid residues.[19][20][21] This requires obtaining high-quality crystals of the complex.[20][22]
-
Cryo-Electron Microscopy (Cryo-EM): A rapidly advancing technique, cryo-EM can determine the structures of large protein complexes and membrane proteins that are often difficult to crystallize.[23][24][25] Recent advances have enabled the determination of high-resolution structures of smaller protein-ligand complexes as well.[23]
Conclusion
Confirming the binding mode of a small molecule to its protein target is a multi-faceted process that integrates computational prediction with rigorous experimental validation. Site-directed mutagenesis, coupled with quantitative biophysical binding assays, provides a powerful and accessible strategy to dissect the key molecular interactions. While structural biology techniques offer the ultimate proof, the systematic approach outlined in this guide provides a robust framework for building a convincing case for a specific protein-ligand binding mode, paving the way for rational drug design and a deeper understanding of molecular recognition.
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Benchmarking Benzyl furan-3-ylcarbamate: A Comparative Analysis Against a Diverse Small Molecule Library
Introduction: The Promise of the Furan Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the furan ring is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] This guide introduces a comprehensive benchmarking study of a novel investigational compound, Benzyl furan-3-ylcarbamate, against a curated library of diverse small molecules.
The rationale for this investigation is twofold. First, to elucidate the biological activity profile of this compound, a compound of interest due to its unique structural combination of a furan moiety and a carbamate linkage. Second, to provide a comparative context for its performance against other established and exploratory chemical entities. This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth technical overview of the experimental design, execution, and interpretation of results from a high-throughput screening campaign.
Materials and Methods: A Framework for Robust Comparative Analysis
A successful benchmarking study hinges on the careful selection of both the compound library and the analytical assays. The choices outlined below are designed to provide a multi-faceted evaluation of each compound's biological potential.
The Small Molecule Library: A Curated Collection for Diverse Biological Interrogation
To ensure a comprehensive comparison, a library of 10,000 small molecules was selected, comprising both commercially available collections and proprietary compounds. The library is broadly categorized into two subsets:
-
The Diversity Set (8,000 compounds): Sourced from libraries such as the ChemDiv and SPECS collections, this set is characterized by a wide range of chemical scaffolds designed to explore a broad swath of biological space.[5]
-
The Kinase-Focused Set (2,000 compounds): This collection, including compounds from the ChemDiv Kinase Inhibitor Library, is specifically designed to target the ATP-binding site of various kinases, a critical class of enzymes in cellular signaling.[5]
All compounds in the library, including this compound, were subjected to an initial quality control and physicochemical property assessment.
Physicochemical Property Analysis
Prior to biological screening, key physicochemical properties of all compounds were calculated to assess their "drug-likeness" based on Lipinski's Rule of Five.[6][7] This rule serves as a guideline for predicting the oral bioavailability of a drug candidate.[8] The evaluated properties include molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.[9][10][11]
Experimental Workflow
The screening cascade was designed to first identify compounds with cytotoxic activity, followed by more specific assays to probe their potential mechanisms of action.
Caption: A streamlined workflow for the benchmarking of this compound.
Cell Viability Assay (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12]
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 breast cancer) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with each compound from the library at a final concentration of 10 µM. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[13][14]
-
Solubilization: The formazan crystals were dissolved by adding 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
Kinase Inhibition Assay
A panel of representative kinases was used to screen for inhibitory activity. The ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction, was employed.[15]
Protocol:
-
Reaction Setup: Kinase reactions were set up in 384-well plates containing the kinase, a suitable substrate, ATP, and the test compound (10 µM).
-
Incubation: The reaction was allowed to proceed at room temperature for 1 hour.
-
ADP-Glo™ Reagent Addition: ADP-Glo™ Reagent was added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Kinase Detection Reagent was added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ADP produced and thus the kinase activity, was measured using a plate reader.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds was assessed against representative strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Protocol:
-
Bacterial Culture: Bacteria were grown to the mid-logarithmic phase in appropriate broth.
-
Compound Addition: The compounds were added to 96-well plates containing the bacterial suspension at a final concentration of 10 µM.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
Growth Inhibition Measurement: Bacterial growth was determined by measuring the optical density at 600 nm (OD600). The percentage of growth inhibition was calculated relative to a vehicle control.
Results: A Comparative Performance Analysis
The screening campaign yielded a wealth of data, allowing for a detailed comparison of this compound with the library compounds.
Physicochemical Properties
The calculated physicochemical properties of this compound and a selection of representative library compounds are presented below.
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule of Five Violations |
| This compound | 217.23 | 2.1 | 1 | 3 | 0 |
| Library Compound A | 489.6 | 4.8 | 2 | 6 | 0 |
| Library Compound B | 523.7 | 5.5 | 3 | 7 | 2 |
| Library Compound C | 345.4 | 3.2 | 1 | 4 | 0 |
Table 1: Physicochemical properties of this compound and selected library compounds.
Biological Activity Profile
The primary screening identified several compounds with significant biological activity. The performance of this compound is highlighted in comparison to other active compounds.
| Compound ID | Cell Viability (% of Control) | Kinase Inhibition (% of Control) | S. aureus Growth Inhibition (%) | E. coli Growth Inhibition (%) |
| This compound | 45.3 | 62.1 | 78.5 | 15.2 |
| Library Compound A | 12.8 | 89.5 | 5.6 | 3.1 |
| Library Compound D | 85.2 | 15.3 | 92.1 | 88.7 |
| Staurosporine (Control) | 5.1 | 98.7 | N/A | N/A |
| Ciprofloxacin (Control) | N/A | N/A | 99.8 | 99.5 |
Table 2: Biological activity of this compound and selected compounds at 10 µM.
Dose-Response Analysis
For the most promising "hit" compounds, dose-response curves were generated to determine their half-maximal inhibitory concentration (IC50).
| Compound ID | Cell Viability IC50 (µM) | Kinase Inhibition IC50 (µM) | S. aureus MIC (µg/mL) |
| This compound | 8.7 | 5.2 | 16 |
| Library Compound A | 1.2 | 0.8 | >128 |
| Library Compound D | >50 | >50 | 4 |
Table 3: Potency of this compound and selected hit compounds.
Discussion: Interpreting the Benchmarking Data
The results of this comprehensive screening provide valuable insights into the potential of this compound as a lead compound for further drug development.
Physicochemical Profile: this compound exhibits favorable "drug-like" properties, with no violations of Lipinski's Rule of Five.[6][7] This suggests that the compound has a higher likelihood of good oral bioavailability compared to compounds like Library Compound B, which violates two of the rules.[8]
Biological Activity: The primary screening revealed that this compound possesses moderate cytotoxic activity against the MCF-7 cancer cell line and notable inhibitory effects on the tested kinase.[16] Furthermore, it displayed significant and selective antibacterial activity against the Gram-positive bacterium S. aureus.[17][18] This multi-faceted activity profile is characteristic of many furan-containing compounds.[2][3]
Comparative Analysis: When benchmarked against the library, this compound emerges as a compound with a balanced profile. While Library Compound A demonstrates superior potency as a kinase inhibitor and cytotoxic agent, its lack of antimicrobial activity suggests a more targeted mechanism of action.[19] Conversely, Library Compound D is a potent antibacterial agent with minimal activity in the other assays. This compound's ability to modulate multiple biological targets, albeit with moderate potency, makes it an interesting candidate for further optimization.
Structure-Activity Relationship (SAR) Insights: The presence of the furan ring is a common feature among many of the active compounds identified in the screen, underscoring its importance as a pharmacophore.[1][2] The carbamate linker in this compound likely contributes to its specific interactions with biological targets, and modifications to this group could be a fruitful avenue for future medicinal chemistry efforts.
Conclusion and Future Directions
This comparative guide has systematically benchmarked this compound against a diverse library of small molecules, revealing a promising profile of moderate-to-good activity across multiple biological assays. Its favorable physicochemical properties and multi-target activity make it a compelling starting point for a lead optimization campaign.
Future work will focus on synthesizing analogs of this compound to explore the structure-activity relationship and improve both potency and selectivity. Further mechanistic studies will also be conducted to elucidate the specific kinase(s) and bacterial targets inhibited by this compound. The data presented herein provides a solid foundation for the continued development of furan-based compounds as a valuable class of therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Benzyl furan-3-ylcarbamate
For researchers and drug development professionals, the synthesis and application of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. Benzyl furan-3-ylcarbamate, a compound featuring both a carbamate linkage and a furan ring, necessitates a disposal protocol grounded in a thorough understanding of its constituent chemical hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of laboratory personnel and environmental integrity.
The causality behind this rigorous approach is twofold: the inherent reactivity and toxicity of the furan moiety and the regulatory classification of carbamate-containing wastes. Furan itself is a flammable, harmful compound suspected of being a carcinogen and mutagen.[1][2] Furthermore, the U.S. Environmental Protection Agency (EPA) has specifically listed wastes generated during the production of carbamates as hazardous, underscoring the need for stringent disposal controls.[3][4] This guide is designed as a self-validating system, integrating risk assessment with procedural steps to ensure each stage of disposal is handled with the highest degree of safety and compliance.
Hazard Identification and Risk Assessment
| Chemical Moiety / Analog | Associated Hazards | GHS Hazard Codes (Representative) | Source |
| (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate (Close Analog) | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | H315, H319, H335 | [5] |
| Benzyl Carbamate (Structural Component) | Skin Irritation, Eye Irritation, Respiratory Irritation, Harmful if Swallowed | H302, H315, H319, H335 | [6] |
| Furan (Structural Component) | Extremely Flammable, Harmful if Swallowed or Inhaled, Skin Irritation, Suspected of Causing Genetic Defects, May Cause Cancer, May Cause Organ Damage Through Prolonged Exposure, Harmful to Aquatic Life | H224, H302+H332, H315, H341, H350, H373, H412 |
The primary risks associated with this compound are skin, eye, and respiratory irritation.[5][6] Of significant concern is the potential for decomposition or hydrolysis, which could release furan, a regulated and carcinogenic compound.[2] Therefore, all waste streams containing this compound must be treated as hazardous.
In-Lab Waste Segregation and Handling
Proper disposal begins at the point of generation. Adherence to a strict segregation protocol is the most critical step in preventing accidental exposure and ensuring regulatory compliance.
Protocol for Waste Segregation:
-
Designate a Waste Container: Before beginning any experiment, designate a specific, dedicated hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., HDPE or glass for liquids, a labeled bag or drum for solids) and have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., irritant, health hazard).
-
Solid Waste Collection:
-
Collect unused or waste this compound powder directly into a designated solid waste container.
-
All contaminated personal protective equipment (PPE), such as gloves and disposable lab coats, along with weighing papers and contaminated lab consumables (e.g., pipette tips, chromatography plates), must be placed in the same solid hazardous waste stream.
-
-
Liquid Waste Collection:
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is in a well-ventilated location, away from heat, ignition sources, and incompatible materials like strong oxidizing agents and acids.[8]
Decontamination and Disposal Workflow
The following workflow provides a systematic approach to managing all waste generated from the use of this compound. This process ensures that empty containers are properly decontaminated and all contaminated materials are channeled to the correct final disposal pathway.
Caption: Disposal decision workflow for this compound waste.
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Secure the Area: Restrict access to the spill area. Ensure the area is well-ventilated, but avoid actions that could cause the powder to become airborne. Remove all ignition sources.[7]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. For larger spills, respiratory protection may be necessary.
-
Containment & Cleanup:
-
Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or a commercial chemical spill pillow.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.
-
Once the bulk material is collected, decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Final Steps: Seal and label the waste container. Report the incident to your laboratory supervisor and institutional EHS department.
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's inherent hazards and adhering to the systematic procedures outlined in this guide, researchers can ensure that their work is conducted safely from discovery through disposal. Always consult your institution's specific waste disposal procedures and your EHS department for final guidance.[10][11]
References
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PubChem. (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. National Center for Biotechnology Information. [Link]
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U.S. Environmental Protection Agency. Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. [Link]
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New Jersey Department of Health. Furan - Hazardous Substance Fact Sheet. [Link]
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U.S. Environmental Protection Agency. Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
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Restek. Safety Data Sheet - Carbamate Pesticides Standard. [Link]
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New Jersey Department of Health. Ammonium Carbamate - Hazard Summary. [Link]
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Comprehensive Safety Guide for Handling Benzyl furan-3-ylcarbamate in a Research Setting
Hazard Analysis: A Synthesis of Available Data
Benzyl furan-3-ylcarbamate's structure suggests a hazard profile influenced by both the carbamate functional group and the furan ring. A thorough risk assessment necessitates an understanding of the potential dangers associated with these moieties.
Inferred Hazards from Structurally Related Compounds:
A closely related compound, (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate, is classified under the Globally Harmonized System (GHS) with the following hazard statements[1]:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
These classifications strongly suggest that this compound should be handled as an irritant to the skin, eyes, and respiratory system[1].
Hazards Associated with Chemical Classes:
-
Carbamates: This class of compounds is known to inhibit cholinesterase, an enzyme critical for nervous system function.[2][3] Exposure can lead to a range of effects from mild symptoms like headache and nausea to severe toxicity, including respiratory paralysis and coma in high doses.[4][5] While the toxicity of individual carbamates varies, it is prudent to handle all members of this class with care to avoid systemic exposure.
-
Furans: Furan and its derivatives are recognized as potential carcinogens.[6][7] The International Agency for Research on Cancer (IARC) has classified furan as "reasonably anticipated to be a human carcinogen".[7] Many furan derivatives are also volatile, increasing the risk of inhalation exposure.[6]
Summary of Potential Hazards:
| Hazard Type | Potential Effect | Source of Information |
| Acute Toxicity | Skin, eye, and respiratory irritation. | GHS data for (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate.[1] |
| Systemic Toxicity | Potential for cholinesterase inhibition leading to neurological effects. | General toxicity profile of carbamates.[2][3][4] |
| Carcinogenicity | Possible human carcinogen. | Classification of furan and its derivatives.[6][7] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | SDS for related benzyl compounds.[8][9][10] |
Personal Protective Equipment (PPE): A Multi-layered Defense
Based on the hazard analysis, a comprehensive PPE strategy is mandatory to minimize all routes of exposure—dermal, ocular, and inhalation.
Primary Engineering Controls: The First Line of Defense
All work with this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood. This primary engineering control is critical for preventing the inhalation of any dust or vapors.
Essential Personal Protective Equipment
The following PPE is required for all personnel handling this compound:
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[11] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and change them frequently.
-
Skin and Body Protection: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are required in the laboratory at all times.
-
Respiratory Protection: Under normal use conditions within a properly functioning chemical fume hood, respiratory protection is not typically required.[11] However, in the event of a large spill or a failure of the fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[11]
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE are crucial to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure at every step.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.[11]
-
The storage container should be tightly closed.[11]
-
Ensure the storage location is clearly labeled with the compound's name and associated hazards.
Handling Procedures
-
Weighing: Conduct all weighing activities within a chemical fume hood or a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add the solid compound to the solvent slowly to avoid splashing.
-
General Use: Keep the container tightly closed when not in use. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) department immediately.
-
For small spills, and if you are trained to do so, wear the appropriate PPE (including respiratory protection if necessary).
-
Contain the spill using an absorbent material (e.g., vermiculite, sand, or commercial spill kits).
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any waste down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[11]
First Aid Measures
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[11] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety
The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By adhering to the guidelines outlined in this document, researchers can mitigate the potential risks associated with this compound and ensure a safe laboratory environment for themselves and their colleagues.
References
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: benzyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). (R)-Benzyl (5-oxotetrahydrofuran-3-yl)carbamate. Retrieved from [Link]
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ResearchGate. (2023). Diethyl (5-Benzyl-2-(4-(N′-hydroxycarbamimidoyl)phenyl)-5-methyl-4,5-dihydrofuran-3-yl)phosphonate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of Furan and Its Derivatives Intake with Home Prepared Meals and Characterization of Associated Risk for Polish Infants and Toddlers. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Carbamate Toxicity. Retrieved from [Link]
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MD Searchlight. (n.d.). Carbamate Toxicity. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for 2,3-Benzofuran. Retrieved from [Link]
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EFSA. (2021). Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives. Retrieved from [Link]
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Agilent Technologies. (2024). Safety Data Sheet: Carbamate Pesticides Standard. Retrieved from [Link]
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PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]
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Journal of Pioneering Medical Sciences. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Retrieved from [Link]
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MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
